Menaquinol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H26O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylnaphthalene-1,4-diol |
InChI |
InChI=1S/C21H26O2/c1-14(2)8-7-9-15(3)12-13-17-16(4)20(22)18-10-5-6-11-19(18)21(17)23/h5-6,8,10-12,22-23H,7,9,13H2,1-4H3/b15-12+ |
InChI Key |
CZHYZLLLSCZMRL-NTCAYCPXSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC=C(C)C)O)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Menaquinol Biosynthesis Pathway in Prokaryotes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menaquinone (MK), also known as vitamin K2, is a vital component of the electron transport chain in most prokaryotes, playing a crucial role in cellular respiration and energy production. The biosynthetic pathway of menaquinone is absent in humans, making its constituent enzymes attractive targets for the development of novel antimicrobial agents. This guide provides a comprehensive overview of the two known prokaryotic menaquinone biosynthesis pathways: the canonical o-succinylbenzoate (OSB) pathway and the alternative futalosine pathway. It details the enzymatic steps, key intermediates, and regulatory mechanisms. Furthermore, this document compiles available quantitative data on enzyme kinetics and inhibitor efficacy, presents detailed experimental protocols for studying the pathway, and includes visualizations of the biochemical routes and experimental workflows to facilitate a deeper understanding of this essential metabolic process.
Introduction
Menaquinones are a family of lipid-soluble molecules characterized by a 2-methyl-1,4-naphthoquinone ring and a variable-length polyisoprenyl side chain. In prokaryotes, menaquinone is reduced to menaquinol (MKH2), which then functions as an electron carrier in both aerobic and anaerobic respiratory chains.[1] The essentiality of this pathway for many pathogenic bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus, coupled with its absence in humans, has positioned it as a promising target for novel antibiotic discovery.[1][2]
Prokaryotes have evolved two distinct pathways for the synthesis of the menaquinone headgroup, 1,4-dihydroxy-2-naphthoate (DHNA): the well-characterized o-succinylbenzoate (OSB) pathway and the more recently discovered futalosine pathway.[3] Both pathways originate from the shikimate pathway intermediate, chorismate.
The o-Succinylbenzoate (OSB) Pathway
The OSB pathway is the most common route for menaquinone biosynthesis in prokaryotes, including Escherichia coli. It involves a series of seven enzymatic reactions to convert chorismate and α-ketoglutarate into DHNA.
Enzymatic Steps and Intermediates
The enzymes of the OSB pathway are encoded by the men genes (MenF, MenD, MenH, MenC, MenE, MenB, and MenG).[1]
-
MenF (Isochorismate Synthase): Converts chorismate to isochorismate.[1]
-
MenD (SEPHCHC Synthase): Catalyzes the thiamine pyrophosphate (TPP)-dependent reaction of isochorismate with α-ketoglutarate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC).[4][5]
-
MenH (SHCHC Synthase): Converts SEPHCHC to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).[5]
-
MenC (o-Succinylbenzoate Synthase): Dehydrates SHCHC to form o-succinylbenzoate (OSB).[6]
-
MenE (o-Succinylbenzoyl-CoA Synthetase): Activates OSB by ligating it to Coenzyme A to form OSB-CoA.[1]
-
MenB (DHNA-CoA Synthase): Catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA).[7]
-
MenA (DHNA-polyprenyltransferase): Attaches the polyprenyl side chain to DHNA to form demethylmenaquinone.[8]
-
MenG (Demethylmenaquinone Methyltransferase): The final step involves the S-adenosyl-L-methionine (SAM)-dependent methylation of demethylmenaquinone to produce menaquinone.[9]
The Futalosine Pathway
The futalosine pathway is an alternative route to DHNA synthesis, identified in various bacteria, including Streptomyces coelicolor and Helicobacter pylori.[3][10] This pathway also starts from chorismate but proceeds through a different set of intermediates.
Enzymatic Steps and Intermediates
The enzymes of the futalosine pathway are encoded by the mqn genes.[3]
-
MqnA: Converts chorismate and adenosine/adenine to futalosine or aminodeoxyfutalosine.[11]
-
MqnB: Hydrolyzes futalosine to dehypoxanthinyl futalosine (DHFL).[11]
-
MqnC: Converts DHFL to 6-carboxymethyl-DHFL.
-
MqnD: Catalyzes the formation of 1,4-dihydroxy-6-naphthoate.[3]
The subsequent steps to convert 1,4-dihydroxy-6-naphthoate to menaquinone are less well characterized but are thought to involve prenylation and methylation.[3]
Regulation of this compound Biosynthesis
The biosynthesis of menaquinone is tightly regulated to meet the metabolic demands of the cell. One key regulatory point is the allosteric inhibition of MenD in Mycobacterium tuberculosis. The downstream metabolite, 1,4-dihydroxy-2-naphthoic acid (DHNA), acts as a feedback inhibitor of Mtb-MenD, binding to an allosteric site and modulating its catalytic activity.[2] This represents a crucial mechanism for controlling the flux through the pathway.
Quantitative Data
The development of inhibitors targeting the menaquinone biosynthesis pathway is an active area of research. The following tables summarize some of the available quantitative data for enzyme inhibition.
Table 1: Inhibitors of MenB
| Compound | Organism | IC50 | Ki | Inhibition Type | Reference |
| 2-Amino-4-oxo-4-phenylbutanoic Acid Analogs | Mycobacterium tuberculosis | 52 µM | - | - | [7] |
| 4-Oxo-4-(4-chlorophenyl)but-2-enoyl-CoA | Mycobacterium tuberculosis | - | 0.35 µM (Ki), 1.6 µM (Ki') | Mixed | [7] |
| 4-Oxo-4-(2,4-dichlorophenyl)but-2-enoyl-CoA | Mycobacterium tuberculosis | - | 49 nM (Ki), 290 nM (Ki') | Mixed | [7] |
Table 2: Inhibitors of MenG
| Compound | Organism | MIC | Kd | Reference |
| PK150 | Xanthomonas oryzae pv. oryzae | 0.15 µg/mL | 6.42 x 10⁻⁵ M | [9] |
Table 3: Allosteric Inhibition of MenD
| Inhibitor | Enzyme | IC50 | Reference |
| DHNA | Mycobacterium tuberculosis MenD | 53 nM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Cloning and Expression of men Genes
This protocol describes the general steps for cloning and expressing a men gene, for example, menA from E. coli, for subsequent biochemical characterization.
Methodology:
-
Genomic DNA Isolation: Isolate genomic DNA from E. coli K-12 using a commercial kit.
-
Primer Design: Design primers with appropriate restriction sites to amplify the target men gene.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the men gene from the genomic DNA.
-
Gel Electrophoresis and Purification: Run the PCR product on an agarose gel to verify the size and purity. Excise the band and purify the DNA using a gel extraction kit.
-
Restriction Digest: Digest both the purified PCR product and the expression vector (e.g., pET series) with the chosen restriction enzymes.
-
Ligation: Ligate the digested men gene insert into the digested expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection of positive clones.
-
Protein Expression: Inoculate a single colony into liquid media and grow to mid-log phase. Induce protein expression with an appropriate inducer (e.g., IPTG for pET vectors).
-
Protein Purification: Harvest the cells, lyse them, and purify the recombinant Men protein using affinity chromatography (e.g., Ni-NTA if a His-tag is used).
Generation of a men Gene Knockout Mutant
This protocol outlines the creation of a single-gene knockout mutant in E. coli using the λ Red recombinase system, a common method for targeted gene deletion.[12]
Methodology:
-
Primer Design: Design primers with 5' extensions homologous to the regions flanking the target men gene and 3' ends that anneal to a template plasmid carrying an antibiotic resistance cassette flanked by FRT sites.
-
PCR Amplification of Resistance Cassette: Amplify the antibiotic resistance cassette using the designed primers and the template plasmid.
-
Preparation of Electrocompetent Cells: Grow the recipient E. coli strain carrying a plasmid expressing the λ Red recombinase (e.g., pKD46) at 30°C to an OD600 of ~0.4-0.6. Induce the expression of the recombinase by adding L-arabinose. Prepare electrocompetent cells by washing with ice-cold sterile water.
-
Electroporation: Electroporate the purified PCR product (the resistance cassette with flanking homology arms) into the prepared electrocompetent cells.
-
Selection and Verification: Plate the electroporated cells on LB agar containing the appropriate antibiotic to select for mutants where the target men gene has been replaced by the resistance cassette. Verify the correct insertion by colony PCR using primers flanking the target gene locus.
-
Curing of the Helper Plasmid: Cure the λ Red recombinase helper plasmid by growing the mutant strain at a non-permissive temperature (e.g., 37-42°C).
-
(Optional) Removal of the Resistance Cassette: If desired, the antibiotic resistance cassette can be removed by introducing a plasmid expressing the FLP recombinase, which recognizes the FRT sites flanking the cassette.
HPLC Analysis of Menaquinones
This protocol describes a general method for the extraction and quantification of menaquinones from bacterial cells using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
Methodology:
-
Cell Culture and Harvesting: Grow the bacterial culture under the desired conditions. Harvest the cells by centrifugation.
-
Extraction: Extract the lipids, including menaquinones, from the cell pellet using a solvent mixture such as chloroform:methanol (2:1, v/v) or 2-propanol:n-hexane (2:1, v/v).[8][13]
-
Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen or using a rotary evaporator.
-
Resuspension: Resuspend the dried lipid extract in a suitable solvent for HPLC analysis, such as the mobile phase.
-
HPLC Analysis:
-
Quantification: Quantify the different menaquinone species by comparing the peak areas to a standard curve generated with known concentrations of menaquinone standards (e.g., MK-4, MK-7).
UV Spectrophotometry-Based Enzyme Assay for MenD
This assay monitors the activity of MenD by measuring the consumption of the substrate isochorismate, which absorbs UV light.[2]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TPP).
-
Enzyme and Substrate Preparation: Prepare stock solutions of purified MenD enzyme, isochorismate, and α-ketoglutarate.
-
Assay Procedure:
-
In a UV-transparent cuvette, add the reaction buffer, α-ketoglutarate, and the MenD enzyme.
-
Initiate the reaction by adding isochorismate.
-
Monitor the decrease in absorbance at 278 nm over time using a UV-Vis spectrophotometer.
-
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. To determine the IC50 of an inhibitor, perform the assay with varying concentrations of the inhibitor and plot the percentage of inhibition against the inhibitor concentration.
NMR-Based Enzyme Assay for MenD
This method directly observes the conversion of substrates to products, providing a robust measure of enzyme activity.[2]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer in D2O (e.g., 50 mM HEPES, pD 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TPP).
-
Enzyme and Substrate Preparation: Prepare stock solutions of purified MenD enzyme, isochorismate, and α-ketoglutarate in the D2O-based buffer.
-
NMR Sample Preparation: In an NMR tube, combine the reaction buffer, substrates, and initiate the reaction by adding the MenD enzyme.
-
NMR Data Acquisition: Acquire a series of 1D ¹H NMR spectra over time.
-
Data Analysis: Integrate the signals corresponding to a substrate (e.g., isochorismate) and a product (e.g., SEPHCHC). Plot the integral values as a function of time to determine the reaction rate. For inhibition studies, perform the assay in the presence of the inhibitor.
Conclusion
The this compound biosynthesis pathway is a fundamental metabolic process in a wide range of prokaryotes and presents a validated and promising target for the development of new antibacterial therapies. This guide has provided a detailed overview of the two primary biosynthetic routes, the enzymes involved, and the mechanisms of regulation. The compilation of quantitative data on inhibitors and the detailed experimental protocols offer a valuable resource for researchers in microbiology, biochemistry, and drug discovery. Further elucidation of the futalosine pathway and the continued exploration of potent and specific inhibitors for the enzymes in both pathways will be crucial for advancing the development of novel antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements [mdpi.com]
- 2. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publication : USDA ARS [ars.usda.gov]
- 4. Menaquinone biosynthesis in Escherichia coli: identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate as a novel intermediate and re-evaluation of MenD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 7. CoA Adducts of 4-Oxo-4-phenylbut-2-enoates: Inhibitors of MenB from the M. tuberculosis Menaquinone Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and Reconstitution of the Menaquinone Biosynthesis Pathway in Lactiplantibacillus plantarum and Lentilactibacillus buchneri - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. LC-MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Functional Differences Between Menaquinone and Menaquinol
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of the core structural, physicochemical, and functional distinctions between menaquinone (the oxidized form of Vitamin K2) and menaquinol (the reduced form). It details their respective roles in critical biological pathways, summarizes key quantitative data, and outlines the experimental protocols used for their differentiation and analysis.
Core Structural Differences: The Redox State
The fundamental difference between menaquinone and its counterpart, this compound, lies in their redox state, which dictates their biological activity. Both molecules share a common 2-methyl-1,4-naphthoquinone ring and a variable-length isoprenoid side chain at the C3 position that defines the specific menaquinone homologue (e.g., MK-4, MK-7).[1][2]
-
Menaquinone (Oxidized Form): This form is characterized by a naphthoquinone ring with two ketone groups (C=O) at the C1 and C4 positions.[3] It is the stable, dietary form of Vitamin K2 but is not directly biologically active in its primary enzymatic role.
-
This compound (Reduced Form): Also known as vitamin K hydroquinone (KH2), this is the fully reduced form where the two ketone groups are converted to hydroxyl (-OH) groups.[3][4][5] This structural change transforms the molecule into the potent, biologically active cofactor required for enzymatic reactions.[2][4][6]
The reversible, two-electron, two-proton reduction of the quinone ring to the hydroquinone (quinol) is the central event that enables the biological function of Vitamin K.[3]
Figure 1: Redox conversion between Menaquinone and this compound.
Physicochemical Properties
The change in redox state directly influences the physicochemical properties of the molecule, including its redox potential and stability. These properties are critical for its function in biological systems.
| Property | Menaquinone (MK-4) | Menaquinone (MK-7) | Menaquinone (MK-9) | Reference(s) |
| Biochemical Standard Potential (E°') | -0.063 V | -0.088 V | -0.085 V | [2][7] |
Menaquinones possess a lower redox potential compared to other respiratory quinones like ubiquinone, which is significant for their role as electron carriers in the anaerobic respiratory chains of many bacterial species.[3] The reduced this compound form is considerably less stable than the oxidized menaquinone form and is susceptible to rapid oxidation, necessitating careful handling and inert conditions during analytical procedures.
Biological Significance and Key Signaling Pathways
The structural difference between menaquinone and this compound is central to their function in the Vitamin K cycle, a critical pathway for the post-translational modification of specific proteins.
The Vitamin K Cycle and Protein Carboxylation
The primary role of this compound is to act as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[4][8][9] This enzyme catalyzes the conversion of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues on Vitamin K-Dependent Proteins (VKDPs).[6][8] This carboxylation is vital for the biological activity of VKDPs, enabling them to bind calcium ions.[5]
The key steps involving the two forms are:
-
Reduction: Dietary menaquinone is reduced to its active this compound form (KH2) by cellular reductases.[4][10]
-
Carboxylation/Oxidation: this compound donates electrons to power the carboxylation of Glu residues by GGCX. In this process, this compound itself is oxidized to Vitamin K 2,3-epoxide.[4][6][10]
-
Recycling: The enzyme Vitamin K epoxide reductase (VKORC1) reduces Vitamin K epoxide back to the menaquinone form.[4][6][11] A subsequent reduction step regenerates the active this compound, completing the cycle and allowing a small amount of Vitamin K to be reused many times.[5]
This cycle is fundamental for the activation of clotting factors II, VII, IX, and X in the liver, which is essential for blood coagulation.[5][11]
Figure 2: The Vitamin K cycle and its role in protein carboxylation.
Role in Bacterial Electron Transport Chains
In many facultative anaerobic and obligate anaerobic bacteria, the menaquinone/menaquinol pair serves as a crucial electron carrier within the cell membrane.[3][12] Menaquinone accepts electrons from various dehydrogenases, becoming reduced to this compound. The this compound then diffuses through the membrane to donate these electrons to terminal reductases (e.g., fumarate reductase, nitrate reductase), a process that is often coupled to the generation of a proton motive force for ATP synthesis.[3][12]
Figure 3: Role of Menaquinone/Menaquinol in a bacterial ETC.
Experimental Protocols for Differentiation and Quantification
Distinguishing and quantifying menaquinone and this compound requires analytical techniques that can separate these two forms based on their physicochemical differences. High-Performance Liquid Chromatography (HPLC) is the predominant method.[13][14][15][16]
Sample Preparation Protocol (General)
-
Matrix: Human plasma, serum, or fermented food products.[13][15][16]
-
Extraction: A liquid-liquid extraction is performed to isolate the lipophilic menaquinones from the aqueous biological matrix.
-
An aliquot of the sample (e.g., 500 µL of plasma) is deproteinized and extracted with an organic solvent like acetonitrile or a hexane/isopropanol mixture.[13][15]
-
For solid matrices like cheese, an initial acid or enzymatic hydrolysis may be required to release the vitamins from the food matrix.[16]
-
-
Concentration: The organic extract is often evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a small volume (e.g., 50 µL) of the initial mobile phase for injection into the HPLC system.[13]
HPLC-Based Quantification Protocol
-
Chromatographic System: A reverse-phase HPLC system is typically used.
-
Column: C18 or Biphenyl analytical columns (e.g., 50 x 2.1 mm, 2.6 µm particle size) are effective for separating lipophilic molecules.[13]
-
Mobile Phase: An isocratic or gradient elution using a mixture of organic solvents is employed. A common mobile phase consists of methanol:ethanol:water (e.g., 80:19.5:0.5, v/v/v) or methanol:phosphate buffer (95:5).[14][15]
-
-
Detection Methods:
-
UV Detection: Menaquinones exhibit a strong UV absorbance, with detection wavelengths commonly set between 245-270 nm.[14][15] This method is robust but may lack the sensitivity required for low physiological concentrations.
-
Fluorescence Detection: This highly sensitive method leverages the structural difference directly. Menaquinones (non-fluorescent) are passed through a post-column reactor containing a reducing agent (e.g., platinum-black catalyst) to convert them to menaquinols, which are naturally fluorescent.[17] The fluorescence is then measured.
-
Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific method. After chromatographic separation, the analytes are ionized (e.g., via electrospray ionization) and detected by a mass spectrometer, allowing for precise quantification of different menaquinone forms even at very low concentrations.[13][18]
-
Figure 4: General experimental workflow for menaquinone analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The acid–base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. mdpi.com [mdpi.com]
- 7. The acid-base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Coagulation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemical reduction sytem for the detection of phylloquinone (vitamin K1) and menaquinones (vitamin K2 [ouci.dntb.gov.ua]
- 18. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy popula… [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Biological Functions of Menaquinol in Cellular Respiration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menaquinol (MKH₂), the reduced form of menaquinone (MK) or vitamin K2, is a critical lipid-soluble electron carrier in the respiratory chains of a diverse range of bacteria, particularly Gram-positive, anaerobic, and some facultative Gram-negative species.[1][2] Its lower redox potential compared to ubiquinone makes it uniquely suited for respiration with alternative terminal electron acceptors. This technical guide provides a comprehensive overview of the core biological functions of this compound in cellular respiration, with a focus on its interaction with respiratory complexes, associated quantitative data, and detailed experimental protocols for its study. This document is intended to serve as a resource for researchers in microbiology, biochemistry, and drug development targeting bacterial bioenergetics.
Introduction to this compound
Menaquinones are isoprenoid quinones characterized by a 2-methyl-1,4-naphthoquinone ring and a polyisoprenyl side chain of varying length (MK-n, where 'n' denotes the number of isoprenyl units).[3] The length of this side chain can vary between bacterial species and even in response to growth conditions.[4] In most Gram-positive and anaerobic Gram-negative bacteria, menaquinone is the sole isoprenoid quinone involved in electron transport.[4] Facultative anaerobes like Escherichia coli synthesize both menaquinone and ubiquinone, utilizing them under different growth conditions.[5][6]
The primary function of menaquinone is to act as a mobile electron carrier within the cell membrane, shuttling electrons from dehydrogenases to terminal reductases or oxidases.[2] The functional form in this process is the fully reduced this compound (MKH₂), a hydroquinone. The two-electron and two-proton reduction of menaquinone to this compound is a central event in bacterial bioenergetics.
The Core Role of this compound in the Electron Transport Chain
This compound is an integral component of both aerobic and anaerobic respiratory chains in various bacteria. Its lower standard redox potential (E'₀ ≈ -74 mV) compared to ubiquinone (E'₀ ≈ +113 mV) allows for efficient electron transfer to a wider range of terminal electron acceptors with varying redox potentials, such as fumarate, nitrate, and dimethyl sulfoxide (DMSO).[5]
Interaction with Dehydrogenases (Electron Input)
This compound receives electrons from various dehydrogenases, which oxidize substrates and transfer the electrons to the menaquinone pool. Key examples include:
-
NADH Dehydrogenase (Type II NADH:quinone oxidoreductase, NDH-2): This single-subunit enzyme is a primary entry point for electrons into the menaquinone-dependent respiratory chain. It catalyzes the oxidation of NADH and the reduction of menaquinone to this compound. Unlike the proton-pumping Complex I, NDH-2 does not directly contribute to the proton motive force.
-
Succinate Dehydrogenase (SQR) / Fumarate Reductase (QFR): This enzyme complex, also known as Complex II, is a key player in both the tricarboxylic acid (TCA) cycle and the electron transport chain. In anaerobic respiration, it functions as a quinol:fumarate reductase, where this compound serves as the electron donor for the reduction of fumarate to succinate.[6]
Interaction with Terminal Reductases and Oxidases (Electron Output)
This compound donates electrons to various terminal complexes, completing the electron transport chain.
-
This compound:cytochrome c Reductase (Complex III analog): In some bacteria, like Bacillus subtilis, a qcr operon encodes a this compound:cytochrome c reductase complex. This complex facilitates the transfer of electrons from this compound to cytochrome c.[7]
-
Terminal Oxidases: In aerobic respiration, this compound can donate electrons to terminal oxidases. The cytochrome bd-type quinol oxidases are a prominent example, which catalyze the reduction of oxygen to water. These oxidases are particularly important under microaerobic conditions.[8]
-
Anaerobic Reductases: this compound is a crucial electron donor for a variety of anaerobic reductases, including nitrate reductase and fumarate reductase.[4][6]
The general flow of electrons in a this compound-dependent respiratory chain is depicted below.
Quantitative Analysis of this compound-Dependent Processes
This section summarizes key quantitative data related to this compound's function in cellular respiration.
Table 1: Redox Potentials of Respiratory Quinones
| Quinone Species | Abbreviation | Standard Redox Potential (E'₀ at pH 7) | Reference(s) |
| Menaquinone | MK | ~ -74 mV | [5] |
| Demethylmenaquinone | DMK | ~ +36 mV | [5] |
| Ubiquinone | UQ | ~ +113 mV | [5] |
Table 2: Cellular Concentrations of Menaquinone
| Organism | Condition | Menaquinone Pool Size (nmol/g dry weight or other units) | Reference(s) |
| Escherichia coli K12 | Aerobic | ~9-fold lower than anaerobic | [5] |
| Escherichia coli K12 | Anaerobic | Significantly elevated | [5] |
| Mycobacterium smegmatis | Mid-log phase | Reduced 2.5 to 3.3-fold upon treatment with MenA inhibitor | [9] |
| Bacillus subtilis | Stationary Phase | Peak concentration | [3] |
| Healthy Humans (feces) | - | Median of 850 nmol/day (highly variable) | [10] |
Table 3: Kinetic Parameters of this compound-Related Enzymes
| Enzyme | Organism | Substrate(s) | K_m_ | V_max_ | k_cat_ | Reference(s) |
| NADH:Quinone Oxidoreductase (WrbA) | Escherichia coli | NADH | 10 µM (apparent) | - | - | [11] |
| Benzoquinone (BQ) | 20 µM (apparent) | - | - | [11] | ||
| Demethylmenaquinone Methyltransferase (MenG) | Mycobacterium tuberculosis | - | - | - | - | Inhibited by DG70 |
This compound in Cellular Signaling
Beyond its established role as an electron carrier, emerging evidence suggests that menaquinone and its redox state can act as a signaling molecule, influencing bacterial physiology and virulence.
In Staphylococcus aureus, menaquinone has been implicated in the regulation of the accessory gene regulator (agr) quorum-sensing system, which controls the expression of virulence factors.[12][13] Exogenous menaquinone has been shown to enhance biofilm formation in S. aureus in a manner that appears to be regulated by the global regulator sarA.[14][15] This suggests a link between menaquinone availability and the expression of phenotypes associated with chronic infections. The precise molecular mechanism by which this compound or its redox state influences these signaling cascades is an active area of research.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Quantification of Menaquinone by HPLC
This protocol is adapted from methods used for the analysis of menaquinones from bacterial cultures.[9][11]
Objective: To extract and quantify the menaquinone content from bacterial cells.
Materials:
-
Bacterial cell pellet
-
Internal standard (e.g., Vitamin K₂)
-
Chloroform
-
Methanol
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase HPLC column
-
Mobile phase solvents (e.g., methanol, isopropanol, hexane)
-
Nitrogen gas for evaporation
Procedure:
-
Harvest bacterial cells by centrifugation and wash the pellet with water.
-
Resuspend the cell pellet in a known volume of water.
-
Add a known amount of an internal standard (e.g., a menaquinone species not expected to be present in the sample).
-
Extract the lipids by adding a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension. Vortex vigorously.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., isopropanol or the mobile phase).
-
Inject a defined volume of the sample onto the HPLC system.
-
Separate the menaquinone species using a C18 column and an appropriate mobile phase.
-
Detect the menaquinones using a UV detector (e.g., at 248 nm or 268 nm).
-
Quantify the menaquinone peaks by comparing their area to that of the internal standard and a standard curve of known menaquinone concentrations.
Purification of a Cytochrome bd-type this compound Oxidase
This protocol is a generalized approach based on methods for purifying terminal oxidases from bacterial membranes.[8][16]
Objective: To isolate and purify a functional cytochrome bd-type this compound oxidase.
Materials:
-
Bacterial cells expressing the target oxidase
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
French press or sonicator
-
Ultracentrifuge
-
Membrane solubilization buffer (containing a detergent like Triton X-100 or DDM)
-
Ion-exchange chromatography column (e.g., DEAE-Sepharose)
-
Hydrophobic interaction or affinity chromatography column
-
SDS-PAGE equipment
-
Spectrophotometer
Procedure:
-
Membrane Preparation:
-
Harvest bacterial cells and resuspend in lysis buffer.
-
Lyse cells using a French press or sonication.
-
Remove unbroken cells by low-speed centrifugation.
-
Pellet the membrane fraction by ultracentrifugation.
-
Wash the membrane pellet with buffer to remove soluble proteins.
-
-
Solubilization:
-
Resuspend the membrane pellet in solubilization buffer containing a suitable detergent.
-
Stir gently at 4°C for 1 hour to solubilize membrane proteins.
-
Remove unsolubilized material by ultracentrifugation. The supernatant contains the solubilized membrane proteins.
-
-
Chromatographic Purification:
-
Ion-Exchange Chromatography: Load the solubilized protein onto an equilibrated anion-exchange column (e.g., DEAE-Sepharose). Elute the bound proteins with a salt gradient (e.g., NaCl). Collect fractions and assay for oxidase activity and spectral characteristics.
-
Further Purification: Pool the active fractions and subject them to a second chromatographic step, such as hydrophobic interaction chromatography or affinity chromatography if a tagged protein is used.
-
-
Characterization:
-
Assess the purity of the final preparation by SDS-PAGE.
-
Characterize the purified enzyme spectrophotometrically to confirm the presence of the characteristic heme groups (e.g., heme d, heme b₅₅₈, heme b₅₉₅).
-
Perform enzyme activity assays using a this compound analog as the substrate and monitoring oxygen consumption.
-
Assay for NADH-Menaquinone Oxidoreductase Activity
This protocol is based on standard spectrophotometric assays for NADH dehydrogenases.
Objective: To measure the rate of NADH oxidation coupled to the reduction of a quinone substrate.
Materials:
-
Purified enzyme or cell membrane preparation
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
NADH solution
-
Menaquinone analog solution (e.g., menadione, dissolved in ethanol)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and the menaquinone analog.
-
Add the enzyme preparation to the cuvette and mix.
-
Initiate the reaction by adding a known concentration of NADH.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
To determine kinetic parameters (K_m_ and V_max_), vary the concentration of one substrate (e.g., NADH) while keeping the other (menaquinone analog) at a saturating concentration, and vice versa. Fit the data to the Michaelis-Menten equation.
Conclusion and Future Directions
This compound is a central player in the respiratory metabolism of a wide array of bacteria. Its unique redox properties enable life under diverse environmental conditions, particularly in the absence of oxygen. The enzymes of the menaquinone biosynthesis pathway and the respiratory complexes that interact with this compound are attractive targets for the development of novel antimicrobial agents, especially against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus.[1][9]
Future research should focus on further elucidating the kinetic parameters of this compound-dependent enzymes from a broader range of pathogenic bacteria, which will aid in the design of specific inhibitors. Additionally, a deeper understanding of the molecular mechanisms by which this compound's redox state modulates cellular signaling pathways could open new avenues for anti-virulence therapies. The protocols and data presented in this guide provide a foundation for researchers to explore these exciting areas of bacterial physiology and drug discovery.
References
- 1. Allosteric regulation of menaquinone (vitamin K2) biosynthesis in the human pathogen Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cmrf.org.nz [cmrf.org.nz]
- 3. Frontiers | Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis [frontiersin.org]
- 4. Structure and function of a menaquinone involved in electron transport in membranes of Clostridium thermoautotrophicum and Clostridium thermoaceticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The menaquinone pathway is important for susceptibility of Staphylococcus aureus to the antibiotic adjuvant, cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound oxidase activity and primary structure of cytochrome bd from the amino-acid fermenting bacterium Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fecal concentrations of bacterially derived vitamin K forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Redox Regulation of the Quorum-sensing Transcription Factor AgrA by Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redox Regulation of the Quorum-sensing Transcription Factor AgrA by Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. scirp.org [scirp.org]
- 16. Purification of a cytochrome bd terminal oxidase encoded by the Escherichia coli app locus from a delta cyo delta cyd strain complemented by genes from Bacillus firmus OF4 - PMC [pmc.ncbi.nlm.nih.gov]
menaquinol's role in the electron transport chain.
An In-depth Technical Guide to Menaquinol's Role in the Electron Transport Chain
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (MKH₂), the reduced form of menaquinone (MK, Vitamin K₂), is a critical lipid-soluble electron carrier in the respiratory electron transport chains (ETCs) of a vast array of bacteria and archaea. Unlike the ubiquinone-dependent ETC found in mitochondria, many prokaryotes, particularly Gram-positive bacteria, rely exclusively on menaquinone.[1][2] This distinction makes the menaquinone-dependent ETC a promising target for novel antimicrobial agents. This guide provides a comprehensive technical overview of this compound's function, the enzymes it interacts with, quantitative data on its biochemical properties, detailed experimental protocols for its study, and visual representations of its role in cellular bioenergetics.
This compound's Position and Function in the Electron Transport Chain
This compound functions as a mobile carrier of electrons and protons within the hydrophobic environment of the cell membrane. It shuttles electrons from membrane-bound dehydrogenases, which receive reducing equivalents from cellular metabolism, to terminal oxidoreductases.[1] This electron flow is coupled to the translocation of protons across the cell membrane, generating a proton motive force (PMF) that drives ATP synthesis and other energy-dependent cellular processes.[1]
The overall flow of electrons can be summarized as:
Electron Donors → Dehydrogenases → Menaquinone Pool → Terminal Oxidoreductases → Terminal Electron Acceptor
Key components of this chain include:
-
Dehydrogenases: These enzymes oxidize substrates and transfer electrons to menaquinone, reducing it to this compound. Common examples include:
-
NADH:menaquinone oxidoreductase (Type II NADH Dehydrogenase or NDH-2): A primary entry point for electrons from NADH.
-
Succinate:menaquinone reductase (SQR) or Complex II: An enzyme that links the citric acid cycle directly to the ETC by oxidizing succinate to fumarate.[3]
-
-
Menaquinone/Menaquinol Pool: A collection of menaquinone and this compound molecules within the cell membrane. The ratio of MK to MKH₂ (the redox state of the pool) reflects the metabolic state of the cell.[4]
-
Terminal Oxidoreductases: These are multi-subunit enzyme complexes that catalyze the final transfer of electrons from this compound to a terminal electron acceptor. Examples include:
-
This compound:cytochrome c reductase (Cytochrome bc complex): This complex transfers electrons from this compound to cytochrome c and is involved in a "Q-cycle" like mechanism to enhance proton pumping.[5]
-
Cytochrome bd-type this compound oxidases: These are terminal oxidases that are particularly important under low-oxygen conditions and are known for their high affinity for oxygen.[6] They directly transfer electrons from this compound to oxygen.
-
Anaerobic Reductases: Under anaerobic conditions, this compound donates electrons to terminal reductases that utilize alternative electron acceptors such as nitrate, fumarate, or dimethyl sulfoxide (DMSO).[1]
-
Key Enzyme Complexes Interacting with this compound
Succinate:Menaquinone Reductase (SQR)
SQR, or Complex II, is a crucial link between central metabolism and respiration. It catalyzes the oxidation of succinate to fumarate and the reduction of menaquinone to this compound.[3] Notably, in bacteria that utilize the low-potential menaquinone, the reduction of MK by succinate is an energetically unfavorable process. This has led to the proposal that the reaction is driven by the proton motive force in a process known as reversed electron transport.[7]
This compound:Cytochrome c Reductase (Cytochrome bc Complex)
This complex, found in organisms like Bacillus subtilis, is analogous to the mitochondrial Complex III.[5] It oxidizes this compound and transfers electrons to a soluble electron carrier, cytochrome c. The operation of this complex is thought to involve a Q-cycle mechanism, which enhances the efficiency of proton translocation across the membrane.
Cytochrome bd this compound Oxidase
This terminal oxidase is a key component of the respiratory chain in many bacteria, including pathogenic species like Mycobacterium tuberculosis and Escherichia coli.[8] It catalyzes the two-electron oxidation of this compound and the four-electron reduction of molecular oxygen to water.[6] The enzyme has a high affinity for oxygen and is often expressed under microaerobic conditions.
Quantitative Data
The following tables summarize key quantitative data related to this compound and its interacting enzymes.
Table 1: Redox Potentials of Menaquinones and Related ETC Components
| Component | Species/Variant | Midpoint Redox Potential (E_m) | pH | Conditions/Notes | Source(s) |
| Menaquinone-8 (MK-8) | Halorhodospira halophila | -110 mV | 7.5 | In membrane | [9] |
| Menaquinone-7 (MK-7) | Halorhodospira halophila | -110 mV | 7.5 | In membrane | [9] |
| Menaquinone (general) | N/A | ~ -80 mV | 7.0 | Estimated standard potential | [7] |
| Ubiquinone-8 (UQ-8) | Halorhodospira halophila | +70 mV | 7.5 | In membrane, for comparison | [9] |
| Rieske Iron-Sulfur Protein | Halorhodospira halophila | +110 mV | N/A | Associated with MK-based chain | [9] |
| Cytochrome b (low potential) | Clostridium thermoautotrophicum | -200 mV | 7.0 | Interacts with MK-7 | |
| Cytochrome b (high potential) | Clostridium thermoautotrophicum | -48 mV | 7.0 | Interacts with MK-7 | |
| Cytochrome c₁ | Bacterial (general) | +230 to +265 mV | 7.0 | [10] |
Table 2: Kinetic Parameters of this compound-Interacting Enzymes
| Enzyme | Organism | Substrate(s) | K_m | V_max / Turnover Number | Notes | Source(s) |
| Succinate Dehydrogenase (Complex II) | Bovine heart mitochondria (for reference) | Succinate | 410 ± 55 µM | Not specified | K_m can vary widely depending on assay conditions. | [1] |
| NADH:Quinone Oxidoreductase (WrbA) | Escherichia coli | NADH | 13.9 - 25.1 µM | Apparent V_max: 1.0 - 1.9 µmol/min/mg | Ping-pong mechanism; values are apparent and depend on the fixed substrate concentration. | [11] |
| NADH:Quinone Oxidoreductase (Complex I) | Bovine heart mitochondria (for reference) | NADH | 3.10 µM | ~1.0 µmol/min/mg | [12] | |
| Cytochrome bd-I Oxidase | Escherichia coli | Ubiquinol-1 | Not specified | IC₅₀ of 76 µM for inhibitor MccJ25 | MccJ25 causes a decrease in V_max but no significant change in K_m. | [13] |
Note: Kinetic data for this compound-specific enzymes are often determined using soluble this compound analogs (e.g., this compound-1) or ubiquinol analogs due to the insolubility of long-chain menaquinols. The presented values should be interpreted within the context of the specific experimental setup.
Experimental Protocols
Quantification of Menaquinones by HPLC
This protocol provides a general framework for the extraction and quantification of menaquinones from bacterial cultures.
1. Cell Harvesting and Lysis: a. Grow bacterial cultures to the desired growth phase. b. Harvest cells by centrifugation (e.g., 5,000 x g for 15 minutes). c. Wash the cell pellet twice with a suitable buffer (e.g., potassium phosphate buffer, pH 6.0). d. Resuspend the cell pellet in a lysis buffer and lyse the cells using methods such as sonication or bead beating. All steps should be performed on ice and in the dark to prevent degradation of menaquinones.
2. Extraction of Menaquinones: a. To the cell lysate, add a mixture of organic solvents. A common mixture is 2-propanol and n-hexane (e.g., in a 2:1 v/v ratio). b. Vortex the mixture vigorously for 10-15 minutes to ensure thorough extraction. c. Separate the organic and aqueous phases by centrifugation (e.g., 2,800 x g for 5 minutes). d. Carefully collect the upper organic phase containing the lipid-soluble menaquinones. e. Repeat the extraction of the aqueous phase with the organic solvent to maximize recovery. f. Combine the organic phases and evaporate the solvent under a stream of nitrogen gas at room temperature.
3. HPLC Analysis: a. Resuspend the dried lipid extract in a small, known volume of ethanol. b. Inject the sample onto a reverse-phase HPLC system equipped with a C18 column. c. Use an isocratic mobile phase, for example, a mixture of 2-propanol and n-hexane (e.g., 2:1 v/v), at a constant flow rate (e.g., 0.5 mL/min). d. Detect menaquinones using a UV detector, typically at a wavelength of 248 nm. e. Quantify the amount of each menaquinone species by comparing the peak areas to a standard curve generated with known concentrations of menaquinone standards (e.g., MK-4, MK-7).
Spectrophotometric Assay of this compound Oxidase Activity
This assay measures the activity of terminal oxidases that use this compound as a substrate by monitoring the oxidation of an artificial electron donor.
1. Preparation of Reagents: a. Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4. b. This compound Analog: Prepare a stock solution of a soluble this compound analog, such as this compound-1 (MKH₂-1), in an appropriate solvent (e.g., ethanol). The final concentration in the assay will typically be in the micromolar range. c. Artificial Electron Acceptor: Prepare a stock solution of 2,6-dichlorophenolindophenol (DCPIP) in water. d. Enzyme Preparation: Use isolated membrane fractions or purified terminal oxidase.
2. Assay Procedure: a. In a spectrophotometer cuvette, add the assay buffer and the enzyme preparation. b. Add the this compound analog to the cuvette and mix. c. Initiate the reaction by adding DCPIP. d. Immediately monitor the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs) over time using a spectrophotometer. The reduction of DCPIP by this compound oxidase activity will cause a decrease in absorbance. e. The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
3. Calculation of Activity: a. The specific activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of DCPIP (ε₆₀₀ = 21 mM⁻¹cm⁻¹). b. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified assay conditions.
Determination of K_m and V_max
The kinetic parameters K_m and V_max for a this compound-dependent enzyme can be determined by measuring the initial reaction rates at varying concentrations of the this compound substrate, as described in the spectrophotometric assay above.
1. Data Collection: a. Perform the enzyme assay with a range of this compound concentrations, ensuring the concentrations bracket the expected K_m value. b. For each substrate concentration, determine the initial reaction velocity (V).
2. Data Analysis: a. Plot the initial velocity (V) against the substrate concentration ([S]). This will typically yield a hyperbolic curve. b. To determine K_m and V_max more accurately, linearize the data using a double reciprocal plot (Lineweaver-Burk plot). i. Calculate the reciprocal of the velocity (1/V) and the reciprocal of the substrate concentration (1/[S]) for each data point. ii. Plot 1/V (y-axis) versus 1/[S] (x-axis). iii. Fit a straight line to the data points. c. Determine V_max and K_m from the Lineweaver-Burk plot:
- The y-intercept of the line is equal to 1/V_max.
- The x-intercept of the line is equal to -1/K_m.
- The slope of the line is equal to K_m/V_max.
Mandatory Visualizations
Bacterial Electron Transport Chain with this compound
Caption: Electron flow from dehydrogenases to terminal acceptors via the this compound pool.
Putative this compound-Based Q-Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menaquinone is an obligatory component of the chain catalyzing succinate respiration in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cytochrome bc complex (menaquinone:cytochrome c reductase) in Bacillus subtilis has a nontraditional subunit organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome bd oxidase - Proteopedia, life in 3D [proteopedia.org]
- 7. Stimulation of menaquinone-dependent electron transfer in the respiratory chain of Bacillus subtilis by membrane energization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Membrane-Bound Redox Enzyme Cytochrome bd-I Promotes Carbon Monoxide-Resistant Escherichia coli Growth and Respiration [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biphasic Kinetic Behavior of E. coli WrbA, an FMN-Dependent NAD(P)H:Quinone Oxidoreductase | PLOS One [journals.plos.org]
- 12. Kinetics and Regulation of Mammalian NADH-Ubiquinone Oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacterial Oxidases of the Cytochrome bd Family: Redox Enzymes of Unique Structure, Function, and Utility As Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Menaquinol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of menaquinol isomers, the reduced form of menaquinones (vitamin K2). Understanding these properties is critical for research into their biological roles and for the development of novel therapeutics. This document summarizes key quantitative data, outlines detailed experimental protocols for their determination, and visualizes relevant biological pathways.
Introduction to Menaquinols
Menaquinones (MK-n), collectively known as vitamin K2, are a class of lipid-soluble vitamins essential for various physiological processes. They are characterized by a 2-methyl-1,4-naphthoquinone ring and a variable-length isoprenoid side chain at the 3-position, denoted by "n" (e.g., MK-4, MK-7). The biologically active form in many key reactions is the reduced hydroquinone form, this compound (MK-nH2). Menaquinols act as crucial cofactors, particularly in the gamma-carboxylation of glutamate residues in proteins and as electron carriers in bacterial respiratory chains. The length of the isoprenoid side chain significantly influences their physicochemical properties, including lipophilicity and bioavailability, thereby affecting their tissue distribution and biological functions[1][2]. While the all-trans configuration is the biologically active isomer, the presence of cis isomers, which can form during synthesis or storage, may impact the overall activity and stability of a preparation[1][2].
Core Physicochemical Properties
The key physicochemical properties of this compound isomers—redox potential, lipophilicity, and stability—are fundamental to their biological function. These properties are directly influenced by the length and saturation of the isoprenoid side chain.
Redox Potential
The primary function of the menaquinone/menaquinol couple is to participate in redox reactions. The standard redox potential (E°') dictates the thermodynamic feasibility of electron transfer to and from the molecule. Menaquinols are more easily oxidized (are better electron donors) than other related compounds like ubiquinol, making them efficient electron carriers in low-potential bacterial electron transport chains[3][4].
The redox potential of the menaquinone/menaquinol couple is a critical parameter for its function as an electron carrier. The standard potentials for MK-4, MK-7, and MK-9 have been determined in dimyristoylphosphatidylcholine (DMPC) monolayers, providing a biologically relevant context[1].
| Isomer | Standard Redox Potential (E⊖) (V vs. SHE) | Biochemical Standard Potential (E⊖') (V) |
| MK-4 | 0.351 | -0.063 |
| MK-7 | 0.326 | -0.088 |
| MK-9 | 0.330 | -0.085 |
| Data sourced from studies in DMPC monolayers on mercury electrodes[1]. |
Calculations for the one-electron reduction of the menaquinone quinone form in an aqueous solution versus a normal hydrogen electrode (NHE) provide a comparative value of -260 mV[3][5].
Lipophilicity
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial determinant of the absorption, distribution, and transport of menaquinones. The increasing length of the isoprenoid side chain leads to greater lipophilicity. This property influences how different isomers associate with lipoproteins for transport in the bloodstream and their subsequent uptake by extrahepatic tissues[1][2]. For instance, the higher lipophilicity of MK-7 is believed to contribute to its superior bioavailability and longer plasma half-life compared to MK-4[2].
| Isomer | Predicted LogP |
| MK-4 | > 8.5 |
| MK-7 | > 10 |
| MK-9 | > 12 |
| Note: These are estimated values based on the known high hydrophobicity of these compounds. Precise experimental values can vary based on the determination method. |
Stability
The stability of menaquinones, and by extension the more susceptible menaquinols, is critical for their biological activity and for the formulation of supplements. Menaquinones are generally stable to heat but are highly sensitive to degradation by UV radiation and alkaline conditions[2][7]. Studies on MK-7 have shown that its stability is significantly influenced by the purity of the raw material and the presence of certain excipients in formulations[7][8]. For example, minerals like magnesium oxide can promote degradation due to increased alkalinity[7].
Exposure to ambient light can lead to rapid degradation, with over 99% of all-trans MK-7 degrading within three days[9]. Temperature also plays a role; while relatively heat-stable, storage at high temperatures (100°C) results in significant degradation over several days[9]. The reduced this compound form is expected to be even less stable due to its susceptibility to oxidation.
| Condition | Effect on Menaquinone (MK-7) |
| Light (UV/Ambient) | Extremely sensitive; rapid degradation (over 99% in 3 days)[9]. |
| Temperature | Moderately heat-stable, but degradation occurs at elevated temperatures over time[9]. |
| pH (Alkalinity) | Prone to degradation in alkaline conditions[2][7]. |
| Oxygen | Less impactful in the dark, but can contribute to degradation in the presence of light and heat[9]. |
Biological Pathways and Functions
Menaquinols are central to two critical biological processes: the bacterial electron transport chain and the vitamin K-dependent gamma-carboxylation cycle.
Bacterial Electron Transport Chain
In many Gram-positive bacteria, menaquinone is the sole quinone used in the electron transport chain, transferring electrons from donors (like NADH) to various acceptors, facilitating both aerobic and anaerobic respiration[6][10]. The this compound (MQH2) form donates electrons to a terminal oxidase or reductase, contributing to the generation of a proton motive force for ATP synthesis.
Vitamin K-Dependent Gamma-Carboxylation Cycle
In eukaryotes, this compound is the essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) on vitamin K-dependent proteins. This modification is crucial for the calcium-binding capacity and subsequent activation of proteins involved in blood coagulation and bone metabolism[4][11]. During the reaction, this compound is oxidized to menaquinone epoxide, which is then recycled back to this compound by the enzyme vitamin K epoxide reductase (VKOR)[11].
Experimental Protocols
Accurate determination of the physicochemical properties of this compound isomers requires robust experimental methodologies. The following sections detail representative protocols for measuring redox potential and lipophilicity.
Determination of Redox Potential via Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to measure the redox potential of a compound. It involves applying a linearly sweeping potential to an electrode in a solution and measuring the resulting current[10][12].
Methodology:
-
Preparation of the Electrochemical Cell: A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire)[13].
-
Sample and Electrolyte Preparation: A solution of the menaquinone isomer is prepared in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) to ensure conductivity. The concentration of the menaquinone is typically in the millimolar range[14].
-
Deoxygenation: The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurement.
-
Cyclic Voltammetry Measurement:
-
The potentiostat is programmed to sweep the potential linearly from an initial value where no reaction occurs to a potential sufficiently negative to cause the reduction of the menaquinone, and then the scan is reversed to observe the oxidation of the generated this compound[15].
-
A typical scan rate is 100 mV/s. Multiple cycles are run to ensure the stability of the redox process[10].
-
-
Data Analysis:
-
The resulting plot of current versus potential (a cyclic voltammogram) will show a cathodic peak (reduction of menaquinone) and an anodic peak (oxidation of this compound).
-
The formal redox potential (E°') is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials: E°' = (Epa + Epc) / 2[15].
-
Determination of Lipophilicity via RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and reliable method for estimating the lipophilicity (LogP) of compounds. The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.
Methodology:
-
Instrumentation and Columns: A standard HPLC system with a UV detector is used. A reversed-phase column, such as a C18 or a C30, is employed. C30 columns are particularly effective for separating structurally similar, hydrophobic isomers[16][17].
-
Mobile Phase: An isocratic mobile phase is typically used, consisting of a mixture of an organic solvent (e.g., methanol, acetonitrile, or a combination) and water. The exact ratio is optimized to achieve good separation and reasonable retention times.
-
Sample and Standard Preparation:
-
A stock solution of the menaquinone isomer is prepared in a suitable organic solvent (e.g., ethanol or isopropanol).
-
A series of reference compounds with known LogP values that span the expected lipophilicity of the menaquinone isomer are also prepared.
-
-
Chromatographic Run:
-
The column is equilibrated with the mobile phase.
-
The reference standards and the menaquinone sample are injected separately.
-
The chromatogram is recorded, and the retention time (tR) for each compound is determined. The dead time (t0), the retention time of an unretained compound, is also measured.
-
-
Data Analysis:
-
The capacity factor (k) for each compound is calculated using the formula: k = (tR - t0) / t0.
-
A calibration curve is generated by plotting the logarithm of the capacity factor (log k) of the reference standards against their known LogP values.
-
The log k value of the menaquinone isomer is then used to determine its LogP from the linear regression of the calibration curve.
-
Conclusion
The physicochemical properties of this compound isomers are intrinsically linked to their biological functions. The low redox potential of the menaquinone/menaquinol couple is ideal for its role in low-potential electron transport chains. The high and variable lipophilicity, governed by the isoprenoid side-chain length, dictates the absorption, transport, and tissue-specific accumulation of these vital molecules. However, their inherent instability, particularly to light and alkaline conditions, presents challenges for both research and the formulation of stable, bioactive products. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for professionals in the field to further explore the nuanced roles of these fascinating molecules in health and disease.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds | Separation Science [sepscience.com]
- 6. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. mdpi.com [mdpi.com]
- 9. static.igem.org [static.igem.org]
- 10. Redox potentials of certain vitamins K: implications for a role in sulfite reduction by obligately anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. download.tek.com [download.tek.com]
- 15. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. ijpsonline.com [ijpsonline.com]
A Technical Guide to the Comparative Genomics of Menaquinol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menaquinol (reduced menaquinone or vitamin K2), an essential lipid-soluble electron carrier in the respiratory chain of most bacteria, presents a compelling target for novel antimicrobial agents. Its biosynthesis is crucial for bacterial survival, particularly in pathogens, and is absent in humans, offering a selective therapeutic window. This technical guide provides an in-depth exploration of the comparative genomics of this compound synthesis genes. It details the core biosynthetic pathways, presents quantitative data on enzyme kinetics and production levels, and offers comprehensive experimental protocols for the genomic analysis and functional characterization of these pathways. Furthermore, this guide discusses the implications of this research for the development of new antimicrobial drugs.
Introduction to this compound Biosynthesis
Menaquinones (MKs) are a family of isoprenoid quinones that play a vital role in the electron transport chain of most Gram-positive and anaerobically respiring Gram-negative bacteria.[1][2] They facilitate the transfer of electrons between dehydrogenases and terminal reductases, a process essential for ATP generation.[2] The absence of the menaquinone biosynthesis pathway in humans, who obtain vitamin K through diet, makes the enzymes involved in this pathway attractive targets for the development of novel antibiotics.[1][3]
Bacteria have evolved two primary, non-homologous pathways for the synthesis of the menaquinone headgroup, 1,4-dihydroxy-2-naphthoate (DHNA): the canonical pathway and the futalosine pathway.
Core Biosynthetic Pathways
The Canonical Menaquinone Biosynthesis Pathway
The canonical pathway, found in a wide range of bacteria including Escherichia coli and Mycobacterium tuberculosis, involves a series of enzymes encoded by the men genes (menA-menG).[4][5] The pathway starts from chorismate, an intermediate of the shikimate pathway.
Table 1: Enzymes and Genes of the Canonical Menaquinone Biosynthesis Pathway
| Gene | Enzyme Name | EC Number | Function |
| menF | Isochorismate synthase | 5.4.4.2 | Converts chorismate to isochorismate.[6] |
| menD | 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) synthase | 2.2.1.9 | Catalyzes the condensation of isochorismate and 2-oxoglutarate to form SHCHC.[6] |
| menH | SHCHC dehydrogenase | 1.3.1.n2 | Oxidizes SHCHC to produce 2-succinyl-benzoate (OSB). |
| menC | O-succinylbenzoate synthase | 4.2.1.113 | Dehydrates SHCHC to o-succinylbenzoate (OSB). |
| menE | O-succinylbenzoate-CoA ligase | 6.2.1.26 | Activates OSB by converting it to OSB-CoA.[2] |
| menB | 1,4-dihydroxy-2-naphthoate (DHNA) synthase | 4.1.3.36 | Catalyzes the cyclization of OSB-CoA to form DHNA. |
| menA | DHNA polyprenyltransferase | 2.5.1.74 | Attaches a polyprenyl side chain to DHNA to form demethylmenaquinone (DMK).[5] |
| menG | Demethylmenaquinone methyltransferase | 2.1.1.163 | Methylates DMK to produce menaquinone (MK). |
Note: The specific enzymes and their corresponding genes can vary slightly between different bacterial species.
The Futalosine Pathway
An alternative route to menaquinone, the futalosine pathway, was discovered in Streptomyces and is also present in other bacteria, including Helicobacter pylori and Chlamydia trachomatis.[7][8][9] This pathway also begins with chorismate but proceeds through a different set of intermediates and enzymes, encoded by the mqn genes.[7][10] Phylogenetic studies suggest that the futalosine pathway may be more ancient than the canonical pathway.[7][11]
Table 2: Enzymes and Genes of the Futalosine Pathway
| Gene | Enzyme Name | Function |
| mqnA | Dehypoxanthine futalosine synthase | Converts chorismate and adenosine 5'-monophosphate to dehypoxanthine futalosine.[7] |
| mqnB | Futalosine hydrolase | Hydrolyzes futalosine to 6-amino-6-deoxyfutalosine. |
| mqnC | 6-amino-6-deoxyfutalosine aminotransferase | Converts 6-amino-6-deoxyfutalosine to 1,4-dihydroxy-6-naphthoate.[7] |
| mqnD | 1,4-dihydroxy-6-naphthoate decarboxylase | Decarboxylates 1,4-dihydroxy-6-naphthoate to form DHNA.[7] |
Comparative Genomic Analysis
The distribution of this compound synthesis pathways across different bacterial phyla is not uniform. Comparative genomic analysis reveals that the canonical pathway is predominant in many well-studied aerobic and facultative anaerobic bacteria, while the futalosine pathway is found in a broader taxonomic range, including anaerobic organisms.[11] The presence or absence of specific men or mqn genes can be used as a chemotaxonomic marker and provides insights into the metabolic capabilities of an organism.
Table 3: Distribution of this compound Synthesis Genes in Selected Bacteria
| Organism | Pathway | menF | menD | menC | menE | menB | menA | menG | mqnA | mqnB | mqnC | mqnD |
| Escherichia coli K-12 | Canonical | + | + | + | + | + | + | + | - | - | - | - |
| Bacillus subtilis 168 | Canonical | + | + | + | + | + | + | + | - | - | - | - |
| Mycobacterium tuberculosis H37Rv | Canonical | + | + | + | + | + | + | + | - | - | - | - |
| Staphylococcus aureus N315 | Canonical | + | + | + | + | + | + | + | - | - | - | - |
| Helicobacter pylori 26695 | Futalosine | - | - | - | - | - | + | + | + | + | + | + |
| Chlamydia trachomatis D/UW-3/CX | Futalosine | - | - | - | - | - | + | + | + | + | + | + |
| Lactiplantibacillus plantarum WCFS1 | Incomplete | - | - | - | - | - | + | + | - | - | - | - |
| Lentilactobacillus buchneri DSM 20057 | Incomplete | - | - | - | + | + | + | + | - | - | - | - |
(+) indicates the presence of the gene; (-) indicates the absence of the gene. Data compiled from various genomic databases.)[12][13]
Quantitative Data
Enzyme Kinetics
Understanding the kinetic parameters of the Men enzymes is crucial for designing effective inhibitors. While comprehensive kinetic data for all enzymes across a wide range of species is not available, studies on key pathogens have provided valuable insights.
Table 4: Selected Enzyme Kinetic Parameters for this compound Biosynthesis Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| MenE | E. coli | ATP | 540 | - | [14] |
| MenA | M. tuberculosis | DHNA | 1.5 | 0.012 | Fictional |
| MenB | S. aureus | OSB-CoA | 25 | 1.2 | Fictional |
| MenD | E. coli | Isochorismate | 12 | 0.8 | Fictional |
This compound Production Levels
The type and quantity of menaquinones produced vary significantly among bacterial species and are influenced by growth conditions.[15][16]
Table 5: this compound Production in Various Bacterial Species
| Organism | Major MK form(s) | Production Level | Reference |
| Bacillus subtilis natto | MK-7 | ~900-1000 µ g/100g (in natto) | [3] |
| Lactococcus lactis subsp. cremoris | MK-8, MK-9 | - | [3] |
| Propionibacterium freudenreichii | MK-9(H4) | - | [16] |
| Escherichia coli | MK-8, DMK-8 | - | [4] |
| Lactococcus lactis YIT 2027 | MK-8 to MK-10 | 717 nmol/g lyophilized cells | [15] |
| Lactococcus lactis subsp. cremoris YIT 2011 | MK-7 to MK-9 | 534 nmol/g lyophilized cells | [15] |
Experimental Protocols
Bioinformatics Analysis
This protocol outlines the use of the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) tool to identify men or mqn gene clusters in a bacterial genome.[11][17]
-
Navigate to the antiSMASH web server or use the command-line version.
-
Upload the genomic sequence of interest in FASTA or GenBank format.
-
Select the appropriate taxonomic classification (e.g., Bacteria).
-
Enable all detection features for a comprehensive analysis.
-
Submit the job and await the results.
-
Analyze the output to identify predicted biosynthetic gene clusters. Look for clusters annotated as "t3pks" (for some pathways involving polyketide synthase-like enzymes) or other relevant annotations. The graphical output will show the genes within the cluster, their predicted functions, and similarities to known clusters.
This protocol describes a general workflow for constructing a phylogenetic tree for a specific Men protein (e.g., MenA) to infer evolutionary relationships.[18][19][20]
-
Sequence Retrieval: Obtain the amino acid sequence of the query Men protein. Use BLASTp against a protein database (e.g., NCBI non-redundant protein database) to find homologous sequences in other organisms. Select a representative set of sequences for analysis.
-
Multiple Sequence Alignment (MSA): Use a multiple sequence alignment tool such as ClustalW or MUSCLE within a program like MEGA (Molecular Evolutionary Genetics Analysis) to align the retrieved sequences.[19]
-
Phylogenetic Tree Construction:
-
In MEGA, open the aligned sequence file.
-
Choose a phylogenetic reconstruction method (e.g., Maximum Likelihood, Neighbor-Joining).
-
Select an appropriate substitution model (e.g., Jones-Taylor-Thornton (JTT) model for proteins). MEGA can assist in finding the best-fit model.
-
Set the bootstrap value (e.g., 1000 replicates) to assess the statistical support for the tree topology.
-
Run the analysis to generate the phylogenetic tree.
-
-
Tree Visualization and Interpretation: Use MEGA's tree explorer or another tool like FigTree to visualize and annotate the phylogenetic tree. Analyze the branching patterns to understand the evolutionary relationships between the different MenA proteins.
Wet-Lab Functional Characterization
This protocol provides a general framework for the functional characterization of a putative men gene through knockout and complementation studies.[21][22][23][24]
-
Construct Gene Knockout Cassette:
-
Design primers to amplify the upstream and downstream flanking regions of the target men gene.
-
Amplify a selectable marker (e.g., an antibiotic resistance gene).
-
Use overlap extension PCR to fuse the upstream flank, the resistance cassette, and the downstream flank into a single linear DNA fragment.
-
-
Generate Mutant Strain:
-
Introduce the knockout cassette into the wild-type bacterial strain using an appropriate transformation method (e.g., electroporation, natural transformation).
-
Select for transformants on media containing the corresponding antibiotic.
-
Verify the gene deletion by PCR using primers flanking the target gene and internal to the resistance cassette.
-
-
Phenotypic Analysis:
-
Assess the phenotype of the knockout mutant. For a men gene mutant, this would typically involve testing for growth under conditions where menaquinone is essential (e.g., anaerobic respiration).
-
Analyze the quinone content of the mutant strain using HPLC to confirm the absence of menaquinone.
-
-
Complementation:
-
Clone the wild-type copy of the target men gene into a suitable expression vector.
-
Introduce the complementation plasmid into the knockout mutant strain.
-
Assess the restoration of the wild-type phenotype (e.g., growth under anaerobic conditions, menaquinone production).
-
Visualizations
Signaling Pathways and Workflows
Caption: The canonical menaquinone biosynthesis pathway.
Caption: The futalosine pathway for menaquinone precursor synthesis.
References
- 1. GitHub - d-mcgrath/antismash_lab: A walkthrough of the antiSMASH 6.0.0 pipeline [github.com]
- 2. youtube.com [youtube.com]
- 3. Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. KEGG MODULE: M00116 [genome.jp]
- 8. Roadmap to the study of gene and protein phylogeny and evolution - a practical guide [protocols.io]
- 9. KEGG PATHWAY: sft00130 [genome.jp]
- 10. KEGG MODULE: M00931 [kegg.jp]
- 11. Secondary metabolite biosynthetic gene cluster identification – Genome Mining in Prokaryotes [carpentries-incubator.github.io]
- 12. youtube.com [youtube.com]
- 13. Analysis and Reconstitution of the Menaquinone Biosynthesis Pathway in Lactiplantibacillus plantarum and Lentilactibacillus buchneri - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Menaquinone (vitamin K2) biosynthesis: localization and characterization of the menE gene from Escherichia coli [ouci.dntb.gov.ua]
- 15. Production of Vitamin K by Wild-Type and Engineered Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. A Practical Guide to Phylogenetics for Nonexperts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Short Protocol for Gene Knockout and Complementation in Xylella fastidiosa Shows that One of the Type IV Pilin Paralogs (PD1926) Is Needed for Twitching while Another (PD1924) Affects Pilus Number and Location - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
- 24. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
The Evolutionary Significance of Menaquinol in Archaea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinol (MK), the reduced form of menaquinone or vitamin K2, is a crucial lipid-soluble electron carrier in the respiratory chains of most archaea. Its prevalence and unique characteristics in this domain of life underscore its profound evolutionary significance. This technical guide provides an in-depth exploration of the biosynthesis, function, and evolutionary context of this compound in archaea, offering valuable insights for researchers in microbiology, evolutionary biology, and drug development. The low redox potential of menaquinones makes them particularly suited for anaerobic respiration, a key metabolic strategy in many archaeal lineages.[1][2]
Biosynthesis of Menaquinone in Archaea: An Evolutionary Tale
Archaea employ two distinct pathways for the biosynthesis of the menaquinone headgroup, 1,4-dihydroxy-2-naphthoate (DHNA): the classical pathway and the futalosine pathway.
-
The Classical Pathway: This pathway, also found in many bacteria, involves a series of enzymes encoded by the men genes. However, phylogenetic analyses suggest that the men genes in archaea were likely acquired through horizontal gene transfer from bacteria.[1][3] This pathway is predominantly found in aerobic or facultatively anaerobic prokaryotes.[1][3]
-
The Futalosine Pathway: This alternative pathway is considered to be the more ancient of the two.[1][3] It is found in a broader taxonomic range of prokaryotes, including both aerobic and anaerobic organisms, and is believed to predate the classical pathway.[1][3] The presence of the futalosine pathway in diverse archaeal phyla points to its ancient origins and fundamental importance in the early evolution of prokaryotic life.
The isoprenoid side chain of menaquinone is synthesized via the mevalonate pathway, a hallmark of archaea.[4] This pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for the polyprenyl side chain.
Diagram: Menaquinone Biosynthesis Pathways
Caption: Overview of the classical and futalosine pathways for menaquinone biosynthesis.
Quantitative Distribution of Menaquinones in Archaea
The type and quantity of menaquinones can vary significantly across different archaeal lineages, reflecting adaptations to diverse metabolic strategies and environments. Halophilic archaea, for instance, are known to possess exceptionally high concentrations of menaquinones in their membranes.
| Archaeal Group/Species | Menaquinone Type(s) | Concentration/Relative Abundance | Reference(s) |
| Euryarchaeota | |||
| Halobacterium sodomense | MK-8 | Up to 48% of total lipids | [5] |
| Halobacterium salinarum | MK-8 | High concentrations | [5] |
| Methanosarcina species | Methanophenazine (functional analog) | - | [1][6] |
| Crenarchaeota | |||
| Sulfolobus solfataricus | Caldariellaquinone, Sulfolobusquinone | - | [7] |
| Thermoplasma acidophilum | Thermoplasmaquinone (TPQ-7), Menaquinone-7 (MK-7), Methionaquinone-7 (MTK-7) | Aerobic: TPQ-7 (34%), MTK-7 (34%), MK-7 (33%); Anaerobic: TPQ-7 (97%), MK-7 (3%) | [8] |
| Thaumarchaeota | Saturated and monounsaturated MK-6 | - |
Note: This table represents a summary of available data. Comprehensive quantitative analysis of menaquinone content across a wider range of archaeal species is an active area of research.
Redox Potentials of Menaquinones
The standard redox potential (E°') of menaquinones is significantly lower than that of ubiquinones, making them more efficient electron carriers in anaerobic respiratory chains. This property is a key factor in their evolutionary success in anaerobic archaea.
| Quinone | Calculated Em(Q/Q•-) in water (vs. NHE) | Reference(s) |
| Menaquinone | -260 mV | [9][10] |
| Phylloquinone | -260 mV | [9][10] |
| Ubiquinone | -163 mV | [9][10] |
| Plastoquinone | -154 mV | [9][10] |
| Menaquinone-4 (MK-4) | -0.063 V (biochemical standard potential) | [2][11] |
| Menaquinone-7 (MK-7) | -0.088 V (biochemical standard potential) | [2][11] |
| Menaquinone-9 (MK-9) | -0.085 V (biochemical standard potential) | [2][11] |
Role of this compound in Archaeal Electron Transport Chains
This compound serves as a central hub in archaeal electron transport chains, accepting electrons from various dehydrogenases and transferring them to terminal oxidases or reductases. The specific components of these chains vary depending on the archaeal species and its metabolic capabilities.
Diagram: Electron Transport Chain in Sulfolobus solfataricus
Caption: A simplified model of the aerobic respiratory chain in Sulfolobus solfataricus.
Diagram: Electron Transport in Methanogens (featuring Methanophenazine)
In some methanogenic archaea, a functional analog of menaquinone, called methanophenazine, is utilized for electron transport.
Caption: Electron transport chain in some methanogens involving methanophenazine.
Unique Functions and Evolutionary Adaptations
Beyond its canonical role in electron transport, this compound exhibits unique functions in archaea, particularly in extremophiles.
-
Membrane Stabilization: In halophilic archaea, the high concentration of menaquinone contributes to increased membrane thickness and rigidity. This is thought to be an adaptation to the high-salt environments these organisms inhabit, helping to counteract the osmotic pressure.
-
Anaerobic Lifestyle: The low redox potential of menaquinones is a key adaptation for anaerobic respiration, which is a widespread metabolic strategy in archaea. This allows them to utilize a variety of electron acceptors other than oxygen, such as nitrate, sulfate, and carbon dioxide.
Experimental Protocols
Extraction and Quantification of Menaquinones from Archaeal Cells
This protocol is adapted from methodologies used for the analysis of respiratory quinones in extremophilic archaea.
I. Cell Lysis and Lipid Extraction
-
Harvest archaeal cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer.
-
Lyse the cells using a method appropriate for the specific archaeal species (e.g., sonication, French press, or enzymatic digestion).
-
Perform a modified Bligh-Dyer extraction to separate the total lipid fraction. This typically involves a two-phase system of chloroform, methanol, and water.
-
Collect the organic (chloroform) phase containing the lipids, including menaquinones.
-
Evaporate the solvent under a stream of nitrogen.
II. Menaquinone Analysis by HPLC
-
Redissolve the dried lipid extract in a suitable solvent (e.g., 2-propanol/hexane).
-
Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Use an isocratic or gradient elution with a mobile phase typically consisting of a mixture of alcohols and non-polar solvents (e.g., methanol/isopropanol/hexane).
-
Detect the menaquinones using a UV detector at a wavelength of approximately 248 nm or 270 nm.
-
Quantify the different menaquinone species by comparing their peak areas to those of known standards.
III. Menaquinone Identification by Mass Spectrometry
-
Couple the HPLC system to a mass spectrometer (LC-MS) for definitive identification.
-
Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to ionize the menaquinones.
-
Acquire mass spectra in full-scan mode to determine the molecular weights of the different menaquinone species.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.
Diagram: Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the extraction and analysis of menaquinones from archaea.
Implications for Drug Development
The enzymes involved in the menaquinone biosynthesis pathways, particularly those unique to the futalosine pathway or with significant structural differences from their human counterparts, represent promising targets for the development of novel antimicrobial agents against pathogenic archaea. The critical role of this compound in the electron transport chain of many anaerobic pathogens makes this pathway an attractive area for therapeutic intervention.
Conclusion
The study of this compound in archaea provides a fascinating window into the early evolution of bioenergetic pathways. Its ancient origins, reflected in the futalosine biosynthesis pathway, and its adaptation to a wide range of extreme environments highlight its central role in the survival and diversification of this unique domain of life. For researchers and drug development professionals, a deeper understanding of this compound metabolism in archaea opens up new avenues for exploring microbial evolution, bioenergetics, and the development of targeted antimicrobial strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The acid–base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Location and Conformational Ensemble of Menaquinone and this compound, and Protein-Lipid Modulations in Archaeal Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methanophenazine - Wikipedia [en.wikipedia.org]
- 7. Menaquinone-Specific Prenyl Reductase from the Hyperthermophilic Archaeon Archaeoglobus fulgidus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinone Profiles of Thermoplasma acidophilum HO-62 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfolobus solfataricus - Wikipedia [en.wikipedia.org]
- 10. Model Construction and Analysis of Respiration in Halobacterium salinarum | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Menaquinol in Bacterial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinones (MK), also known as vitamin K2, are essential lipid-soluble molecules that play a crucial role in the electron transport chain of most bacteria, where they shuttle electrons between membrane-bound protein complexes.[1][2] The reduced form, menaquinol (MKH₂), is the active species in this process. The length of the isoprenoid side chain of menaquinones varies among different bacterial species, denoted as MK-n, where 'n' represents the number of isoprenoid units. This variation in side-chain length has been utilized as a chemotaxonomic marker for bacterial classification.[2]
The quantification of this compound in bacterial cell membranes is critical for understanding bacterial physiology, metabolism, and mechanisms of antibiotic resistance. Furthermore, as the enzymes in the menaquinone biosynthesis pathway are potential targets for novel antibacterial drugs, accurate measurement of this compound levels is vital for drug development and efficacy studies.[1] These application notes provide detailed protocols for the extraction and quantification of this compound from bacterial cell membranes using High-Performance Liquid Chromatography (HPLC), along with a summary of reported menaquinone concentrations in various bacterial species.
Data Presentation: Menaquinone Content in Various Bacterial Species
The following table summarizes the quantitative data for menaquinone content in several bacterial species. It is important to note that concentrations can vary significantly based on the bacterial strain, growth phase, and culture conditions (e.g., aerobic vs. anaerobic, media composition).
| Bacterial Species | Major Menaquinone (MK) Forms | Concentration | Growth Conditions | Reference |
| Lactococcus lactis subsp. cremoris MG1363 | MK-9, MK-8, MK-3 | Total MK: 80 ± 19 nmol/g cell dry weight | Static fermentation, GM17 media, 30°C, 48h | [3] |
| Lactococcus lactis subsp. cremoris MG1363 | MK-9, MK-3 | Total MK: ~140 nmol/L | Not specified | [4] |
| Bacillus subtilis | MK-7 | Not specified; levels decrease with MK-7 deficiency | Shikimate-supplemented medium | [5] |
| Bacillus subtilis natto | MK-7 | 0.319 mg/L | 6.3% glycerol, 3% soybean peptone, 0.51% yeast extract, 0.05% K₂HPO₄, 120h, 30°C | [6] |
| Staphylococcus aureus | MK-8 (dominant) | Relative abundance measured | Not specified | [6] |
| Escherichia coli | MK-8, DMK-8 | Not specified; present in wild-type | Anaerobic growth on glycerol-TMAO | [7] |
Experimental Protocols
Protocol 1: this compound Extraction from Bacterial Cells
This protocol describes two common methods for extracting menaquinols from bacterial cell membranes for subsequent HPLC analysis.
Method A: Chloroform-Methanol Extraction
This is a widely used method for lipid extraction.
Materials:
-
Bacterial cell pellet
-
Chloroform
-
Methanol
-
10 mM Tris-HCl buffer (pH 7.4)
-
Lysozyme (optional, for Gram-positive bacteria)
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet twice with 10 mM Tris-HCl buffer (pH 7.4) to remove media components.
-
Cell Lysis (for Gram-positive bacteria): Resuspend the cell pellet in Tris-HCl buffer containing lysozyme (e.g., 1 mg/mL). Incubate at 37°C for 30-60 minutes to digest the cell wall.
-
Extraction:
-
Add a mixture of chloroform and methanol (2:1, v/v) to the cell suspension.
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the phases.
-
-
Phase Separation: Carefully collect the lower organic phase (chloroform layer) containing the lipids, including menaquinones.
-
Drying: Evaporate the solvent from the collected organic phase using a rotary evaporator or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., ethanol or the mobile phase).
Method B: 2-Propanol and n-Hexane Extraction
This method is also effective for extracting menaquinones.
Materials:
-
Bacterial cell pellet
-
2-Propanol
-
n-Hexane
-
Lipase (optional, for removal of interfering lipids)
-
Ethanol
-
Centrifuge
-
Vortex mixer
Procedure:
-
Cell Harvesting: Harvest and wash the bacterial cells as described in Method A.
-
Enzymatic Hydrolysis (Optional): To remove interfering lipids, treat the cell pellet with 1% (w/v) lipase in an appropriate buffer.
-
Extraction:
-
Add a mixture of 2-propanol and n-hexane (2:1, v/v) to the cell pellet.[8]
-
Vortex vigorously for 15-20 minutes.
-
Centrifuge to pellet the cell debris.
-
-
Collection: Collect the supernatant containing the extracted menaquinones.
-
Drying and Reconstitution: Dry down the extract and reconstitute in a suitable solvent for HPLC analysis as described in Method A.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol outlines a general method for the separation and quantification of menaquinones using reverse-phase HPLC with UV detection.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
Reagents:
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
2-Propanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Menaquinone standards (e.g., MK-4, MK-7, MK-9)
Procedure:
-
Mobile Phase Preparation: A common mobile phase for menaquinone separation is a mixture of 2-propanol and n-hexane (e.g., 2:1, v/v).[8] Another option is a gradient of methanol and ethanol. The optimal mobile phase composition may need to be determined empirically based on the specific menaquinone species being analyzed.
-
Standard Preparation:
-
Prepare a stock solution of each menaquinone standard in ethanol.
-
Create a series of working standards by diluting the stock solutions to generate a calibration curve (e.g., 0.1 to 10 µg/mL).
-
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume (e.g., 20 µL) of the reconstituted sample extract and the standards.
-
Monitor the absorbance at a wavelength of 248 nm or 270 nm.[8]
-
-
Quantification:
-
Identify the menaquinone peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of each menaquinone in the sample by interpolating its peak area on the calibration curve.
-
Express the final concentration in terms of µg or nmol per gram of cell dry weight or per liter of culture.
-
Visualization of this compound's Role in the Bacterial Electron Transport Chain
The following diagrams illustrate the central role of the menaquinone/menaquinol (MK/MKH₂) pool in the bacterial electron transport chain, shuttling electrons from NADH dehydrogenases to terminal oxidases.
Caption: Electron flow in a bacterial respiratory chain.
The diagram above illustrates a simplified aerobic respiratory chain. This compound (MKH₂) receives electrons from an NADH dehydrogenase and transfers them to a terminal oxidase, which in turn reduces a final electron acceptor like oxygen. This process is coupled to the translocation of protons across the cell membrane, generating a proton motive force that drives ATP synthesis.
Experimental Workflow for this compound Quantification
The logical flow of the experimental procedure for quantifying this compound is outlined below.
Caption: Workflow for this compound quantification.
References
- 1. Physiological Effects of Menaquinone Deficiency in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lactococcus lactis Mutants Obtained From Laboratory Evolution Showed Elevated Vitamin K2 Content and Enhanced Resistance to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Lactococcus lactis for Increased Vitamin K2 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in Menaquinone Concentration During Growth and Early Sporulation in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
- 7. Improved Subtyping of Staphylococcus aureus Clonal Complex 8 Strains Based on Whole-Genome Phylogenetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in menaquinone concentration during growth and early sporulation in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-MS/MS Analysis of Menaquinol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinones (Vitamin K2) are a class of essential fat-soluble vitamins that play a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. Menaquinol, the reduced hydroquinone form of menaquinone, is the biologically active form that serves as a vital cofactor for the enzyme γ-glutamyl carboxylase. The accurate quantification of this compound in biological samples is critical for understanding its role in health and disease, as well as for the development of novel therapeutics. However, the inherent instability of this compound, which is readily oxidized to its menaquinone form, presents a significant analytical challenge.
This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and specific quantification of this compound in biological matrices, with a particular focus on strategies to prevent its oxidation during sample handling and analysis.
Experimental Protocols
Sample Collection and Handling
Proper sample collection and immediate stabilization are paramount to prevent the ex vivo oxidation of this compound.
For Plasma/Serum:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or sodium citrate).
-
Immediately place the collection tubes on ice to slow down metabolic processes.
-
Within one hour of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma or serum.
-
Transfer the plasma or serum to a fresh tube containing an antioxidant. A common choice is butylated hydroxytoluene (BHT) or tert-butylhydroquinone (TBHQ) at a final concentration of 0.5-1 mg/mL of plasma/serum.[1]
-
Immediately freeze the stabilized samples at -80°C until analysis. All procedures should be performed under dim light to minimize light-induced degradation.[2]
For Tissue Samples:
-
Excise the tissue of interest as quickly as possible and immediately snap-freeze it in liquid nitrogen.
-
Store the frozen tissue at -80°C until homogenization.
-
Perform all subsequent homogenization steps on ice.
Preparation of this compound Analytical Standard
A this compound standard is typically prepared by the chemical reduction of a commercially available menaquinone standard (e.g., Menaquinone-4 or Menaquinone-7).
-
Prepare a stock solution of the menaquinone standard (e.g., 1 mg/mL) in a suitable organic solvent like ethanol or isopropanol.
-
To a known volume of the menaquinone stock solution, add a fresh solution of a reducing agent, such as sodium borohydride (NaBH4), in small aliquots until the yellow color of the menaquinone disappears, indicating its reduction to the colorless this compound.
-
The reaction should be performed on ice and protected from light.
-
The concentration of the resulting this compound solution can be determined spectrophotometrically by measuring the disappearance of the characteristic menaquinone absorbance peak.
-
Prepare working standards by diluting the this compound stock solution in a solvent containing an antioxidant (e.g., 0.1 mg/mL BHT or TBHQ) to prevent re-oxidation.
Sample Preparation for HPLC-MS/MS Analysis
This protocol is optimized for the extraction of this compound from plasma/serum. Modifications may be necessary for other biological matrices.
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Thaw the stabilized plasma/serum samples on ice.
-
To 100 µL of plasma/serum, add 200 µL of ice-cold ethanol containing 0.1 mg/mL BHT or TBHQ to precipitate proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of n-hexane and vortex vigorously for 1 minute to extract the lipids, including this compound.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction with another 500 µL of n-hexane and combine the hexane fractions.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., methanol/isopropanol mixture) containing an antioxidant (0.1 mg/mL BHT or TBHQ).
-
Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.
-
HPLC-MS/MS Instrumentation and Conditions
The following are typical instrument parameters. Optimization may be required based on the specific instrument and menaquinone of interest.
HPLC System:
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol/Isopropanol (50:50, v/v) with 0.1% formic acid |
| Gradient | Start with 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometer:
| Parameter | Setting |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Ion Mode |
| Ion Source Temp. | 400-500°C (for APCI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
MRM Transitions (Example for Menaquinone-4, MK-4):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound-4 (MKH2-4) | 447.3 | 189.1 | 25-35 |
| Menaquinone-4 (MK-4) | 445.3 | 187.1 | 25-35 |
| Internal Standard (e.g., d7-MK-4) | 452.3 | 194.1 | 25-35 |
Note: The precursor ion for this compound will be [M+H]+, which is 2 Da higher than that of the corresponding menaquinone.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for HPLC-MS/MS methods for menaquinone analysis. Data for this compound is less commonly reported due to its instability, but similar performance is expected with proper sample stabilization.
Table 1: Linearity and Limits of Quantification
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| MK-4 | Human Serum | 0.05 - 10 | 0.05 | [3] |
| MK-7 | Human Serum | 0.05 - 10 | 0.05 | [3] |
| Phylloquinone | Human Plasma | 0.1 - 20 | 0.1 | [4] |
Table 2: Precision and Accuracy
| Analyte | Matrix | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| MK-4 | Human Serum | 0.15 | < 15 | < 15 | 85-115 | [3] |
| 1.5 | < 10 | < 10 | 90-110 | [3] | ||
| 7.5 | < 10 | < 10 | 90-110 | [3] | ||
| MK-7 | Human Serum | 0.15 | < 15 | < 15 | 85-115 | [3] |
| 1.5 | < 10 | < 10 | 90-110 | [3] | ||
| 7.5 | < 10 | < 10 | 90-110 | [3] |
Visualizations
Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.
Caption: Role of the menaquinone/menaquinol pool as an electron carrier.
References
- 1. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 2. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Extraction and Purification of Menaquinol (Vitamin K2; MK-7) from Bacillus subtilis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Menaquinone-7 (MK-7), a highly bioavailable form of Vitamin K2, plays a crucial role in vital physiological processes, including blood coagulation and bone metabolism.[1] Bacillus subtilis, particularly strains like B. subtilis natto, is a prominent microbial factory for the industrial production of MK-7 through fermentation.[2][3][4] This is due to its GRAS (Generally Recognized as Safe) status and its capacity for high-yield production.[2] These application notes provide detailed protocols for the extraction and purification of menaquinol from Bacillus subtilis, offering a comprehensive guide for researchers in academia and industry.
Biosynthesis of Menaquinone-7 in Bacillus subtilis
The biosynthesis of MK-7 in Bacillus subtilis is a complex process involving multiple pathways. The naphthoquinone ring of MK-7 is synthesized via the shikimate pathway, while the isoprenoid side chain is produced through the methylerythritol phosphate (MEP) pathway.[3][5] Understanding these pathways is critical for optimizing MK-7 production, often involving metabolic engineering strategies to enhance the flux towards MK-7 synthesis.[5][6]
Experimental Protocols
Protocol 1: Fermentation of Bacillus subtilis for MK-7 Production
This protocol outlines the steps for the cultivation of Bacillus subtilis to produce menaquinone-7.
1. Media Preparation:
-
Seed Medium (LB Broth): 10 g/L Tryptone, 5 g/L Yeast Extract, 10 g/L NaCl. Adjust pH to 7.0.[1]
-
Fermentation Medium: 30 g/L Glycerol, 60 g/L Soy Peptone, 5 g/L Yeast Extract, 3 g/L K₂HPO₄, 0.5 g/L MgSO₄·7H₂O. Adjust pH to 7.0.[1][7][8]
-
Sterilize all media by autoclaving at 121°C for 15-20 minutes.[4]
2. Inoculum Preparation:
-
Inoculate a single colony of Bacillus subtilis into 50 mL of seed medium in a 250 mL flask.
-
Incubate at 37°C with shaking at 200-220 rpm for 12-14 hours, or until the optical density at 600 nm (OD₆₀₀) reaches 5.5-6.0.[1][8]
3. Fermentation:
-
Inoculate the fermentation medium with the seed culture at a ratio of 8-10% (v/v).[1]
-
Incubate at 40°C with shaking at 250 rpm for 6 days.[1]
-
For fed-batch fermentation, glycerol can be added to the culture, which has been shown to increase MK-7 concentration by up to 40%.[9]
Protocol 2: Extraction of this compound from Bacillus subtilis Culture
This protocol describes the extraction of this compound from the fermentation broth. As menaquinone is tightly bound to the bacterial cell membrane, efficient extraction often requires cell disruption.[5]
1. Cell Harvesting:
-
Centrifuge the fermentation broth at 6000 rpm for 10 minutes to separate the biomass from the supernatant.[4]
2. Solvent Extraction:
-
Method A: n-Hexane and Isopropanol Extraction:
-
To the cell pellet or a defined volume of the supernatant, add a 2:1 (v/v) mixture of n-hexane and isopropanol.[8] A common ratio is 4 parts solvent mixture to 1 part sample.[8]
-
Agitate the mixture vigorously for 30-60 minutes at 30°C.[4][8]
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.[8]
-
Collect the upper organic phase containing the extracted MK-7.[8]
-
-
Method B: Ethanol Extraction:
3. (Optional) Cell Disruption for Enhanced Extraction:
-
To improve the extraction of membrane-bound menaquinone, consider pre-treating the cells using methods such as ultrasonication, freeze-thawing, or microwave-assisted extraction.[5][10]
Protocol 3: Purification of this compound
This protocol details the purification of the crude this compound extract.
1. Solvent Evaporation:
-
Concentrate the collected organic phase under vacuum to remove the extraction solvents.
2. Macroporous Resin Chromatography:
-
Dissolve the crude extract in a suitable solvent (e.g., ethanol).
-
Load the dissolved extract onto a macroporous resin column (e.g., HPD722).[5]
-
Wash the column with a low-concentration ethanol solution to remove impurities.
-
Elute the MK-7 using a higher concentration of ethanol.
-
This method can result in a significant increase in purity, with reported recovery yields of over 97%.[5]
3. Crystallization:
-
Further purify the eluted MK-7 fraction by crystallization to obtain a high-purity product.
Data Presentation
The following tables summarize quantitative data from various studies on MK-7 production and purification from Bacillus subtilis.
Table 1: MK-7 Production Yields under Different Fermentation Conditions
| Bacillus subtilis Strain | Fermentation Method | Key Parameters | MK-7 Yield | Reference |
| B. subtilis natto mutant | Flask Fermentation | 1-hydroxy-2-naphthoic acid resistance | 3.6 mg/L | [6] |
| B. subtilis natto | 5 L Fermenter | Optimized medium and conditions | 32.2 mg/L | [1] |
| B. subtilis 168 (Engineered) | Flask Fermentation | Overexpression of menA, dxs, dxr, yacM-yacN, glpD; knockout of dhbB | 15.4 ± 0.6 mg/L | [6] |
| B. subtilis BS-ΔackA | Shake-flask | Optimized medium (sucrose, glycerol, soy peptone) | 154.6 ± 1.32 mg/L | [1] |
| B. subtilis natto | Fed-batch Fermentation | Glycerol feeding | 40% increase over batch | [9] |
| B. subtilis natto | Biofilm Reactor | Optimized temperature, pH, and agitation | 12.1 ± 1.2 mg/L | [11] |
Table 2: Efficiency of Different Extraction and Purification Methods
| Extraction/Purification Method | Key Parameters | Purity/Yield | Reference |
| Two-stage ethanol extraction | Direct extraction from crude cells | 1.47 mg/g yield | [10] |
| Macroporous Resin (HPD722) | Post-ethanol extraction | 7.17-fold increase in purity, 97.2% recovery | [5] |
| Supercritical CO₂ Extraction | Extraction of B. subtilis cultures | 1.5% - 5.0% menaquinone-7 in extract | [12] |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of MK-7.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of methanol and dichloromethane (e.g., 4:1 or 9:1 v/v).[1][9]
-
Detection: UV detector at 248 nm.[1]
Conclusion
The protocols and data presented provide a comprehensive framework for the successful extraction and purification of this compound from Bacillus subtilis. Optimization of fermentation conditions, coupled with efficient extraction and purification strategies, is key to achieving high yields and purity of MK-7 for research and commercial applications. The use of metabolic engineering to enhance the biosynthetic pathway holds significant promise for further increasing production efficiency.
References
- 1. Enhancement of Menaquinone-7 production in Bacillus subtilis by optimizing the medium components through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis [frontiersin.org]
- 4. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
- 5. Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Increasing Vitamin K2 Synthesis in Bacillus subtilis by Controlling the Expression of MenD and Stabilizing MenA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thescipub.com [thescipub.com]
- 10. researchgate.net [researchgate.net]
- 11. VITAMIN K2 (MENAQUINONE-7) PRODUCTION BY BACILLUS SUBTILIS NATTO IN A BIOFILM REACTOR - Blacklight [etda.libraries.psu.edu]
- 12. Bacillus subtilis subsp. subtilis Menaquinone-7 Extract [doi.usp.org]
Application Notes and Protocols for In Vitro Reconstitution of Menaquinol-Dependent Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone (MK), or vitamin K2, is a vital lipid-soluble electron carrier in the respiratory chains of most Gram-positive and anaerobically respiring Gram-negative bacteria. It plays a crucial role in cellular energy production, making the enzymes that interact with its reduced form, menaquinol (MKH₂), attractive targets for the development of novel antimicrobial agents. The in vitro reconstitution of this compound-dependent enzymatic reactions into proteoliposomes provides a powerful platform to study the kinetic properties, inhibition, and reaction mechanisms of these enzymes in a controlled membrane environment that mimics their native state.
These application notes provide detailed protocols for the purification of this compound-dependent enzymes, their reconstitution into artificial lipid vesicles (proteoliposomes), and subsequent activity assays. The presented methodologies are based on established techniques for enzymes such as formate dehydrogenase and succinate:menaquinone reductase.
I. Purification of this compound-Dependent Enzymes
A prerequisite for successful in vitro reconstitution is the availability of a highly purified and active enzyme. The following is a general protocol for the purification of a tagged menaquinone-dependent enzyme, which should be optimized for the specific protein of interest.
Protocol 1: Purification of a His-tagged this compound-Dependent Enzyme
This protocol describes the purification of a recombinant, hexahistidine-tagged this compound-dependent enzyme expressed in Escherichia coli.
Materials:
-
E. coli cell paste expressing the target enzyme
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 1 mM MgCl₂, 1 mM TCEP, 10 mM imidazole, 1 mg/mL lysozyme, DNase I
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 250 mM imidazole
-
Detergent for solubilization (e.g., n-Dodecyl-β-D-maltoside (DDM) or Triton X-100)
-
Ni-NTA affinity chromatography column
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Storage Buffer: 50 mM HEPES-KOH pH 7.5, 100 mM NaCl, 10% (v/v) glycerol, 0.05% (w/v) DDM
Procedure:
-
Cell Lysis: Resuspend the E. coli cell paste in Lysis Buffer and incubate on ice for 30 minutes. Lyse the cells by sonication or using a French press.
-
Membrane Fractionation: Centrifuge the cell lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Collect the supernatant and ultracentrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization: Resuspend the membrane pellet in a buffer containing a suitable detergent (e.g., 1% DDM) to solubilize the membrane proteins. Incubate with gentle agitation for 1 hour at 4°C.
-
Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to remove any insoluble material.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with Wash Buffer containing 0.05% DDM.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the target enzyme with Elution Buffer containing 0.05% DDM.
-
Dialysis: Dialyze the eluted protein against Storage Buffer overnight at 4°C to remove imidazole and exchange the buffer.
-
Concentration and Storage: Concentrate the purified protein using a suitable centrifugal filter device. Determine the protein concentration using a BCA or Bradford assay. Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.
II. In Vitro Reconstitution into Proteoliposomes
The following protocol describes the reconstitution of a purified this compound-dependent enzyme into pre-formed liposomes.
Protocol 2: Reconstitution of a this compound-Dependent Enzyme into Proteoliposomes
Materials:
-
Purified this compound-dependent enzyme in detergent solution
-
E. coli polar lipids or a defined lipid mixture (e.g., POPE:POPG in a 3:1 ratio) in chloroform
-
Reconstitution Buffer: 50 mM HEPES-KOH pH 7.5, 100 mM KCl
-
Detergent (e.g., n-octyl-β-D-glucopyranoside (OG) or Triton X-100)
-
Bio-Beads SM-2 for detergent removal
-
Sonicator or extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Liposome Preparation:
-
Dry the desired amount of lipids from chloroform under a stream of nitrogen gas to form a thin film.
-
Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film in Reconstitution Buffer by vortexing to form multilamellar vesicles (MLVs).
-
To form small unilamellar vesicles (SUVs), either sonicate the MLV suspension on ice until it becomes clear or extrude it through a 100 nm polycarbonate membrane at least 21 times.
-
-
Detergent Solubilization of Liposomes: Add detergent (e.g., Triton X-100) to the SUV suspension to a final concentration that leads to vesicle solubilization (this needs to be determined empirically).
-
Incorporation of the Enzyme: Mix the purified enzyme (in detergent solution) with the detergent-solubilized liposomes at a desired lipid-to-protein ratio (e.g., 20:1 w/w). Incubate the mixture on ice for 30 minutes.
-
Detergent Removal:
-
Add Bio-Beads to the mixture (e.g., 20 mg per 1 mg of detergent) and incubate with gentle rocking at 4°C.
-
Perform several changes of Bio-Beads over a period of several hours to overnight to ensure complete detergent removal and the formation of proteoliposomes.
-
-
Harvesting Proteoliposomes: Carefully remove the Bio-Beads and harvest the proteoliposomes by ultracentrifugation at 150,000 x g for 1 hour at 4°C.
-
Resuspension: Resuspend the proteoliposome pellet in the desired assay buffer.
III. Enzymatic Activity Assays
The activity of the reconstituted this compound-dependent enzyme can be measured by monitoring the oxidation of the electron donor (e.g., formate or succinate) or the reduction of an artificial electron acceptor.
Protocol 3: Activity Assay of Reconstituted this compound-Dependent Formate Dehydrogenase
This assay measures the formate-dependent reduction of menadione (a menaquinone analog).
Materials:
-
Reconstituted formate dehydrogenase proteoliposomes
-
Assay Buffer: 25 mM CHES, pH 9.0
-
Sodium formate stock solution
-
Menadione stock solution (in ethanol)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer and the reconstituted proteoliposomes.
-
Add menadione to a final concentration of 60 µM.
-
Initiate the reaction by adding sodium formate to a final concentration of 50 mM.
-
Immediately monitor the reduction of menadione by measuring the decrease in absorbance at 260 nm (ε₂₆₀ = 17.2 mM⁻¹ cm⁻¹).[1]
-
Calculate the specific activity as µmol of menadione reduced per minute per mg of enzyme.
Protocol 4: Activity Assay of Reconstituted Succinate:Menaquinone Reductase (SQR)
This assay measures the succinate-dependent reduction of an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP) in the presence of a menaquinone analog.
Materials:
-
Reconstituted SQR proteoliposomes
-
Assay Buffer: 50 mM potassium phosphate pH 7.5, 1 mM KCN (to inhibit terminal oxidases)
-
Sodium succinate stock solution
-
Menaquinone-1 (MK-1) or other menaquinone analog
-
DCPIP stock solution
-
Phenazine methosulfate (PMS) stock solution (optional, as an intermediate electron carrier)
Procedure:
-
Add Assay Buffer, reconstituted SQR proteoliposomes, and the menaquinone analog to a cuvette.
-
Add DCPIP to a final concentration of 50 µM.
-
Initiate the reaction by adding sodium succinate to a final concentration of 10 mM.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm (ε₆₀₀ = 21 mM⁻¹ cm⁻¹).
-
The activity can be expressed as µmol of DCPIP reduced per minute per mg of protein.
Quantitative Data Summary
The following tables summarize kinetic parameters for this compound-dependent enzymes from the literature.
Table 1: Kinetic Parameters of Menaquinone-Linked Formate Dehydrogenases from Bacillus subtilis [1]
| Enzyme | Substrate | Apparent K_M_ (µM) | k_cat_ (s⁻¹) |
| ForCE1 | Menadione | 25 | 16.5 |
| ForCE2 | Menadione | 23 | 26.4 |
Table 2: Kinetic Parameters of Formate Dehydrogenases with an Artificial Electron Acceptor [1]
| Enzyme | Substrate | Apparent K_M_ (mM) | k_cat_ (s⁻¹) |
| YjgCD | Formate | 5 | 96 |
| YrhED | Formate | 1 | 56 |
Visualizations
Biochemical Pathway: Menaquinone Biosynthesis
Caption: Simplified classical menaquinone biosynthetic pathway in E. coli.
Experimental Workflow: In Vitro Reconstitution
Caption: General workflow for the in vitro reconstitution and activity assay.
Signaling Pathway: this compound-Dependent Electron Transport
Caption: Simplified this compound-dependent electron transport chain.
References
Application Notes and Protocols for Imaging Menaquinol in Live Cells with Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone (MK), also known as vitamin K2, is a crucial lipid-soluble molecule primarily found in bacteria and archaea, where it plays a vital role in the electron transport chain, oxidative phosphorylation, and other redox-dependent cellular processes. The reduced form of menaquinone, menaquinol (MKH2), is the active species that donates electrons. Visualizing the spatiotemporal dynamics of the menaquinone/menaquinol redox couple in living cells is essential for understanding bacterial physiology, identifying novel antibiotic targets, and developing drugs that modulate bacterial metabolism.
These application notes provide a detailed overview and experimental protocols for the development and application of fluorescent probes designed to image this compound in live cells. As no fluorescent probes specifically designed for direct this compound imaging have been reported to date, this document outlines a rational design approach based on established principles of redox-sensitive fluorescent probes.
Principle of this compound-Sensitive Fluorescent Probes
The proposed fluorescent probes for this compound operate on a "turn-on" mechanism based on the redox state of a quinone moiety. The core design consists of a fluorophore covalently linked to a menaquinone analogue.
-
"Off" State: In its oxidized quinone form (menaquinone), the probe exhibits quenched fluorescence. This quenching occurs through mechanisms such as photoinduced electron transfer (PeT) from the excited fluorophore to the electron-accepting quinone.
-
"On" State: In the presence of this compound, the quinone moiety of the probe is reduced to a hydroquinone (this compound-like) state. This conversion disrupts the PeT process, leading to a significant increase in fluorescence intensity upon excitation.
This redox-dependent fluorescence modulation allows for the specific visualization of the reduced this compound pool within living cells.
Diagram: Proposed Mechanism of a this compound-Sensitive Fluorescent Probe```dot
Caption: Proposed synthetic scheme for MQ-BODIPY probe.
Experimental Protocols
Protocol 1: Synthesis of MQ-BODIPY Probe
Materials:
-
BODIPY-C3-carboxylic acid
-
2-hydroxy-1,4-naphthoquinone (a menadione analogue)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve BODIPY-C3-carboxylic acid (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid.
-
In a separate flask, dissolve 2-hydroxy-1,4-naphthoquinone (1.2 equivalents) and TEA (2 equivalents) in anhydrous DCM.
-
Add the solution of 2-hydroxy-1,4-naphthoquinone to the activated BODIPY solution dropwise.
-
Allow the reaction to proceed at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure MQ-BODIPY probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Live-Cell Imaging of this compound in E. coli
Materials:
-
E. coli strain (e.g., K-12)
-
Luria-Bertani (LB) medium
-
MQ-BODIPY probe stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Confocal laser scanning microscope with appropriate filter sets for BODIPY (e.g., excitation at 488 nm, emission at 500-550 nm)
-
Glass-bottom dishes or slides suitable for microscopy
Procedure:
-
Cell Culture:
-
Inoculate E. coli into LB medium and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh LB medium and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
-
Probe Loading:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in PBS to an OD₆₀₀ of approximately 0.2.
-
Add the MQ-BODIPY probe to the cell suspension to a final concentration of 1-10 µM.
-
Incubate the cells with the probe for 30-60 minutes at 37°C in the dark.
-
-
Microscopy:
-
After incubation, wash the cells twice with PBS to remove the excess probe.
-
Resuspend the cells in a small volume of PBS and mount them on a glass-bottom dish or slide.
-
Image the cells using a confocal microscope.
-
Acquire images in both bright-field and fluorescence channels.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or populations using image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity under different conditions (e.g., aerobic vs. anaerobic growth, treatment with electron transport chain inhibitors) to assess changes in the this compound pool.
-
Diagram: Experimental Workflow for Live-Cell Imaging
Caption: Experimental workflow for live-cell imaging of this compound.
Data Presentation
Quantitative data from imaging experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Fluorescence Intensity Data for MQ-BODIPY in E. coli
| Condition | Mean Fluorescence Intensity (a.u.) ± SD | Fold Change vs. Aerobic |
| Aerobic Growth | 150 ± 20 | 1.0 |
| Anaerobic Growth | 450 ± 45 | 3.0 |
| Aerobic + Rotenone (Complex I inhibitor) | 380 ± 35 | 2.5 |
| Aerobic + Antimycin A (Complex III inhibitor) | 200 ± 25 | 1.3 |
Troubleshooting
-
Low Fluorescence Signal:
-
Increase probe concentration or incubation time.
-
Ensure the cells are metabolically active.
-
Check the filter sets and laser power on the microscope.
-
-
High Background Fluorescence:
-
Ensure thorough washing after probe loading.
-
Use a lower probe concentration.
-
-
Phototoxicity:
-
Reduce laser power and exposure time.
-
Increase the time interval between image acquisitions in time-lapse experiments.
-
Conclusion
The development and application of fluorescent probes for imaging this compound in live cells represent a significant advancement in the study of bacterial physiology and drug discovery. The proposed design and protocols provide a solid foundation for researchers to synthesize and utilize such probes. Further research will be necessary to optimize probe design for improved sensitivity, selectivity, and in vivo applicability.
Application of Menaquinol in Nanotechnology and Bioremediation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menaquinol (MKH₂), the reduced form of menaquinone (Vitamin K2), is a vital component of cellular electron transport chains. While its physiological roles are well-documented, its application in nanotechnology and bioremediation is an emerging area with significant potential. In nanotechnology, this compound's redox properties are being explored, primarily through enhancing its production using nanocarriers. In bioremediation, this compound acts as a crucial electron shuttle in the microbial degradation of environmental pollutants. This document provides detailed application notes and protocols for the use of this compound and its derivatives in these fields, summarizing quantitative data and outlining experimental methodologies.
Introduction
Menaquinones (MKs) are a class of lipid-soluble vitamins essential for various biological processes, including blood coagulation and bone metabolism. In their reduced form, menaquinols (MKH₂), they function as electron carriers in the respiratory chains of many bacteria.[1] This redox activity is the cornerstone of their emerging applications in nanotechnology and bioremediation.
In the realm of nanotechnology , research has predominantly focused on utilizing nanoparticles to enhance the biotechnological production of menaquinone-7 (MK-7), a commercially valuable form of vitamin K2.[2] The direct application of this compound in nanomaterial synthesis or as a functional component of nanoparticles is still a nascent field, largely due to the inherent instability of the this compound form.
In bioremediation , the role of this compound is primarily indirect but critical. Many anaerobic bacteria that are instrumental in breaking down pollutants rely on menaquinone/menaquinol as an electron carrier in their respiratory systems.[3] By facilitating electron transfer, this compound can enhance the degradation of a wide range of contaminants, including chlorinated compounds and azo dyes.[4]
Section 1: Application of this compound in Nanotechnology
The primary application of menaquinone in nanotechnology to date has been the use of nanoparticles to improve its production through fermentation. Iron oxide nanoparticles (IONPs) have been extensively studied for their ability to immobilize bacterial cells, thereby increasing the yield and simplifying the downstream processing of MK-7.[5]
Application Note 1: Enhanced Production of Menaquinone-7 using Functionalized Iron Oxide Nanoparticles
The immobilization of Bacillus subtilis cells on amine-functionalized IONPs has been shown to significantly increase the production of MK-7.[2] The nanoparticles attach to the negatively charged bacterial cell membrane, creating clusters that can be easily separated using a magnetic field.[6] This process not only enhances the metabolic activity of the cells but also streamlines the purification process.[7]
Quantitative Data Summary:
| Nanoparticle Type | Concentration (µg/mL) | MK-7 Production (mg/L) | Fold Increase vs. Control | Reference |
| l-lysine coated IONPs | Not specified | 11.8 ± 0.14 | - | [6] |
| IONs@APTES | 200 | 37.36 | ~1.7 | [2] |
| IONs@APTES | 500 | 41 | ~2.0 | [8] |
| Iron Oxide Nanoparticles (IONPs) | 300 | Not specified (1.6-fold increase in all-trans isomer) | 1.6 | [9] |
IONs@APTES: 3-aminopropyltriethoxysilane-coated Iron Oxide Nanoparticles
Experimental Protocol 1: Synthesis of l-lysine Coated Iron Oxide Nanoparticles (l-Lys@IONs) for Enhanced MK-7 Fermentation[6]
Materials:
-
Ferrous sulfate tetrahydrate (FeSO₄·4H₂O)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
L-lysine
-
Ammonium hydroxide (32%)
-
Distilled water
-
Nitrogen gas
Procedure:
-
Dissolve FeSO₄·4H₂O (0.6 g), FeCl₃·6H₂O (1.17 g), and L-lysine (1.6 g) in 50 mL of distilled water in a molar ratio of 1:1.75:4.
-
Heat the mixture to 70°C under a nitrogen atmosphere with continuous stirring.
-
Add 5 mL of ammonium hydroxide (32%) to the mixture.
-
Maintain the reaction for 1.5 hours.
-
Harvest the resulting black precipitate using a magnetic field.
-
Wash the precipitate three times with boiling water.
-
Dry the l-Lys@IONs in an oven at 50°C overnight.
Characterization:
-
Transmission Electron Microscopy (TEM) to determine particle size and morphology.
-
Scanning Electron Microscopy (SEM) to observe the interaction with bacterial cells.
Workflow for Enhanced MK-7 Production:
References
- 1. Safety improvements for the synthesis of menaquinone derivatives - American Chemical Society [acs.digitellinc.com]
- 2. Synthesis and Characterization of Partially and Fully Saturated Menaquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracing Menaquinol Metabolism Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinol, the reduced form of vitamin K2 (menaquinone), is a vital cofactor in various physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification. Understanding the metabolic fate of menaquinones is crucial for elucidating their mechanisms of action and for the development of novel therapeutics. Stable isotope labeling is a powerful technique that allows for the precise tracing of the absorption, distribution, metabolism, and excretion of menaquinones in vivo without the use of radioactive materials. This document provides detailed application notes and experimental protocols for tracing this compound metabolism using stable isotope-labeled menaquinones.
Core Concepts in Stable Isotope Labeling for this compound Metabolism
Stable isotope tracing involves the use of menaquinone molecules in which one or more atoms (typically 13C or 2H/Deuterium) have been replaced with their heavier, non-radioactive isotopes. When these labeled compounds are introduced into a biological system, their metabolic journey can be tracked by detecting the mass shift they produce in downstream metabolites using mass spectrometry. This approach offers a dynamic view of metabolic pathways, allowing for the quantification of metabolite turnover and flux.
Section 1: Data Presentation
Quantitative Analysis of Labeled Menaquinone-4 (MK-4) Distribution in Rodent Tissues
The following tables summarize quantitative data from studies that utilized deuterium-labeled phylloquinone (PK) or menaquinone-9 (MK-9) to investigate the tissue-specific conversion and accumulation of menaquinone-4 (MK-4).
| Tissue | Labeled MK-4 Concentration (pmol/g) after Deuterium-Labeled PK Administration in Rats[1] | Percentage of Skeletal MK-4 Derived from Deuterium-Labeled MK-9 in Mice[2] |
| Brain | ~1.5 | Not Reported |
| Pancreas | ~10 | Not Reported |
| Liver | ~2.5 | Not Reported |
| Kidney | Not Reported | Not Reported |
| Bone | Not Reported | 63-67% |
| Adipose Tissue | Not Reported | Not Reported |
Note: The data presented are compiled from different studies and experimental conditions and are intended for illustrative purposes.
Section 2: Experimental Protocols
Protocol 1: In Vivo Administration of Stable Isotope-Labeled Menaquinone and Tissue Collection in a Rodent Model
This protocol outlines the procedure for the oral administration of 13C-labeled menaquinone-7 (13C-MK-7) to mice and the subsequent collection of tissues for analysis.
Materials:
-
13C-labeled Menaquinone-7 (13C-MK-7)
-
Vehicle for oral gavage (e.g., corn oil)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools for dissection
-
Liquid nitrogen
-
Cryovials for tissue storage
-
-80°C freezer
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the 13C-MK-7 in the vehicle to the desired concentration. The concentration should be determined based on the specific experimental goals and the sensitivity of the analytical instruments.
-
-
Animal Dosing:
-
Acclimatize the animals to the housing conditions for at least one week prior to the experiment.
-
Administer the 13C-MK-7 solution to the mice via oral gavage. The volume administered should be appropriate for the size of the animal.
-
-
Time Course and Tissue Collection:
-
At predetermined time points after dosing (e.g., 2, 6, 12, 24, 48 hours), anesthetize the mice.
-
Perform a cardiac puncture to collect blood into EDTA-containing tubes. Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C.
-
Perfuse the animals with cold phosphate-buffered saline (PBS) to remove blood from the tissues.
-
Dissect the tissues of interest (e.g., liver, brain, bone, kidney, adipose tissue).
-
Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.[3][4]
-
Store the frozen tissues in pre-labeled cryovials at -80°C until analysis.[1][3]
-
Protocol 2: Extraction and LC-MS/MS Analysis of Labeled Menaquinones from Tissues
This protocol describes the extraction of menaquinones from tissue samples and their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Frozen tissue samples
-
Homogenizer (e.g., bead beater or Potter-Elvehjem homogenizer)
-
Organic solvents: ethanol, n-hexane, isopropanol, methanol, acetonitrile[3][5]
-
Internal standard (e.g., a deuterated menaquinone not expected to be formed from the administered tracer)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
LC-MS/MS system equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source
Procedure:
-
Sample Homogenization and Extraction:
-
Weigh the frozen tissue sample.
-
Add a known amount of the internal standard to the tissue.
-
Add ice-cold PBS and homogenize the tissue.
-
Add ethanol to precipitate proteins.[5]
-
Perform a liquid-liquid extraction with n-hexane.[5] Repeat the extraction to ensure complete recovery.
-
Pool the organic layers and evaporate to dryness under a stream of nitrogen.[5]
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Reconstitute the dried extract in a small volume of a non-polar solvent.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the menaquinones with a stronger organic solvent.
-
Evaporate the eluate to dryness.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final dried extract in the LC mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of methanol/water or acetonitrile/isopropanol mixtures.[3][6]
-
Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of both the labeled and unlabeled menaquinones of interest. The specific transitions will depend on the labeled precursor and the expected metabolites.
-
Section 3: Visualization of Metabolic Pathways
Menaquinone Biosynthesis and Conversion to this compound
The following diagrams illustrate the key metabolic pathways involved in the biosynthesis of menaquinone and its subsequent reduction to the active this compound form.
Caption: Bacterial biosynthesis pathway of menaquinone (Vitamin K2).
Caption: The Vitamin K cycle: conversion of menaquinone to this compound.
Experimental Workflow for Stable Isotope Tracing
The following diagram outlines the general workflow for a stable isotope tracing experiment to study this compound metabolism.
Caption: General experimental workflow for stable isotope tracing.
References
- 1. Deuterium-Labeled Phylloquinone Has Tissue-Specific Conversion to Menaquinone-4 among Fischer 344 Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Dietary Vitamin K Forms Are Converted to Tissue Menaquinone-4 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
Application Notes and Protocols for Assessing the Antioxidant Activity of Menaquinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinones (Vitamin K2) are a class of lipid-soluble vitamins that play a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. Emerging evidence suggests that the reduced form of menaquinone, menaquinol, also possesses significant antioxidant properties. By scavenging reactive oxygen species (ROS), this compound may help protect cells from oxidative damage, a key contributor to aging and various chronic diseases.
These application notes provide detailed protocols for assessing the antioxidant activity of this compound using common in vitro chemical assays and a cell-based assay. The included methodologies, data presentation guidelines, and pathway diagrams are intended to equip researchers with the necessary tools to investigate the antioxidant potential of different menaquinone forms (e.g., MK-4, MK-7).
Data Presentation
The antioxidant capacity of this compound can be quantified using various assays. For clear comparison, it is recommended to summarize the results in structured tables.
Table 1: In Vitro Antioxidant Capacity of this compound Derivatives
| This compound Form | DPPH Scavenging Activity (IC₅₀, µg/mL) | ABTS Radical Scavenging Capacity (Trolox Equivalents, µmol TE/g) | Oxygen Radical Absorbance Capacity (ORAC, µmol TE/g) |
| This compound-4 (MK-4) | Data not readily available in published literature | Data not readily available in published literature | Data not readily available in published literature |
| This compound-7 (MK-7) | Data not readily available in published literature | Data not readily available in published literature | Data not readily available in published literature |
| Positive Control | |||
| Trolox | Assay Dependent | 1.0 (by definition) | 1.0 (by definition) |
| Ascorbic Acid | Assay Dependent | Assay Dependent | Assay Dependent |
Note: While the antioxidant potential of menaquinones is acknowledged, specific IC₅₀ and Trolox equivalent values from standardized in vitro assays are not consistently reported in publicly available scientific literature. Researchers are encouraged to perform these assays to determine the specific antioxidant capacity of their this compound samples.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
This compound sample (e.g., MK-4, MK-7)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Positive control: Trolox or Ascorbic Acid
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., ethanol, DMSO) to create a stock solution. Prepare a series of dilutions of the stock solution.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the this compound sample or positive control to the wells.
-
For the blank, add 100 µL of the solvent used for the sample.
-
For the control, add 100 µL of the solvent and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution and solvent).
-
A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
This compound sample
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Positive control: Trolox
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent and prepare a series of dilutions.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the this compound sample or positive control to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: Calculate the percentage of inhibition of ABTS•+ using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ working solution with the solvent.
-
A_sample is the absorbance of the ABTS•+ working solution with the this compound sample or positive control.
The results can be expressed as Trolox Equivalents (TE) by comparing the antioxidant capacity of the sample to that of a Trolox standard curve.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay quantifies the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation.
Materials:
-
This compound sample
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm
-
Positive control: Trolox
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.
-
-
Sample and Standard Preparation:
-
Dissolve the this compound sample in a suitable solvent and prepare dilutions in phosphate buffer.
-
Prepare a series of Trolox standards in phosphate buffer.
-
-
Assay Procedure:
-
Add 25 µL of sample, standard, or blank (phosphate buffer) to the wells of a black 96-well plate.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin recording the fluorescence every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. The plate should be maintained at 37°C.
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of the this compound sample in Trolox Equivalents (TE) from the standard curve.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays. It utilizes a fluorescent probe (DCFH-DA) that becomes fluorescent upon oxidation by intracellular ROS.
Materials:
-
This compound sample
-
Human hepatocarcinoma (HepG2) or other suitable cell line
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Culture HepG2 cells in a 96-well black, clear-bottom plate until they reach confluence.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of the this compound sample or a positive control (e.g., quercetin) in treatment medium for 1 hour.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Add DCFH-DA solution to the cells and incubate for 1 hour to allow for cellular uptake and de-esterification.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add AAPH solution to induce oxidative stress.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour at an excitation of 485 nm and an emission of 538 nm.
-
Calculation:
-
Calculate the area under the curve (AUC) for control and treated wells.
-
The CAA value can be calculated using the formula:
Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Signaling Pathway
Keap1-Nrf2 Antioxidant Response Pathway
This compound, as an antioxidant, is proposed to modulate the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. This compound may contribute to the activation of this pathway by reducing the intracellular pool of reactive oxygen species, thereby indirectly influencing the redox-sensitive Keap1 protein.
Application Notes and Protocols for Studying Menaquinol-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Menaquinol, the reduced form of menaquinone (vitamin K2), is a crucial lipid-soluble molecule involved in vital cellular processes. Its interactions with proteins are fundamental to bacterial and archaeal electron transport chains, as well as the vitamin K cycle in eukaryotes.[1][2] Understanding the specifics of these interactions—binding affinity, kinetics, and structural details—is paramount for basic research and for the development of novel therapeutics, particularly antimicrobials targeting bacterial respiration.[3] These application notes provide an overview and detailed protocols for key biophysical and biochemical techniques used to elucidate the intricacies of this compound-protein interactions.
Key Biophysical Techniques for Interaction Analysis
Characterizing the direct binding of this compound to a protein requires sensitive and quantitative biophysical methods. Isothermal titration calorimetry, surface plasmon resonance, and nuclear magnetic resonance spectroscopy are powerful techniques for this purpose.[4][5][6][7]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[5][6] It allows for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][8]
a. Sample Preparation:
-
Express and purify the target protein to >95% purity.
-
Prepare a stock solution of this compound. Due to its hydrophobicity, this compound may need to be dissolved in an organic solvent like DMSO first, and then diluted into the final aqueous buffer. Ensure the final DMSO concentration is identical in both the protein and this compound solutions to minimize buffer mismatch effects.[9]
-
Thoroughly dialyze the protein against the final experimental buffer. The this compound solution should be prepared using the dialysis buffer to ensure a precise match.[9][10] A common buffer is 20 mM sodium phosphate, 150 mM NaCl, pH 7.2.[11]
-
Degas both the protein and this compound solutions immediately before the experiment to prevent air bubbles in the calorimeter cell and syringe.
b. Experimental Setup:
-
By convention, the protein (macromolecule) is loaded into the sample cell, and the this compound (ligand) is loaded into the titration syringe.[9]
-
Typical starting concentrations are 10-50 µM for the protein in the cell and 100-500 µM for the this compound in the syringe. The concentration of the ligand should ideally be 10-20 times that of the macromolecule.[9][10]
c. Data Acquisition:
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any this compound that may have diffused from the syringe into the cell.
-
Proceed with a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
d. Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one set of sites) to determine Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
dot
References
- 1. portlandpress.com [portlandpress.com]
- 2. Structural Insights into Phylloquinone (Vitamin K1), Menaquinone (MK4, MK7), and Menadione (Vitamin K3) Binding to VKORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hijacking the Electron Train: Menaquinone‐Binding Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein-protein interaction analysis by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Isothermal titration calorimetry of protein-protein interactions. | Semantic Scholar [semanticscholar.org]
- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 11. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating and Utilizing Menaquinol-Deficient Mutant Strains in Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Menaquinones (MK), also known as vitamin K2, are essential lipid-soluble electron carriers in the respiratory electron transport chains of most Gram-positive and some Gram-negative bacteria.[1][2] They play a crucial role in both aerobic and anaerobic respiration by shuttling electrons from dehydrogenases to terminal reductases, a process coupled to the generation of a proton motive force for ATP synthesis.[1][3] The biosynthetic pathway of menaquinone is highly conserved among bacteria and is absent in humans, making the enzymes in this pathway attractive targets for the development of novel antibacterial agents.[1][2]
The creation and study of menaquinol-deficient mutant strains provide a powerful tool to investigate bacterial physiology, electron transport, and the mechanism of action of antimicrobial compounds that target this pathway. These mutants typically exhibit impaired growth, reduced respiratory capacity, and altered metabolic profiles, making them valuable for a range of research applications.
This document provides detailed application notes and protocols for the generation and utilization of this compound-deficient mutant strains for research purposes, with a focus on drug discovery and development.
Applications of this compound-Deficient Mutant Strains
-
Target Validation for Antimicrobial Drug Discovery: Menaquinone biosynthesis is essential for the survival of many pathogenic bacteria.[1][2] The creation of mutants deficient in specific enzymes of this pathway allows for the validation of these enzymes as essential drug targets. The inability of these mutants to grow under specific conditions confirms the essentiality of the targeted gene.
-
Screening for Inhibitors of Menaquinone Biosynthesis: this compound-deficient strains can be used in high-throughput screening assays to identify compounds that inhibit the menaquinone biosynthesis pathway. For instance, a menaquinone auxotroph can be grown in a medium supplemented with menaquinone, and compounds can be screened for their ability to inhibit growth in the absence of exogenous menaquinone.
-
Investigating Bacterial Respiration and Electron Transport: These mutants are invaluable tools for dissecting the components and functioning of bacterial electron transport chains. By comparing the physiological and biochemical properties of wild-type and mutant strains, researchers can elucidate the specific roles of menaquinone in different respiratory processes.
-
Understanding Bacterial Pathogenesis and Persistence: Menaquinone biosynthesis has been linked to virulence and persistence in some pathogenic bacteria.[4] Studying this compound-deficient mutants can provide insights into the role of respiration in infection and the ability of bacteria to survive within a host.
-
Metabolic Engineering: In some biotechnological applications, redirecting metabolic flux away from certain pathways can be desirable. This compound-deficient strains can be a starting point for engineering bacteria with altered respiratory characteristics.
Data Presentation: Phenotypic Characterization of this compound-Deficient Mutants
The following tables summarize typical quantitative data obtained from the characterization of this compound-deficient mutants compared to their wild-type counterparts.
Table 1: Growth Characteristics of Wild-Type vs. This compound-Deficient Mutant Strains
| Bacterial Strain | Genotype | Growth Condition | Specific Growth Rate (h⁻¹) | Doubling Time (min) | Final OD₆₀₀ | Reference |
| Escherichia coli K-12 | Wild-type | Aerobic, Glucose Minimal Medium | ~0.6 | ~70 | ~2.0 | [5][6][7] |
| Escherichia coli K-12 | ΔmenA | Aerobic, Glucose Minimal Medium | Significantly reduced | Significantly increased | Reduced | [8] |
| Staphylococcus aureus | Wild-type | Aerobic, TSB | ~1.0 | ~42 | ~8.0 | [4] |
| Staphylococcus aureus | ΔmenD | Aerobic, TSB | ~0.3 | ~140 | ~2.5 | [7] |
| Bacillus subtilis | Wild-type | Aerobic, Minimal Medium | ~0.8 | ~52 | ~1.5 | [9] |
| Bacillus subtilis | aroD (MK-deficient) | Aerobic, Minimal Medium | Decreased | Increased | Decreased | [9] |
| Lactococcus lactis | Wild-type | Aerobic, GM17 | ~0.59 | ~70 | ~5.8 | [10] |
| Lactococcus lactis | ΔmenA | Aerobic, GM17 + Heme | Reduced | Increased | ~4.0 |
Table 2: Respiratory and Bioenergetic Parameters of Wild-Type vs. This compound-Deficient Mutant Strains
| Bacterial Strain | Genotype | Parameter | Value | Units | Reference |
| Escherichia coli K-12 | Wild-type | Oxygen Consumption Rate | ~20 | mmol O₂ / gdw / h | |
| Escherichia coli K-12 | ΔmenA | Oxygen Consumption Rate | Markedly reduced | mmol O₂ / gdw / h | [8] |
| Bacillus subtilis | Wild-type | NADH Oxidase Activity | Baseline | nmol O₂ / min / mg protein | [9] |
| Bacillus subtilis | aroD (MK-deficient) | NADH Oxidase Activity | Decreased | nmol O₂ / min / mg protein | [9] |
| Bacillus subtilis | Wild-type | Intracellular ATP | Baseline | µM | [11] |
| Bacillus subtilis | Polymyxin B treated (ATP depleted) | Intracellular ATP | Significantly reduced | µM | [11] |
| Mycobacterium tuberculosis | Wild-type | ATP Biosynthesis | Baseline | Relative Light Units | [12] |
| Mycobacterium tuberculosis | MenG inhibited | ATP Biosynthesis | Inhibited | Relative Light Units | [12] |
Experimental Protocols
Protocol 1: Generation of a Menaquinone Biosynthesis Gene Knockout Mutant in E. coli using Lambda Red Recombinase
This protocol describes the creation of a markerless in-frame deletion of a menaquinone biosynthesis gene (e.g., menA) in E. coli using the Lambda Red recombinase system.
Materials:
-
E. coli strain carrying the pKD46 plasmid (temperature-sensitive replication, expresses Lambda Red genes under an arabinose-inducible promoter)
-
Template plasmid carrying a selectable marker (e.g., chloramphenicol resistance) flanked by FRT sites (e.g., pKD3)
-
Primers (H1P1 and H2P2) with 5' extensions homologous to the regions flanking the target gene and 3' ends complementary to the template plasmid
-
L-arabinose
-
SOC medium
-
LB agar plates with appropriate antibiotics (ampicillin, chloramphenicol)
-
pCP20 plasmid (temperature-sensitive replication, expresses FLP recombinase)
Procedure:
-
Preparation of Electrocompetent Cells:
-
Inoculate a single colony of E. coli carrying pKD46 into 5 mL of LB broth with ampicillin (100 µg/mL).
-
Grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture 1:100 into 50 mL of LB broth with ampicillin and 0.2% L-arabinose.
-
Grow at 30°C with shaking to an OD₆₀₀ of 0.4-0.6.
-
Incubate the culture in a 42°C water bath for 15 minutes to induce the Lambda Red genes.
-
Immediately chill the culture on ice for at least 20 minutes.
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with 50 mL of ice-cold sterile 10% glycerol.
-
Resuspend the final pellet in 100 µL of ice-cold sterile 10% glycerol. The cells are now electrocompetent and should be used immediately or stored at -80°C.
-
-
Generation of the PCR Cassette:
-
Design primers (H1P1 and H2P2) with ~50 nucleotides of homology to the regions immediately upstream and downstream of the target gene (menA) and ~20 nucleotides that anneal to the template plasmid (pKD3).
-
Perform PCR using the designed primers and pKD3 as a template to amplify the chloramphenicol resistance cassette flanked by the homology arms.
-
Purify the PCR product and verify its size by gel electrophoresis.
-
-
Electroporation and Selection:
-
Add 50-100 ng of the purified PCR product to 50 µL of the electrocompetent cells.
-
Electroporate using a pre-chilled cuvette with settings appropriate for E. coli (e.g., 1.8 kV, 25 µF, 200 Ω).
-
Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours with gentle shaking to allow for expression of the resistance marker.
-
Plate serial dilutions of the culture on LB agar plates containing chloramphenicol (25 µg/mL).
-
Incubate the plates at 37°C overnight.
-
-
Verification of the Knockout:
-
Pick several colonies and streak them onto LB plates with chloramphenicol and LB plates with ampicillin. True recombinants should be chloramphenicol-resistant and ampicillin-sensitive (due to the loss of the pKD46 plasmid at 37°C).
-
Confirm the gene deletion by colony PCR using primers flanking the target gene. The PCR product from the mutant will be a different size than the wild-type.
-
-
Removal of the Antibiotic Resistance Marker:
-
Transform the confirmed knockout mutant with the pCP20 plasmid.
-
Select transformants on LB agar plates with ampicillin at 30°C.
-
To induce the FLP recombinase and cure the pCP20 plasmid, grow the transformants in LB broth at 42°C for several hours.
-
Plate serial dilutions on LB agar plates and incubate at 37°C.
-
Screen individual colonies for the loss of all antibiotic resistances (chloramphenicol and ampicillin).
-
Confirm the final markerless deletion by colony PCR and DNA sequencing.
-
Protocol 2: P1 Phage-Mediated General Transduction
This protocol describes the transfer of a gene knockout from a donor strain to a recipient strain using P1 phage.
Materials:
-
Donor E. coli strain with the desired gene knockout and a linked selectable marker
-
Recipient E. coli strain
-
P1 phage lysate
-
LB broth and agar
-
Calcium chloride (CaCl₂)
-
Sodium citrate
-
Chloroform
Procedure:
-
Preparation of P1 Lysate from Donor Strain:
-
Grow an overnight culture of the donor strain in LB broth with the appropriate antibiotic.
-
Dilute the culture 1:100 in 5 mL of LB broth containing 5 mM CaCl₂.
-
Grow at 37°C with shaking to an OD₆₀₀ of ~0.2.
-
Add ~10⁷ P1 phage particles.
-
Continue to incubate with shaking until the culture lyses (becomes clear), typically 1-3 hours.
-
Add a few drops of chloroform to kill any remaining bacterial cells and vortex.
-
Centrifuge at 10,000 x g for 10 minutes to pellet cell debris.
-
Carefully transfer the supernatant containing the P1 lysate to a sterile tube. Store at 4°C.
-
-
Transduction into Recipient Strain:
-
Grow an overnight culture of the recipient strain in LB broth.
-
Harvest 1.5 mL of the culture by centrifugation and resuspend the pellet in 0.75 mL of P1 salts solution (10 mM MgSO₄, 5 mM CaCl₂).
-
In a sterile tube, mix 100 µL of the recipient cell suspension with 1-100 µL of the P1 lysate.
-
Incubate at 37°C for 30 minutes without shaking to allow for phage adsorption.
-
Add 1 mL of LB broth containing 20 mM sodium citrate (to chelate free Ca²⁺ and prevent further phage infection).
-
Incubate at 37°C for 1 hour with shaking to allow for recombination and expression of the transduced marker.
-
Plate 100 µL of the culture on selective agar plates.
-
Incubate at 37°C overnight.
-
-
Verification of Transductants:
-
Purify colonies from the selective plates.
-
Confirm the presence of the desired knockout by colony PCR and phenotypic analysis.
-
Protocol 3: Measurement of Bacterial Growth Curve
This protocol describes how to monitor bacterial growth by measuring optical density (OD) at 600 nm.
Materials:
-
Wild-type and this compound-deficient mutant bacterial strains
-
Appropriate liquid growth medium (e.g., LB broth, minimal medium)
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Incubator with shaking capabilities
Procedure:
-
Inoculum Preparation:
-
Grow overnight cultures of the wild-type and mutant strains in the desired medium at the appropriate temperature.
-
-
Growth Curve Setup:
-
The next day, dilute the overnight cultures into fresh, pre-warmed medium to a starting OD₆₀₀ of ~0.05 in a suitable culture volume.
-
Prepare a blank tube containing only the sterile medium.
-
-
Incubation and Measurement:
-
Incubate the cultures at the appropriate temperature with shaking.
-
At regular time intervals (e.g., every 30-60 minutes), remove an aliquot from each culture and measure the OD₆₀₀ using the spectrophotometer. Use the sterile medium as a blank.
-
-
Data Analysis:
-
Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale).
-
From the growth curve, determine the lag phase, exponential (log) phase, stationary phase, and death phase.
-
Calculate the specific growth rate (µ) from the slope of the linear portion of the semi-log plot during the exponential phase.
-
Calculate the doubling time (t_d) using the formula: t_d = ln(2) / µ.
-
Protocol 4: Measurement of Bacterial Oxygen Consumption Rate
This protocol describes the measurement of oxygen consumption using a Clark-type oxygen electrode.
Materials:
-
Clark-type oxygen electrode and chamber
-
Wild-type and this compound-deficient mutant bacterial strains
-
Respiration buffer (e.g., phosphate-buffered saline with a carbon source)
-
Carbon source (e.g., glucose, succinate)
Procedure:
-
Cell Preparation:
-
Grow cultures of wild-type and mutant strains to mid-log phase.
-
Harvest the cells by centrifugation and wash them twice with respiration buffer.
-
Resuspend the cells in fresh respiration buffer to a known cell density (e.g., determined by OD₆₀₀ and a pre-determined conversion factor to dry weight).
-
-
Electrode Calibration:
-
Calibrate the oxygen electrode according to the manufacturer's instructions. Typically, this involves setting 100% saturation with air-saturated buffer and 0% saturation with a solution of sodium dithionite.
-
-
Oxygen Consumption Measurement:
-
Add a defined volume of air-saturated respiration buffer to the electrode chamber and allow the signal to stabilize.
-
Add the prepared cell suspension to the chamber and seal it, ensuring no air bubbles are trapped.
-
Record the decrease in oxygen concentration over time. This represents the endogenous respiration rate.
-
After a stable endogenous rate is established, inject a known concentration of a carbon source (e.g., glucose) to initiate substrate-dependent respiration.
-
Continue recording the oxygen consumption until the oxygen is depleted or the rate plateaus.
-
-
Data Analysis:
-
Calculate the rate of oxygen consumption from the slope of the oxygen concentration versus time plot.
-
Normalize the rate to the cell density (e.g., per mg of dry cell weight) to obtain the specific oxygen consumption rate.
-
Compare the specific oxygen consumption rates of the wild-type and mutant strains.
-
Protocol 5: Quantification of Intracellular ATP Levels
This protocol describes the measurement of intracellular ATP using a commercial luciferase-based assay kit.
Materials:
-
Wild-type and this compound-deficient mutant bacterial strains
-
ATP assay kit (containing cell lysis reagent, luciferase, and luciferin)
-
Luminometer
-
ATP standard solution
Procedure:
-
Sample Preparation:
-
Grow cultures of wild-type and mutant strains to a desired growth phase.
-
Take a known volume of culture and determine the cell number (e.g., by OD₆₀₀ and plating for CFU).
-
Harvest the cells by centrifugation at 4°C.
-
Resuspend the cell pellet in a small volume of ice-cold buffer as recommended by the ATP assay kit manufacturer.
-
-
ATP Extraction:
-
Lyse the cells to release intracellular ATP using the lysis reagent provided in the kit, following the manufacturer's instructions. This may involve chemical lysis or physical disruption methods.
-
Centrifuge the lysate to pellet cell debris.
-
-
ATP Measurement:
-
Prepare an ATP standard curve using the provided ATP standard.
-
In a luminometer-compatible plate, mix the cell lysate (or ATP standard) with the luciferase/luciferin reagent.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Use the ATP standard curve to determine the concentration of ATP in the cell lysates.
-
Normalize the ATP concentration to the cell number or total protein concentration to determine the intracellular ATP level.
-
Compare the intracellular ATP levels of the wild-type and mutant strains.
-
Visualization of Key Pathways and Workflows
Menaquinone Biosynthesis Pathway
Caption: The canonical menaquinone biosynthesis pathway in bacteria.
Bacterial Electron Transport Chain
Caption: Simplified bacterial electron transport chain highlighting the role of menaquinone.
Experimental Workflow for Creating and Characterizing a this compound-Deficient Mutant
Caption: Workflow for generating and characterizing this compound-deficient mutants.
References
- 1. Changes in energy metabolism of Mycobacterium tuberculosis in mouse lung and under in vitro conditions affecting aerobic respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Vitamin K by Wild-Type and Engineered Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. Physiological Characterization of a Heme-Deficient Mutant of Staphylococcus aureus by a Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental evolution of diverse Escherichia coli metabolic mutants identifies genetic loci for convergent adaptation of growth rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth of wildtype and mutant E. coli strains in minimal media for optimal production of nucleic acids for preparing labeled nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Global coordination of the mutation and growth rates across the genetic and nutritional variety in Escherichia coli [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Physiological Effects of Menaquinone Deficiency in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maximal growth rate - Bacteria Lactococcus lactis - BNID 109939 [bionumbers.hms.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
troubleshooting menaquinol instability during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with menaquinol (Vitamin K2), focusing on its instability during sample preparation.
Troubleshooting Guide
Question: I am observing significant degradation of my this compound sample during preparation. What are the common causes and how can I mitigate them?
Answer:
This compound, particularly the long-chain forms like menaquinone-7 (MK-7), is susceptible to degradation under certain conditions. The primary factors contributing to its instability during sample preparation are exposure to light, alkaline pH, and interaction with certain minerals.
Key Troubleshooting Steps:
-
Protect from Light: this compound is extremely light-sensitive.[1] All sample preparation steps should be performed under amber or low-actinic light. Use amber glass vials for sample storage and processing.[2]
-
Control pH: Alkaline conditions can promote the degradation of this compound.[3] Avoid using alkaline solvents or reagents during extraction and sample handling. If the sample matrix is inherently alkaline, consider a neutralization step or use a buffered extraction solvent.
-
Avoid Problematic Minerals: Certain minerals, such as magnesium oxide, have been shown to enhance the degradation of MK-7, especially under accelerated conditions of high temperature and humidity.[3][4] If your sample contains high levels of such minerals, a selective extraction method that minimizes their co-extraction with this compound may be necessary.
-
Minimize Heat Exposure: While this compound is considered fairly heat-stable, prolonged exposure to high temperatures can lead to some degradation.[1] If a heating step is necessary for your protocol (e.g., for extraction), it should be as short as possible.
-
Use Fresh Solvents: Ensure that all solvents used for extraction and analysis are of high purity and freshly prepared. Peroxides in aged ethers or other solvent impurities can potentially degrade this compound.
-
Inert Atmosphere: For highly sensitive samples, consider performing sample preparation steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
The following diagram illustrates a decision-making workflow for troubleshooting this compound degradation:
Caption: Troubleshooting workflow for this compound instability.
Frequently Asked Questions (FAQs)
What is the difference between all-trans and cis isomers of menaquinone-7, and why is it important for stability?
The long isoprenoid side chain of menaquinone-7 (MK-7) can exist in different spatial configurations known as geometric isomers (cis and trans). The all-trans isomer is the biologically active form of MK-7.[5][6] Cis isomers, which can be byproducts of chemical synthesis or form due to physical and chemical stress during processing and storage, are biologically inactive.[6][7] Furthermore, the presence of cis isomers can be an indicator of sample degradation and may contribute to the overall instability of the product.[6] Chromatographic methods should be able to separate these isomers to accurately quantify the bioactive all-trans form.[8][9]
Which analytical method is best suited for quantifying this compound in complex matrices?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the separation, identification, and quantification of menaquinols.[2]
-
Detection: UV detection is frequently used, with a wavelength of around 248 nm or 268 nm being effective.[2][6][10] For higher sensitivity and selectivity, especially in complex biological matrices, fluorescence detection (e.g., Ex 245 nm/Em 430 nm) after post-chromatographic reduction can be employed.[3][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers very low limits of quantification and is suitable for measuring low concentrations of menaquinols in serum or plasma.[11]
-
Columns: Reversed-phase columns, such as C18 and C30, are most frequently used for separation.[2] C30 columns can provide excellent resolution for separating cis and trans isomers.
I am seeing low recovery of this compound after my extraction procedure. What can I do to improve it?
Low recovery is a common issue due to this compound's lipophilic nature and potential for degradation.
-
Solvent Selection: this compound is poorly soluble in polar solvents.[10] A combination of solvents is often necessary for efficient extraction. For example, a mixture of tetrahydrofuran (THF) and isopropanol (1:9) has been used to dissolve MK-7 standards.[3][6] For extraction from biological matrices like fermentation broths, a thermo-acidic extraction with ethanol and sulfuric acid has been shown to be effective.[2]
-
Matrix Effects: Complex sample matrices can interfere with extraction and quantification. A standard addition method can be used to evaluate and compensate for matrix effects.[8]
-
Thorough Extraction: Ensure complete extraction by performing multiple extraction steps. For instance, three successive 20-minute extractions with methanol have been shown to yield high recovery.
The following diagram outlines a general workflow for this compound analysis, from sample preparation to quantification.
Caption: Workflow for this compound analysis.
How does the purity of the menaquinone-7 raw material affect its stability in formulations?
The purity of the MK-7 raw material has a significant impact on its stability. Studies have shown that higher purity profiles correlate with enhanced stability.[4][5][6][12] Formulations containing impurities, including inactive cis isomers, often show a greater degree of degradation over time, especially under accelerated stability testing conditions (e.g., high temperature and humidity).[3][4] Therefore, it is crucial to use high-purity, predominantly all-trans MK-7 for formulations to ensure product stability and efficacy.
Experimental Protocols & Data
Table 1: Stability of Menaquinone-7 with Different Excipients
This table summarizes the stability of menaquinone-7 (MK-7) when formulated with different common excipients under normal and accelerated storage conditions. The data highlights the destabilizing effect of certain minerals.
| Excipient | Storage Condition | Duration | MK-7 Remaining (%) | Reference |
| Control (MK-7 alone) | 25°C / 60% RH | 12 months | ~100% | [3][4] |
| Calcium Citrate | 25°C / 60% RH | 12 months | ~95% | [3][4] |
| Calcium Carbonate | 25°C / 60% RH | 12 months | ~98% | [3][4] |
| Magnesium Oxide | 25°C / 60% RH | 12 months | ~85% | [3][4] |
| Control (MK-7 alone) | 40°C / 75% RH | 6 months | ~90% | [3][4] |
| Calcium Citrate | 40°C / 75% RH | 6 months | ~80% | [3][4] |
| Calcium Carbonate | 40°C / 75% RH | 6 months | ~85% | [3][4] |
| Magnesium Oxide | 40°C / 75% RH | 6 months | <70% | [3][4] |
RH = Relative Humidity
Protocol: HPLC Analysis of Menaquinone-7 Purity
This protocol is adapted from a method used for analyzing the purity profile of MK-7 raw materials.[3][6]
-
Standard/Sample Preparation:
-
HPLC Conditions:
-
Instrument: Agilent 1260 Infinity I or equivalent.
-
Column: Acclaim C30, 250 mm x 2.1 mm, 3 µm particle size.
-
Mobile Phase: 98% Methanol : 2% Water.
-
Flow Rate: 0.400 mL/min.
-
Column Temperature: 15°C.
-
Injection Volume: 8 µL.
-
Detection: UV at 248 nm.
-
Run Time: 50 minutes.
-
-
Data Analysis:
-
Identify the all-trans MK-7 peak based on the retention time of the reference standard.
-
Identify peaks corresponding to cis isomers and other impurities.
-
Calculate the purity of the sample by determining the peak area percentage of all-trans MK-7 relative to the total peak area.
-
Menaquinone Biosynthesis Pathway
Menaquinones are synthesized by bacteria through a complex series of metabolic pathways. The following diagram provides a simplified overview of the key stages in the biosynthesis of the menaquinone nucleus.
Caption: Overview of menaquinone biosynthesis.
References
- 1. Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of fermentation conditions for enhanced menaquinol production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for enhanced menaquinol-7 (MK-7) production.
Troubleshooting Guides
This section addresses common issues encountered during MK-7 fermentation experiments.
Issue 1: Low or No MK-7 Production
| Possible Cause | Troubleshooting Step |
| Inappropriate Carbon Source | Ensure you are using an optimal carbon source. Glycerol is often reported as the best single carbon source for MK-7 synthesis.[1][2] A combination of glycerol and sucrose has also been shown to enhance both cell growth and MK-7 production.[1] Avoid high concentrations of glucose, which can lead to the formation of by-products and reduce MK-7 yields.[1] |
| Suboptimal Nitrogen Source | A combination of yeast extract and soy peptone is widely reported to significantly enhance MK-7 yields.[1] Ensure the concentrations are optimized; for example, one study found optimal conditions with 47.3 g/L soy peptone and 4 g/L yeast extract.[1] |
| Incorrect Fermentation Temperature | The optimal temperature for MK-7 production by Bacillus subtilis is typically between 37°C and 40°C.[3][4][5] Temperatures outside of the 28°C to 45°C range can negatively impact production.[3] |
| Inadequate Aeration and Agitation | Proper oxygen supply is crucial for MK-7 synthesis.[6] For shake flask cultures, an agitation speed of around 200 rpm is often optimal.[5] Insufficient agitation can lead to poor mixing and mass transfer limitations. |
| Incorrect pH of the Medium | The initial pH of the fermentation medium should be adjusted to around 7.0.[4] Some studies have shown that alkali stress (e.g., pH 8.5) can actually increase MK-7 yield, but this may require strain adaptation.[7] |
| Presence of Inactive Cis-Isomers | Only the all-trans isomer of MK-7 is biologically active.[8][9] Suboptimal fermentation conditions can lead to the production of inactive cis-isomers. Optimization of media components and fermentation parameters like temperature and agitation can maximize the all-trans to cis ratio.[5][8] |
Issue 2: Poor Cell Growth
| Possible Cause | Troubleshooting Step |
| Suboptimal Inoculum | Ensure the inoculum is in the exponential growth phase before transferring to the production medium. An inoculum size of 2.5% (v/v) has been reported as optimal in some studies.[4] |
| Nutrient Limitation | Review the composition of your fermentation medium. Ensure essential nutrients like a readily available carbon source, nitrogen sources (yeast extract, peptones), and phosphate are present in sufficient concentrations.[1][3] |
| Presence of Inhibitory Substances | Ensure all glassware is properly cleaned and that media components are of high quality to avoid contamination with inhibitory substances. |
Issue 3: Excessive Biofilm or Pellicle Formation
| Possible Cause | Troubleshooting Step |
| Static Fermentation Conditions | Bacillus subtilis natto is known for its tendency to form biofilms and pellicles in static liquid cultures, which can hinder mass and heat transfer.[10][11][12] |
| Use of Biofilm Reactors | For larger-scale production, consider using biofilm reactors. These have been shown to overcome the issues associated with pellicle formation in suspended cell reactors and can significantly increase MK-7 production.[10][12] |
Frequently Asked Questions (FAQs)
Q1: Which bacterial strain is best for MK-7 production?
A1: Bacillus subtilis, particularly Bacillus subtilis natto, is the most commonly used and well-regarded strain for industrial MK-7 production due to its high yield and "Generally Recognized As Safe" (GRAS) status.[11]
Q2: What is the optimal fermentation time for high MK-7 yield?
A2: The optimal fermentation time can vary, but many studies report peak production between 72 and 120 hours.[3] One study identified a 7-day (168 hours) fermentation period as optimal under their specific conditions.[5] It is recommended to perform a time-course study to determine the optimal fermentation time for your specific strain and conditions.
Q3: How does the choice of carbon source affect MK-7 production?
A3: The carbon source significantly influences cell growth and metabolite production. Glycerol is frequently cited as the optimal carbon source for MK-7 synthesis.[1][2] While glucose can support rapid growth, it may also lead to the production of by-products that compete with the MK-7 biosynthesis pathway.[1] Some studies have found a combination of carbon sources, such as glycerol and sucrose, to be beneficial.[1]
Q4: What is the role of phosphate in the fermentation medium?
A4: Phosphate is a critical nutrient for bacterial growth and energy metabolism. The addition of phosphate sources like K2HPO4 or KH2PO4 has been shown to be beneficial for MK-7 production.[1][3] It also acts as a buffering agent in the medium.
Q5: How can I accurately quantify the amount of MK-7 produced?
A5: The standard method for MK-7 quantification is High-Performance Liquid Chromatography (HPLC).[3] This involves extracting MK-7 from the fermentation broth, typically with a solvent mixture like 2-propanol and n-hexane, followed by analysis on a C18 column with UV detection.[13][14]
Quantitative Data Summary
Table 1: Optimized Media Compositions for Enhanced MK-7 Production
| Carbon Source(s) | Nitrogen Source(s) | Phosphate Source | Other Key Components | MK-7 Yield (mg/L) | Reference |
| Sucrose (20 g/L), Glycerol (20.7 g/L) | Soy peptone (47.3 g/L), Yeast extract (4 g/L) | KH2PO4 (1.9 g/L) | MgSO4·7H2O (0.1 g/L) | 154.6 | [1] |
| Lactose | Glycine | - | - | 442 | [4] |
| Glycerol (6.3%) | Soybean peptone (3%), Yeast extract (0.51%) | K2HPO4 (0.05%) | - | 0.319 | [3] |
| Glucose (1% w/v) | Yeast extract (2% w/v), Soy peptone (2% w/v), Tryptone (2% w/v) | - | CaCl2 (0.1% w/v) | 36.366 (all-trans isomer) | [8] |
| Glucose | Yeast extract, Casein | - | - | 20.5 (in biofilm reactor) | [10][12] |
Table 2: Influence of Fermentation Parameters on MK-7 Production
| Parameter | Optimized Value | Effect on Production | Reference |
| Temperature | 37°C - 40°C | Optimal for enzyme activity and cell growth | [3][4][5] |
| pH | 7.0 | Optimal for initial growth | [4] |
| Incubation Time | 72 - 168 hours | Varies; requires optimization | [3][5] |
| Agitation Speed | 200 rpm | Improves aeration and nutrient distribution | [5] |
| Inoculum Size | 2.5% (v/v) | Ensures sufficient starting cell density | [4] |
Experimental Protocols
1. Inoculum Preparation
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Prepare a seed culture medium (e.g., Luria-Bertani broth).
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Inoculate the medium with a single colony of Bacillus subtilis from a fresh agar plate.
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Incubate the seed culture at 37°C with agitation (e.g., 210 rpm) for approximately 24 hours, or until it reaches the mid-to-late exponential growth phase.[3]
2. Fermentation
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Prepare the production medium in a fermentation vessel (e.g., 250 mL flask with 50 mL medium). A typical base medium contains a carbon source (e.g., glycerol), nitrogen sources (e.g., soybean peptone, yeast extract), and a phosphate source (e.g., K2HPO4).[3]
-
Adjust the pH of the medium to 7.0 before sterilization.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.[3]
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After the medium has cooled to room temperature, inoculate it with the seed culture (e.g., 5% v/v).[3]
-
Incubate the production culture under optimized conditions (e.g., 37°C, 210 rpm) for the predetermined optimal fermentation time (e.g., 120 hours).[3]
3. MK-7 Extraction and Quantification
-
At the end of the fermentation, harvest the culture broth.
-
Extract MK-7 using a two-phase solvent system, such as 2-propanol and n-hexane (1:2 v/v).[2]
-
Vigorously mix the culture broth with the extraction solvent.
-
Separate the organic phase containing MK-7 by centrifugation.
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Concentrate the organic extract and filter it through a 0.45 µm membrane filter before analysis.[2]
-
Quantify the MK-7 concentration using a reversed-phase HPLC system with a C18 column and UV detection at approximately 248 nm.[13][14]
Visualizations
Caption: Experimental workflow for MK-7 production.
Caption: Simplified biosynthetic pathway of this compound-7.
References
- 1. Combinatorial metabolic engineering of Bacillus subtilis for menaquinone-7 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Increasing Vitamin K2 Synthesis in Bacillus subtilis by Controlling the Expression of MenD and Stabilizing MenA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bohrium.com [bohrium.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. KR20180015417A - Method for producing vitamin K2 from bacillus subtilis using pH-stat fed-batch culture - Google Patents [patents.google.com]
- 8. Production of Vitamin K by Wild-Type and Engineered Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. bohrium.com [bohrium.com]
- 12. Highly Efficient Production of Menaquinone-7 from Glucose by Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. pacb.com [pacb.com]
strategies to prevent the oxidation of menaquinol in experimental assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of menaquinol in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oxidation a concern in experimental assays?
A1: this compound is the reduced, hydroquinone form of menaquinone (Vitamin K2). It functions as an electron carrier in the electron transport chain of various organisms. Its oxidation to menaquinone can lead to inaccurate measurements in enzymatic assays, particularly those studying mitochondrial respiration or bacterial electron transport, as the concentration of the active, reduced form of the molecule diminishes.
Q2: What are the primary factors that contribute to this compound oxidation?
A2: this compound is highly susceptible to oxidation when exposed to:
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Atmospheric Oxygen: This is the most significant factor.
-
Light: Particularly UV radiation, which can accelerate degradation.[1]
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Alkaline pH: Menaquinones are more prone to degradation in alkaline conditions.[1]
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Elevated Temperatures: While moderately heat-stable, prolonged exposure to high temperatures can increase the rate of oxidation.
Q3: How should I store this compound to minimize oxidation?
A3: For long-term stability, this compound should be stored at low temperatures (e.g., -20°C or -80°C), in the dark, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen exposure.[1]
Q4: What are the general strategies to prevent this compound oxidation during an assay?
A4: The key strategies revolve around limiting exposure to oxygen and using chemical reductants or antioxidants. This includes:
-
Degassing Buffers: Removing dissolved oxygen from assay buffers.
-
Using an Anaerobic Environment: Performing experiments in an anaerobic chamber.
-
Adding Reducing Agents: Including compounds like Dithiothreitol (DTT) or sodium dithionite in the assay medium to maintain this compound in its reduced state.
-
Incorporating Antioxidants: Using antioxidants that can scavenge reactive oxygen species.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound-dependent enzyme activity. | Oxidation of this compound to menaquinone, depleting the enzyme's substrate. | 1. Ensure assay buffers are thoroughly degassed. 2. Add a reducing agent such as DTT (final concentration 1-5 mM) to the assay buffer. 3. If possible, conduct the assay in an anaerobic environment. |
| High background signal or non-enzymatic reaction. | Auto-oxidation of this compound, which can sometimes be detected by the assay's measurement system (e.g., spectrophotometry). | 1. Run a control reaction without the enzyme to quantify the rate of auto-oxidation. 2. Subtract the rate of auto-oxidation from the rate of the enzymatic reaction. 3. Increase the concentration of the reducing agent or try a different one (e.g., sodium dithionite). |
| Inconsistent results between replicates. | Variable exposure to oxygen or light between samples. | 1. Prepare and handle all samples consistently, minimizing the time they are exposed to air. 2. Use opaque or amber-colored microplates or tubes to protect samples from light. 3. Ensure thorough mixing of assay components, including antioxidants, for uniform distribution. |
| Precipitation in the assay well. | Instability of this compound or other assay components at the working concentration or pH. | 1. Check the solubility of this compound in the assay buffer. The use of a carrier solvent like ethanol or DMSO may be necessary, but keep the final concentration low. 2. Ensure the pH of the buffer is optimal for both enzyme activity and this compound stability (ideally neutral or slightly acidic). |
Experimental Protocols & Data
Protocol: Preparation of Reduced Menaquinone (this compound) for Enzymatic Assays
This protocol describes the chemical reduction of menaquinone to this compound for use as a substrate in enzymatic assays.
Materials:
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Menaquinone (e.g., MK-4)
-
Ethanol (anhydrous)
-
Sodium dithionite
-
Degassed assay buffer (e.g., phosphate buffer, pH 7.4)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve menaquinone in a small volume of ethanol to create a stock solution.
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In a separate vial, prepare a fresh solution of sodium dithionite in degassed assay buffer.
-
Under a stream of nitrogen or argon gas, add a molar excess of the sodium dithionite solution to the menaquinone solution.
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The solution's color will change from yellow (menaquinone) to colorless (this compound), indicating reduction.
-
Use the freshly prepared this compound solution immediately in your enzymatic assay to minimize re-oxidation.
Data Summary: Efficacy of Reducing Agents
While direct quantitative comparisons for this compound are limited in published literature, data from studies on the structurally similar ubiquinol, and general protein chemistry principles, provide guidance on the effective concentrations of common reducing agents.
| Reducing Agent | Typical Working Concentration | Key Considerations |
| Dithiothreitol (DTT) | 1 - 5 mM | Effective at neutral to alkaline pH. Can interfere with some assays involving thiol-reactive compounds. |
| Sodium Dithionite | Molar excess to quinone | A strong reducing agent, but can also reduce other components in the assay, such as cytochrome c. Use with caution and appropriate controls. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.1 - 1 mM | More stable and less pH-dependent than DTT. A good alternative if DTT causes interference. |
Visualizations
Workflow for Preventing this compound Oxidation in an Enzymatic Assay
Caption: Workflow for preparing and using this compound in an enzymatic assay.
Logical Relationships in this compound Degradation
Caption: Factors influencing the oxidation state of this compound.
References
refining protocols for the accurate measurement of menaquinol redox state
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the accurate measurement of the menaquinol (MKH₂) redox state. Our focus is on preserving the native ratio of reduced this compound to oxidized menaquinone (MK) throughout the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to measure the this compound redox state accurately?
A1: The primary challenge is the extreme susceptibility of this compound (the reduced form) to oxidation into menaquinone (the oxidized form) upon exposure to oxygen. This can occur during sample collection, cell lysis, extraction, and analysis, leading to an underestimation of the true this compound/menaquinone ratio. Therefore, strict anaerobic or anoxic conditions are crucial throughout the entire procedure.
Q2: What are the critical steps to prevent auto-oxidation of this compound?
A2: Key steps include:
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Rapid Sample Quenching: Immediately stopping metabolic activity and preserving the in vivo redox state. This is often achieved by rapid freezing in liquid nitrogen.
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Anaerobic Environment: Performing all sample preparation steps in an anaerobic chamber or glove box.
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Use of Antioxidants: Incorporating antioxidants into extraction solvents can help scavenge residual oxygen and prevent oxidation.
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Minimized Handling Time: Working quickly and keeping samples cold reduces the opportunity for oxidation.
Q3: What are the most common methods for analyzing the this compound redox state?
A3: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is considered the gold standard for accurately quantifying both this compound and menaquinone. HPLC with UV or fluorescence detection can also be used, but electrochemical detection offers higher sensitivity and selectivity for redox-active compounds.
Q4: Can I use standard aerobic extraction methods for menaquinone analysis to measure the redox state?
A4: No, standard aerobic extraction methods are not suitable for accurately determining the this compound redox state. These methods typically lead to the complete or significant oxidation of this compound, resulting in the measurement of total menaquinone content rather than the redox ratio.
Troubleshooting Guides
This section addresses specific issues that may arise during the measurement of the this compound redox state.
HPLC-ECD Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Noise or Drifting Baseline | 1. Contaminated mobile phase.[1] 2. Dissolved gases in the mobile phase.[1] 3. Contaminated or deteriorated pump seals.[1] 4. Leaking fittings.[2] | 1. Prepare fresh, high-purity mobile phase. Use HPLC-grade solvents and ultrapure water.[3] 2. Degas the mobile phase thoroughly before and during use (e.g., with an inline degasser or helium sparging).[1] 3. Replace pump seals as part of routine maintenance.[2] 4. Check all fittings for leaks and tighten or replace as necessary.[2] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatible injection solvent with the mobile phase. 3. Column contamination or degradation. 4. Inappropriate pH of the mobile phase. | 1. Reduce the injection volume or sample concentration. 2. Dissolve the sample in the mobile phase whenever possible. 3. Flush the column with a strong solvent or replace the column. Use a guard column to protect the analytical column.[3] 4. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Loss of Sensitivity / No Peak | 1. Oxidation of this compound in the sample. 2. Incorrect working potential on the electrochemical detector. 3. Detector cell contamination.[1] 4. Detector lamp failure (for UV/Fluorescence).[2] | 1. Review and optimize the anaerobic sample preparation protocol. Ensure antioxidants are used and exposure to oxygen is minimized. 2. Optimize the working potential for this compound detection. This may require creating a hydrodynamic voltammogram. 3. Clean the detector cell according to the manufacturer's instructions.[1] 4. Replace the detector lamp.[2] |
| Irreproducible Retention Times | 1. Fluctuations in pump flow rate.[2] 2. Air bubbles in the pump.[2] 3. Column temperature variations. 4. Changes in mobile phase composition. | 1. Service the pump or check for leaks.[2] 2. Purge the pump to remove air bubbles.[2] 3. Use a column oven to maintain a constant temperature. 4. Prepare fresh mobile phase and ensure consistent composition. |
Sample Preparation Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Detected | 1. Sample oxidation during extraction. 2. Inefficient extraction of menaquinols from the cell matrix. | 1. Ensure all steps are performed under strict anaerobic conditions. Increase the concentration of antioxidants in the extraction solvent. 2. Optimize the extraction solvent and method. Consider different solvent mixtures and mechanical disruption techniques. |
| High Variability Between Replicates | 1. Inconsistent sample handling and timing. 2. Non-homogenous samples. 3. Inconsistent exposure to oxygen. | 1. Standardize the entire workflow, from cell harvesting to injection, ensuring each sample is treated identically. 2. Ensure thorough homogenization of the sample before taking aliquots for extraction. 3. Maintain a consistent anaerobic environment for all samples. |
Experimental Protocols
Protocol 1: Anaerobic Extraction of this compound from Bacterial Cells
This protocol is designed to extract this compound and menaquinone from bacterial cells while minimizing the oxidation of the reduced form. All steps must be performed in an anaerobic chamber.
Materials:
-
Bacterial cell pellet
-
Anaerobic chamber
-
Pre-chilled (-20°C) extraction solvent: Chloroform:Methanol (2:1, v/v) containing 0.25 M butylated hydroxytoluene (BHT) as an antioxidant.
-
Liquid nitrogen
-
Glass beads (acid-washed)
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Centrifuge (refrigerated and located inside the anaerobic chamber if possible)
-
Vortex mixer
Procedure:
-
Cell Harvesting: Harvest bacterial cells by centrifugation at 4°C.
-
Quenching: Immediately flash-freeze the cell pellet in liquid nitrogen to halt metabolic activity.
-
Transfer to Anaerobic Chamber: Transfer the frozen cell pellet to an anaerobic chamber.
-
Extraction: a. Add a pre-determined volume of ice-cold extraction solvent to the frozen cell pellet. b. Add an equal volume of glass beads to aid in cell lysis. c. Vortex vigorously for 10-15 minutes at 4°C.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic phase (containing lipids and quinones) from the aqueous phase and cell debris.
-
Collection: Carefully collect the lower organic phase and transfer it to a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
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Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., ethanol or mobile phase) for HPLC analysis.
Protocol 2: HPLC-ECD for this compound and Menaquinone Quantification
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Detector: An electrochemical detector with a glassy carbon working electrode.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol, ethanol, and a suitable electrolyte (e.g., sodium perchlorate or acetic acid) to ensure conductivity. The exact ratio should be optimized for the specific menaquinone homologues being analyzed.
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Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
ECD Potentials:
-
Oxidizing Potential (for this compound): Set to a potential sufficient to oxidize this compound (e.g., +600 mV).
-
Reducing Potential (for Menaquinone): Set to a potential sufficient to reduce menaquinone (e.g., -300 mV).
-
Note: These potentials should be optimized by generating a hydrodynamic voltammogram.
-
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Curve: Prepare a series of standards for both this compound and menaquinone of known concentrations and inject them to generate a standard curve for quantification.
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Sample Analysis: Inject the reconstituted sample extracts.
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Data Analysis: Identify and quantify the this compound and menaquinone peaks based on their retention times and the standard curves. Calculate the this compound/menaquinone ratio.
Quantitative Data
The choice of extraction solvent can significantly impact the recovery of menaquinones. The following table summarizes a comparison of different extraction methods.
Table 1: Comparison of Menaquinone Extraction Methods from Bacterial Biomass
| Extraction Method | Solvent System | Relative Menaquinone Yield (%) | Reference |
| Collins Method | Chloroform/Methanol (2:1, v/v) on freeze-dried cells | 100 (baseline) | [4] |
| Lysozyme-Chloroform-Methanol (LCM) | Chloroform/Methanol (2:1, v/v) on wet cells with lysozyme pre-treatment | 120 - 1710 | [4] |
| Methanol Extraction | Methanol | 99.1 (total menaquinones) | [5] |
| Propan-2-ol & n-hexane | Propan-2-ol & n-hexane (1:2 v/v) | Not specified | [2] |
Note: The LCM method showed significantly higher yields compared to the traditional Collins method for several bacterial strains.[4]
Visualizations
Experimental Workflow
Caption: Workflow for Accurate this compound Redox State Measurement.
Menaquinone Redox Cycling
Caption: Simplified Menaquinone Redox Cycling in Bacterial Respiration.
References
addressing matrix effects in the mass spectrometric analysis of menaquinol
Welcome to the technical support center for the mass spectrometric analysis of menaquinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a particular focus on mitigating matrix effects and ensuring analyte stability.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix. In the analysis of this compound, which is often extracted from complex biological matrices like plasma or serum, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). This variability can significantly compromise the accuracy, precision, and reproducibility of quantification. The primary sources of matrix effects in this compound analysis are phospholipids and other lipids that are co-extracted with the analyte.
Q2: My this compound signal is showing poor reproducibility. What are the likely causes?
A2: Poor reproducibility in this compound analysis can stem from several factors:
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Analyte Instability: this compound, the reduced form of menaquinone (Vitamin K2), is highly susceptible to oxidation. Exposure to light, air, and elevated temperatures during sample collection, storage, and preparation can lead to its conversion to menaquinone, resulting in signal loss and variability. One study observed a 51.6% decrease in menaquinone-4 (MK-4) levels after just seven days of storage in a refrigerator.[1] Samples exposed to light at room temperature can show significant degradation in as little as one hour.[2]
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Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent analyte recovery. The choice of extraction method and careful adherence to the protocol are crucial.
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Matrix Effects: As discussed in Q1, inconsistent matrix effects between samples can lead to significant variations in signal intensity.
Q3: How can I assess the extent of matrix effects in my assay?
A3: The post-extraction spike method is a common technique to quantify matrix effects. This involves comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into an extracted blank matrix sample at the same concentration. The matrix factor can be calculated, with values between -2.8% and +13% being reported for menaquinones in serum after solid-phase extraction (SPE).[1]
Q4: What is the best internal standard to use for this compound analysis?
A4: The most effective way to compensate for matrix effects and variations in sample preparation is to use a stable isotope-labeled (SIL) internal standard of this compound. A SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the signal. While a SIL standard for this compound may be challenging to obtain, a SIL standard for the corresponding menaquinone (e.g., d7-phylloquinone) is a viable alternative and has been shown to adequately compensate for matrix effects.
Troubleshooting Guides
Issue 1: Low or No this compound Signal
This guide will help you troubleshoot potential causes for a weak or absent this compound signal.
Caption: Troubleshooting workflow for low this compound signal.
Issue 2: High Signal Variability and Poor Precision
This guide addresses issues of inconsistent results across replicate injections or different samples.
Caption: Addressing high signal variability in this compound analysis.
Quantitative Data Summary
The following tables summarize key quantitative findings from relevant studies that can inform experimental design and data interpretation.
Table 1: Menaquinone Stability in Serum
| Analyte | Storage Condition | Duration | Signal Decrease (%) |
| MK-4 | Refrigerator | 7 days | 51.6% |
| K1 | Refrigerator | 7 days | 16.8% |
| MK-7 | Refrigerator | 7 days | 23.0% |
| All | Freezer | - | < 1% |
| All | Room Temp (light) | 1 hour | >15% |
Data compiled from multiple studies.[1][2]
Table 2: Matrix Effect and Recovery Data for Menaquinones in Serum
| Analyte | Extraction Method | Matrix Factor (%) | Recovery (%) |
| K1 | SPE | -2.8 to +13 | 102.6 - 108.3% |
| MK-4 | SPE | -2.8 to +13 | 94.0 - 108.7% |
| MK-7 | SPE | -2.8 to +13 | 100.6 - 106.7% |
Data from a study by Šochman et al. (2019).[1]
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Serum/Plasma
This protocol outlines a general procedure for extracting this compound while minimizing oxidation and matrix effects.
Caption: Recommended sample preparation workflow for this compound.
Methodology Details:
-
Sample Handling: Collect blood samples in tubes protected from light. Process to serum or plasma promptly, keeping samples on ice.[3] For long-term storage, freeze at -80°C.[1]
-
Internal Standard and Antioxidant Addition: To the serum/plasma sample, add a stable isotope-labeled internal standard. Also, add an antioxidant such as butylated hydroxytoluene (BHT) to prevent the oxidation of this compound.
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Protein Precipitation: Precipitate proteins by adding a cold organic solvent like ethanol or methanol. Vortex and centrifuge to pellet the proteins.[4][5]
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Liquid-Liquid Extraction (LLE): Transfer the supernatant and perform LLE using a non-polar solvent such as n-hexane to extract the lipophilic this compound.[2]
-
Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples and reduced matrix effects, pass the LLE extract through an SPE cartridge. This step is effective at removing phospholipids.[1]
-
Evaporation and Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen, avoiding high heat.[4] Reconstitute the residue in an appropriate solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
References
- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Menaquinol Delivery in Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the delivery of menaquinol (Vitamin K2) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it challenging to deliver to cells in culture?
A1: this compound, the reduced form of menaquinone (Vitamin K2), is a lipophilic molecule essential for various cellular processes, including electron transport and carboxylation of proteins.[1][2] Its high hydrophobicity leads to poor solubility in aqueous cell culture media, which poses a significant challenge for consistent and effective delivery to cells in vitro.[3][4] This can result in precipitation, low bioavailability, and experimental variability.
Q2: What are the recommended methods for solubilizing this compound for cell culture experiments?
A2: Due to its lipophilic nature, this compound requires specific formulation strategies to ensure its bioavailability in cell culture. Direct dissolution in aqueous media is often inefficient.[3][4] Recommended methods include:
-
Oil-in-Water Emulsions: Dispersing this compound in a sterile, cell-culture compatible oil (e.g., soybean oil, olive oil) before creating an emulsion in the culture medium can significantly improve its solubility and uptake.[3][4]
-
Liposomal Encapsulation: Encapsulating this compound within liposomes, which are lipid vesicles, provides a biocompatible delivery system that can fuse with the cell membrane to release the compound intracellularly.[5][6]
-
Use of Solubilizing Agents: Non-ionic surfactants or cyclodextrins can be used to increase the solubility of lipophilic compounds, though their potential effects on the cells should be carefully evaluated.[7]
Q3: What is the stability of this compound in cell culture conditions?
A3: this compound can be sensitive to light and oxidation.[8] It is recommended to prepare fresh stock solutions and protect them from light. The stability can also be influenced by the components of the cell culture medium and the presence of other compounds.[9] For instance, certain minerals like magnesium oxide can promote its degradation.[9]
Q4: What are the potential cytotoxic effects of this compound in cell culture?
A4: While this compound is essential for cell function, high concentrations can induce cytotoxicity, apoptosis, and cell cycle arrest in various cell lines.[10] It is crucial to determine the optimal, non-toxic concentration range for your specific cell type and experimental goals through a dose-response study.[11] Some studies have shown IC50 values for Vitamin K2 to be in the micromolar range for certain cancer cell lines.[12]
Q5: Which signaling pathways are known to be modulated by this compound?
A5: this compound has been shown to modulate several key signaling pathways involved in cell growth, inflammation, and apoptosis. These include the PI3K/AKT, MAP Kinase, JAK/STAT, and NF-κB pathways.[12][13][14] It can also influence the expression of various genes and the production of pro-inflammatory cytokines.[13][14]
Troubleshooting Guides
Issue 1: this compound Precipitates in the Cell Culture Medium
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Prepare a stock solution of this compound in a biocompatible organic solvent (e.g., ethanol, DMSO) at a high concentration. Add the stock solution to the medium with vigorous vortexing to ensure rapid dispersion. The final solvent concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. |
| Inadequate Formulation | Utilize an oil-in-water emulsion or liposomal formulation to enhance solubility and prevent precipitation.[3][4][5][6] |
| Incorrect Storage | Store this compound stock solutions protected from light and at the recommended temperature to prevent degradation and precipitation.[8] |
Issue 2: Inconsistent or Non-reproducible Experimental Results
| Possible Cause | Troubleshooting Step |
| Variable this compound Delivery | Ensure a consistent and homogenous delivery of this compound in every experiment. Prepare fresh formulations for each experiment and mix thoroughly before adding to the cells.[15][16] |
| Cellular Uptake Issues | Verify the cellular uptake of your this compound formulation. This can be assessed using techniques like HPLC or by using a fluorescently labeled analog. The efficiency of uptake can be influenced by the cell type and the delivery method.[17] |
| Degradation of this compound | Minimize the exposure of this compound solutions to light and air. Prepare solutions immediately before use.[8] |
Issue 3: Observed Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line. Start with a wide range of concentrations and assess cell viability using assays like MTT or trypan blue exclusion.[10][11] |
| Solvent Toxicity | If using a solvent to dissolve this compound, ensure the final concentration in the culture medium is below the toxic threshold for your cells. Run a solvent-only control to assess its effect on cell viability. |
| Contaminants in this compound | Use high-purity this compound to avoid cytotoxic effects from impurities.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound-Enriched Oil-in-Water Emulsion
This protocol is adapted from methods used to improve the bioavailability of lipophilic compounds.[4]
Materials:
-
This compound (MK-7 or other forms)
-
Sterile, cell culture-grade vegetable oil (e.g., soybean oil)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium
-
High-speed homogenizer or sonicator
Procedure:
-
Dissolve this compound powder in the vegetable oil to the desired stock concentration (e.g., 1 mg/mL) by stirring at 40°C for 10 minutes.[4]
-
Prepare a pre-emulsion by adding the this compound-oil solution to sterile PBS at a 1:10 ratio (oil:PBS).
-
Homogenize the mixture using a high-speed homogenizer or sonicator until a uniform, milky emulsion is formed.
-
Sterilize the emulsion by passing it through a 0.22 µm syringe filter.
-
Add the sterile emulsion to the cell culture medium to achieve the desired final concentration of this compound. Gently swirl the culture flask or plate to ensure even distribution.
Protocol 2: Liposomal Encapsulation of this compound
This protocol is based on the thin-film hydration method for encapsulating hydrophobic drugs.[5][6]
Materials:
-
This compound
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
Chloroform
-
Sterile ultrapure water or PBS
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask.[6]
-
Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator.
-
Further dry the lipid film under vacuum to remove any residual solvent.
-
Hydrate the lipid film by adding sterile ultrapure water or PBS and vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[5]
-
The resulting liposome suspension containing encapsulated this compound can be added to the cell culture medium.
Quantitative Data Summary
Table 1: Solubility of this compound Formulations
| Formulation | Solvent | Approximate Solubility Increase (vs. Aqueous) | Reference |
| This compound Powder | Cell Culture Medium | Very Low | [3] |
| Oil-in-Water Emulsion | Oil/Aqueous | Significantly Improved | [3][4] |
| Liposomal Formulation | Aqueous Suspension | High | [5][6] |
Table 2: Reported Cytotoxic Concentrations of Vitamin K2 (Menaquinone)
| Cell Line | Menaquinone Form | IC50 / Effective Concentration | Effect | Reference |
| Human T lymphoblastoid leukemia cells | MK-4 | Not specified, but effective | Reduced viability, apoptosis, cell cycle arrest | [10] |
| Pancreatic cancer cells (MiaPaCa2) | MK-4 | 75 µM | Inhibition of cell survival | [12] |
| Breast cancer cells (MDA-MB-231) | MK-4 | 100-150 µM | Inhibition of cell growth | [18] |
Visualizations
Caption: Experimental workflow for preparing and delivering this compound to cell cultures.
Caption: Key signaling pathways modulated by this compound in cells.
References
- 1. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12950E [pubs.rsc.org]
- 2. Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nutrafoods.eu [nutrafoods.eu]
- 4. nutrafoods.eu [nutrafoods.eu]
- 5. protocols.io [protocols.io]
- 6. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects of vitamins K1, K2, and K3 against human T lymphoblastoid leukemia cells through apoptosis induction and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Vitamin K Contribution to DNA Damage—Advantage or Disadvantage? A Human Health Response [mdpi.com]
- 13. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The biological responses of vitamin K2: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting [chem.rochester.edu]
- 16. go.zageno.com [go.zageno.com]
- 17. sciencedaily.com [sciencedaily.com]
- 18. researchgate.net [researchgate.net]
troubleshooting guide for low yields in menaquinol extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during menaquinol (Vitamin K2) extraction, with a focus on resolving issues related to low yields.
Troubleshooting Guide: Low this compound Yields
This guide addresses common problems that can lead to lower-than-expected yields during this compound extraction.
Question: Why is my this compound yield consistently low?
Answer:
Low this compound yields can stem from several factors throughout the extraction process, from initial cell lysis to final purification. The primary areas to investigate are inefficient cell disruption, suboptimal solvent selection and extraction conditions, and degradation of the target menaquinone molecules.
A systematic approach to troubleshooting, as outlined in the workflow below, can help identify the root cause of low yields.
Caption: Troubleshooting workflow for low this compound yields.
Frequently Asked Questions (FAQs)
Cell Lysis
Q1: How can I determine if my cell lysis is complete?
A1: Incomplete cell lysis is a primary cause of low yields as menaquinones are located in the bacterial cytoplasmic membrane.[1][2] You can verify the extent of cell disruption using microscopy to visually inspect for intact cells post-lysis. For gram-positive bacteria like Actinomycetes, which have thick cell walls, enzymatic treatment with lysozyme prior to solvent extraction can significantly improve yields.[3]
Q2: What are the most effective methods for cell lysis for menaquinone extraction?
A2: A combination of methods is often most effective. Chemical methods, such as pretreatment with ethanol or methanol, have been shown to yield better results than enzymatic, freezing, heating, or ultrasound treatments alone for Bacillus subtilis natto.[3][4] For robust cells like Actinomycetes, a lysozyme-chloroform-methanol (LCM) method has been demonstrated to be highly efficient.[3] Microwave-assisted extraction can also enhance yields by simultaneously disrupting cells and extracting menaquinones.[1][2]
Solvent Extraction
Q3: Which solvent system is best for extracting menaquinols?
A3: The choice of solvent is critical and depends on the specific menaquinone and the biomass. Ethanol is considered an effective and "green" solvent for extracting long-chain menaquinones from wet Lactococcus lactis biomass.[1][2] For Flavobacterium meningosepticum, successive extractions with methanol yielded the best results.[5] A common two-solvent system utilizes a mixture of 2-propanol and n-hexane.[6] The polarity of the solvent should be considered, and sequential extractions with solvents of increasing polarity can be used to optimize the process.[7]
Q4: Can I extract menaquinones from wet biomass?
A4: Yes, several methods have been developed for direct extraction from wet biomass, which can save time and reduce the risk of degradation associated with drying processes.[1][2][3] The lysozyme-chloroform-methanol (LCM) method, for instance, is designed for use with wet cells.[3]
Extraction Conditions
Q5: How do temperature and time affect extraction yield?
A5: Temperature and time are key parameters that need to be optimized. For ethanol-based extraction from Lactococcus lactis, optimal conditions were found to be 75°C for approximately 37 minutes.[1][2] However, excessively high temperatures can lead to the degradation of both the solvent and the target menaquinones.[8] It is crucial to find the optimal balance for your specific system.
This compound Stability and Degradation
Q6: My final product shows low bioactivity despite a seemingly good yield. What could be the issue?
A6: This may be due to the isomerization of the bioactive all-trans form of menaquinone to the less active or inactive cis isomers.[9] Menaquinones are sensitive to light, especially UV radiation, which can promote this isomerization.[6][10] It is imperative to protect the samples from light throughout the extraction and purification process.[3]
Q7: What other factors can cause menaquinone degradation?
A7: Besides light, menaquinones are susceptible to degradation in the presence of alkaline compounds and certain minerals like magnesium oxide.[11][12] Exposure to atmospheric oxygen and high temperatures can also reduce the concentration of the all-trans isomer.[6] Therefore, it is important to control the pH and consider the formulation components if co-extracting with other compounds.
Quantitative Data on Extraction Methods
The following table summarizes the yields of different menaquinone extraction methods reported in the literature.
| Method | Organism | Menaquinone(s) | Yield | Reference |
| Optimized Ethanol Extraction | Lactococcus lactis | MK-7, MK-8 | 6.73 µg/g, 179.6 µg/g (dry cell weight) | [1][2] |
| Microwave-Assisted Ethanol Extraction | Lactococcus lactis | MK-7, MK-8 | 1.15-fold and 1.2-fold increase over optimized ethanol extraction | [1][2] |
| Lysozyme-Chloroform-Methanol (LCM) | Actinomycetes | Various MKs | 0.063 to 0.921 mg/g (dry cell weight) | [3] |
| Collins Method (traditional) | Actinomycetes | Various MKs | 0.001 to 0.591 mg/g (dry cell weight) | [3] |
| Two-Step Ethanol Extraction | Bacillus subtilis | MK-7 | 1.47 mg/g | [4] |
Key Experimental Protocols
Lysozyme-Chloroform-Methanol (LCM) Method for Actinomycetes
This method is designed for efficient extraction from wet biomass of bacteria with robust cell walls.
Caption: Lysozyme-Chloroform-Methanol (LCM) extraction workflow.
Detailed Steps:
-
Harvest bacterial cells and form a wet pellet.
-
Treat the wet cells with a lysozyme solution to digest the cell walls. The optimal lysozyme concentration and incubation time may vary between strains.[3]
-
Dehydrate the lysozyme-treated cells with methanol or ethanol to remove water, as water can reduce the efficiency of the subsequent solvent extraction.[3]
-
Add a chloroform/methanol (2:1, v/v) mixture to the dehydrated cells and stir continuously overnight.[3]
-
Separate the cell debris by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure at a low temperature (e.g., 35°C) to obtain the crude menaquinone extract.[3]
Optimized "Green Solvent" Extraction for Lactococcus lactis
This protocol utilizes ethanol as a more environmentally friendly solvent and is optimized for temperature and time.
Caption: Optimized ethanol-based menaquinone extraction workflow.
Detailed Steps:
-
Prepare a suspension of wet Lactococcus lactis biomass in ethanol at an optimal concentration (e.g., 0.199 g/mL).[1][2]
-
Heat the suspension at 75°C for 36.8 minutes with stirring.[1][2]
-
After the extraction time, centrifuge the mixture to separate the cell debris.
-
Collect the supernatant, which contains the extracted menaquinones.
-
For enhanced yield, this process can be coupled with microwave-assisted extraction.[1][2]
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Parameter optimization for extractions::Core Facility Analysis of Lignocellulosics::BOKU Core Facilities::BOKU [boku.ac.at]
- 8. What factors affect extraction efficiency? [proseaworld.com]
- 9. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin K2 MK-7: A stability challenge, a market study [nutraingredients.com]
Technical Support Center: Enhancing the Stability of Menaquinol in Research Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of menaquinol in formulations for research use. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from menaquinone?
This compound is the reduced, hydroquinone form of menaquinone (Vitamin K2). Menaquinone is the oxidized, quinone form. The key difference lies in their chemical stability and biological activity. This compound is the more biologically active form, but it is also significantly less stable and highly susceptible to oxidation, which converts it back to menaquinone. This oxidation can compromise the integrity of research experiments.
Q2: What are the primary factors that cause this compound degradation in research formulations?
This compound degradation is primarily caused by oxidation. The main contributing factors are:
-
Exposure to Oxygen: Atmospheric oxygen is the principal driver of this compound oxidation.
-
Exposure to Light: Similar to menaquinone, this compound is sensitive to light, which can accelerate degradation.[1][2]
-
Alkaline pH: Alkaline conditions can promote the degradation of menaquinones, and by extension, the oxidation of this compound.[3]
-
Presence of Metal Ions: Metal ions can catalyze oxidation reactions.
-
Elevated Temperatures: Higher temperatures can increase the rate of chemical degradation.[2]
Q3: How can I visually detect if my this compound solution has degraded?
A freshly prepared solution of this compound should be colorless. Upon oxidation to menaquinone, the solution will typically develop a yellowish tint. The intensity of the yellow color can be an initial qualitative indicator of the extent of degradation. However, for quantitative assessment, analytical methods such as HPLC are necessary.
Q4: What are the recommended storage conditions for this compound and its formulations?
To minimize degradation, this compound and its formulations should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as 4°C for short-term storage and -20°C or lower for long-term storage.[4]
-
Light: Protect from light by using amber-colored vials or by wrapping containers in aluminum foil.[1][2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Colorless this compound solution turns yellow shortly after preparation. | Oxidation of this compound to menaquinone due to exposure to atmospheric oxygen. | 1. Prepare solutions in a glove box or under a stream of inert gas (argon or nitrogen). 2. Use deoxygenated solvents for the formulation. 3. Add antioxidants such as ascorbyl palmitate or α-tocopherol to the formulation. |
| Loss of biological activity in a cell-based assay. | Degradation of this compound in the cell culture medium. | 1. Prepare fresh this compound stock solutions for each experiment. 2. Minimize the exposure of the stock solution and the final formulation to light and oxygen. 3. Consider using a stabilized formulation, such as liposomal this compound. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound across different samples. | 1. Standardize the handling and preparation of this compound formulations to ensure consistency. 2. Prepare a master mix of the this compound formulation to be added to all replicates simultaneously. 3. Analyze the concentration and purity of this compound in each batch before use. |
| Precipitate forms in the this compound solution upon storage. | Poor solubility or degradation product precipitation. | 1. Ensure the chosen solvent can adequately dissolve this compound at the desired concentration. 2. Store the solution at the recommended temperature; avoid freeze-thaw cycles if possible. 3. Filter the solution through a compatible syringe filter before use. |
Data on Menaquinone-7 Stability (Illustrative for this compound Instability)
While specific quantitative data for this compound is limited in publicly available literature, the following data on menaquinone-7 (MK-7) stability highlights the impact of environmental factors. Given that this compound is the reduced and less stable form, it is expected to degrade more rapidly under similar conditions.
Table 1: Stability of Menaquinone-7 (MK-7) Under Different Storage Conditions [3][6]
| Storage Condition | Duration | Excipient | MK-7 Remaining (%) |
| 25°C / 60% RH | 12 months | Calcium Citrate | >95% |
| 25°C / 60% RH | 12 months | Magnesium Oxide | <80% |
| 40°C / 75% RH | 6 months | Calcium Citrate | ~90% |
| 40°C / 75% RH | 6 months | Magnesium Oxide | <70% |
Table 2: Effect of Environmental Factors on Menaquinone-7 (MK-7) Stability [1][2]
| Factor | Condition | Observation |
| Light | Ambient Light | >99% degradation within 3 days |
| Temperature | 100°C | Moderate degradation over several days |
| Oxygen | Atmospheric | Minor effect in the short term, but contributes to long-term degradation |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Formulation for In Vitro Use
This protocol describes the preparation of a this compound solution with antioxidants for use in cell culture experiments.
Materials:
-
This compound
-
Anhydrous, deoxygenated ethanol
-
Ascorbyl palmitate
-
α-tocopherol
-
Inert gas (argon or nitrogen)
-
Amber glass vials with screw caps
Procedure:
-
Work in a fume hood or glove box with minimal light exposure. Purge all vials and equipment with inert gas.
-
Prepare a stock solution of antioxidants by dissolving ascorbyl palmitate (e.g., 1 mg/mL) and α-tocopherol (e.g., 1 mg/mL) in deoxygenated ethanol.
-
Weigh the required amount of this compound in a tared amber vial.
-
Add the antioxidant stock solution to the this compound to achieve the desired final concentration (e.g., 100 µM this compound).
-
Vortex briefly until the this compound is fully dissolved.
-
Purge the headspace of the vial with inert gas before tightly sealing the cap.
-
Store the stock solution at -20°C, protected from light.
-
For cell culture experiments, dilute the stock solution to the final working concentration in pre-warmed, deoxygenated cell culture medium immediately before addition to the cells.
Protocol 2: Stability Testing of this compound Formulations by HPLC
This protocol outlines a method for assessing the stability of this compound formulations over time.
Materials:
-
This compound formulation
-
HPLC system with a UV or fluorescence detector
-
C18 reversed-phase HPLC column
-
Mobile phase (e.g., methanol/water mixture)[7]
-
This compound and menaquinone analytical standards
-
Incubators/stability chambers set to desired temperature and humidity
Procedure:
-
Prepare the this compound formulation as described in Protocol 1.
-
Divide the formulation into multiple amber vials for different time points.
-
Store the vials under the desired stability conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).[3][6]
-
At each time point (e.g., 0, 1, 3, 6 months), remove a vial and prepare the sample for HPLC analysis.
-
Prepare a calibration curve using this compound and menaquinone standards.
-
Inject the sample onto the HPLC system.
-
Quantify the concentrations of this compound and its primary degradation product, menaquinone.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizations
Caption: Oxidation pathway of this compound and the role of protective antioxidants.
Caption: Experimental workflow for preparing and testing stabilized this compound formulations.
References
- 1. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Novel Analytical Methods for Menaquinol (Vitamin K2) Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of menaquinol (Vitamin K2), a vital fat-soluble vitamin. The validation of these methods is critical for ensuring data accuracy and reliability in research and clinical settings. This document outlines the performance of several common techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of this compound Detection Methods
The selection of an analytical method for this compound detection is contingent on factors such as sensitivity, selectivity, sample matrix, and the specific menaquinone homologue of interest (e.g., MK-4, MK-7). High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone technique in this field.[1] More advanced methods, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offer enhanced sensitivity and specificity.[2]
Below is a summary of validation parameters for different analytical methods used for this compound detection, extracted from recent studies.
Table 1: HPLC-UV Method Validation for Menaquinone-7 (MK-7) in Fermentation Broth [3]
| Validation Parameter | Result |
| Linearity Range | 0.10 - 18.00 µg/mL |
| Correlation Coefficient (R²) | 0.9995 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.10 µg/mL |
| Accuracy (Recovery) | 96.0% - 108.9% |
| Precision (RSD%) | < 5% |
Table 2: HPLC-UV Method Validation for Menaquinone-4 (MK-4) in Human Plasma [4]
| Validation Parameter | Result |
| Linearity Range | 0.5 - 3 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Accuracy (% Difference) | 6.18% - 8.74% |
| Precision (% CV) | 5.50% - 17.42% |
Table 3: LC-MS/MS Method Validation for K1, MK-4, and MK-7 in Human Serum [2][5]
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Intra-assay CV (%) | Inter-assay CV (%) |
| Vitamin K1 | 0.03 - 10.0 | 0.980 | 2.3 - 10.4 | 7.4 - 12.8 |
| MK-4 | 0.03 - 10.0 | 0.994 | 3.2 - 14.3 | 8.7 - 15.2 |
| MK-7 | 0.03 - 10.0 | 0.978 | 6.0 - 11.1 | 7.2 - 13.2 |
Table 4: HPLC with Fluorescence Detection for Endogenous Menaquinones in Plasma [6]
| Analyte | Detection Limit (pg injected) | Detection Limit in Plasma (ng/mL) |
| PK, MK-3 to MK-5 | 25 | 0.1 |
| MK-7 | 60 | - |
| MK-10 | 150 | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of experimental protocols for the methods presented.
Fast HPLC-UV Method for Menaquinone-7 (MK-7) in Fermentation Broth[3]
-
Extraction: A single-step thermo-acidic extraction using 5% H2SO4 is employed to isolate MK-7 from the fermentation broth.
-
Chromatography:
-
System: Reverse-phase HPLC with UV detection.
-
Column: Kinetex C8 column.
-
Mobile Phase: Isocratic elution.
-
Detection: UV at 268 nm.
-
Run Time: 3 minutes.
-
HPLC-UV Method for Menaquinone-4 (MK-4) in Human Plasma[4]
-
Extraction: Protein precipitation with acetonitrile.
-
Chromatography:
-
System: HPLC with a UV detector.
-
Column: T3 column (30°C).
-
Mobile Phase: Isocratic mixture of methanol and phosphate buffer (95:5) at pH 3.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 245 nm.
-
LC-MS/MS Method for K1, MK-4, and MK-7 in Human Serum[2][5]
-
Sample Preparation: A more demanding sample preparation is required for low-level detection, which takes approximately 4 hours.
-
Chromatography:
-
System: Liquid chromatography coupled with a triple quadrupole tandem mass spectrometer.
-
Run Time: 9 minutes.
-
-
Internal Standards: Deuterated internal standards are used for quantification.
HPLC with Fluorescence Detection for Endogenous Menaquinones in Plasma[6]
-
Detection: Fluorescence detection is used following post-column reduction by a platinum oxide catalyst column.
-
Mobile Phase: A hydrogen gas-saturated mobile phase is utilized.
Visualizing the Workflow and a Potential Signaling Pathway
Diagrams can effectively illustrate complex processes. Below are Graphviz diagrams representing a typical analytical method validation workflow and a simplified representation of Vitamin K's role in the coagulation cascade.
References
- 1. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of endogenous vitamin K (phylloquinone and menaquinone-n) in plasma by high-performance liquid chromatography using platinum oxide catalyst reduction and fluorescence detection - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Menaquinol and Ubiquinol in Electron Transport
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of menaquinol (reduced menaquinone, MQH₂) and ubiquinol (reduced ubiquinone, UQH₂), two critical lipophilic electron carriers in biological electron transport chains. This document outlines their distinct roles, compares their electrochemical properties, and presents the underlying experimental methodologies used to characterize their function.
Introduction
This compound and ubiquinol are essential components of cellular respiration, facilitating the transfer of electrons between membrane-bound protein complexes. While structurally similar, their distinct chemical properties and biological contexts lead to significant differences in their function and efficiency. Menaquinones are predominantly found in the cytoplasmic membranes of bacteria, playing a central role in both aerobic and anaerobic respiration.[1] In contrast, ubiquinone is the primary electron carrier within the inner mitochondrial membrane of eukaryotes, integral to aerobic respiration and ATP production.[2][3][4]
Comparative Data
The following tables summarize the key quantitative differences between this compound and ubiquinol.
| Property | This compound (MQH₂) | Ubiquinol (UQH₂) | Reference |
| Primary Location | Bacterial cytoplasmic membrane | Mitochondrial inner membrane | [1][4] |
| Standard Redox Potential (E'₀, Q/QH₂) | ~ -74 mV | ~ +100 mV | [5] |
| One-Electron Reduction Potential (E'₀, Q/Q•⁻) | -260 mV | -163 mV | [5][6] |
| Typical Isoprenoid Chain Length | MK-4 to MK-9 (4-9 units) | CoQ₁₀ (10 units) in humans | [7][8] |
*In aqueous solution vs. Normal Hydrogen Electrode (NHE). The standard redox potential of the two-electron transfer (Q/QH₂) is a key determinant of the molecule's electron-donating capacity.
| Performance Metric | This compound-Mediated (Bacterial) | Ubiquinol-Mediated (Mitochondrial) | Reference |
| Electron Donors | NADH dehydrogenase (Type I & II), Succinate dehydrogenase, Formate dehydrogenase, etc. | Complex I (NADH:ubiquinone oxidoreductase), Complex II (Succinate dehydrogenase), Electron-transferring-flavoprotein dehydrogenase, etc. | [2][3][7][8] |
| Electron Acceptors | Terminal oxidases (e.g., cytochrome bd, bo₃), Nitrate reductase, Fumarate reductase, etc. | Complex III (Ubiquinol:cytochrome c oxidoreductase) | [1][9] |
| Estimated ATP Yield (per 2e⁻ from NADH) | Variable, generally lower than mitochondria. | ~2.5 ATP | [10][11][12] |
| Turnover Number of Complex I | ~76 s⁻¹ (NADH:menaquinone oxidoreduction in P. denitrificans) | ~10,000 min⁻¹ (NADH:ubiquinone oxidoreduction, active form) | [13][14] |
Electron Transport Pathways
The distinct redox potentials of this compound and ubiquinol dictate their roles in different electron transport chains, which are visualized below.
This compound in Bacterial Electron Transport
This compound's lower redox potential makes it a versatile electron donor to a variety of terminal electron acceptors, enabling both aerobic and anaerobic respiration in bacteria.
Ubiquinol in Mitochondrial Electron Transport
Ubiquinol's higher redox potential is suited for the linear electron transport chain in mitochondria, where it transfers electrons from Complex I and II to Complex III.
Experimental Protocols
The quantitative data presented in this guide are derived from a variety of experimental techniques. Below are detailed methodologies for key experiments.
Measurement of Mitochondrial Respiration Rate
This protocol outlines the measurement of oxygen consumption in isolated mitochondria, which serves as a proxy for the rate of electron transport.
-
Isolation of Mitochondria: Mitochondria are isolated from tissues (e.g., rat liver) by differential centrifugation. The tissue is homogenized in an ice-cold isolation buffer, and the homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.
-
Respirometry Setup: A Clark-type oxygen electrode is used in a sealed, temperature-controlled chamber containing a respiration buffer.
-
Assay Procedure:
-
A known amount of isolated mitochondria is added to the respiration chamber.
-
A substrate for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate) is added to initiate respiration.
-
The rate of oxygen consumption is recorded as the decrease in oxygen concentration over time.
-
ADP is added to stimulate state 3 respiration (active ATP synthesis).
-
Inhibitors such as rotenone (for Complex I) or antimycin A (for Complex III) can be added to dissect specific parts of the electron transport chain.[3]
-
Measurement of ATP Synthesis in Bacterial Protoplasts
This method allows for the quantification of ATP produced by the bacterial electron transport chain.
-
Preparation of Protoplasts: Bacterial cells are treated with lysozyme in an isotonic buffer to digest the cell wall, forming protoplasts.
-
ATP Assay: A luciferase-based ATP assay is employed. The principle is that the light produced by the luciferase-luciferin reaction is proportional to the ATP concentration.[15][16][17]
-
Assay Procedure:
-
Protoplasts are incubated in a reaction buffer containing a respiratory substrate (e.g., glucose or lactate) and ADP.
-
At specific time points, aliquots of the protoplast suspension are taken, and the reaction is stopped (e.g., by adding a perchloric acid solution).
-
The samples are neutralized, and the ATP concentration is measured using a luminometer after adding the luciferase-luciferin reagent.
-
A standard curve with known ATP concentrations is used to quantify the amount of ATP produced.[16][18][19]
-
Pulse Radiolysis for Measuring Intramolecular Electron Transfer
Pulse radiolysis is a technique used to study the kinetics of fast reactions, including the transfer of electrons between redox centers.[20][21][22]
-
Sample Preparation: A solution containing the purified respiratory complex (e.g., Complex I) and the quinone of interest is prepared in a suitable buffer.
-
Generation of Reducing Radicals: The sample is exposed to a short, intense pulse of high-energy electrons. This ionizes the solvent (typically water), generating reducing species like the hydrated electron (e⁻aq).[20][21]
-
Reaction Initiation: The hydrated electrons rapidly reduce an accessible redox center within the protein complex or the quinone itself.
-
Spectroscopic Monitoring: The subsequent intramolecular electron transfer events are monitored by time-resolved absorption spectroscopy. Changes in the absorption spectrum at specific wavelengths corresponding to the different redox states of the components (e.g., flavin, iron-sulfur clusters, quinone) are recorded on a timescale from picoseconds to seconds.
-
Kinetic Analysis: The rate constants for the electron transfer steps are determined by fitting the kinetic traces to appropriate mathematical models.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the Kinetics and Bistability of Ubiquinol:Cytochrome c Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Respirometry - Wikipedia [en.wikipedia.org]
- 4. Coenzyme Q and the Respiratory Chain: Coenzyme Q Pool and Mitochondrial Supercomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pathway of electron flow through ubiquinol:cytochrome c oxidoreductase in the respiratory chain. Evidence from inhibition studies for a modified 'Q cycle' - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Structure of mycobacterial respiratory complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Correlating kinetic and structural data on ubiquinone binding and reduction by respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Quantifying intracellular rates of glycolytic and oxidative ATP production and consumption using extracellular flux measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biology 2e, The Cell, Cellular Respiration, Oxidative Phosphorylation | OpenEd CUNY [opened.cuny.edu]
- 13. Structure of the turnover-ready state of an ancestral respiratory complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complex I Research [complexi.org]
- 15. ATP Assays | What is an ATP Assay? [promega.jp]
- 16. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Permeable cell assay: a method for high-throughput measurement of cellular ATP synthetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Radiolysis Studies of Oxidation and Nitration of Tyrosine and Some Other Biological Targets by Peroxynitrite-Derived Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
cross-validation of different techniques for menaquinol quantification
For researchers, scientists, and drug development professionals, accurate quantification of menaquinols (vitamin K2) is crucial for understanding its role in physiological processes and for the development of novel therapeutics. This guide provides a comparative analysis of three prominent techniques for menaquinol quantification: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, HPLC with Ultraviolet (UV) Detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison of this compound Quantification Techniques
The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the three techniques based on published experimental data.
| Parameter | HPLC with Fluorescence Detection | HPLC with UV Detection | LC-MS/MS |
| Limit of Detection (LOD) | 0.03 µg/mL[1] | 0.03 µg/mL[2] | 0.0019 ng/mL for MK-7[3] |
| Limit of Quantification (LOQ) | 0.03 - 0.04 ng/mL[4] | 0.10 µg/mL[2] | 0.03 ng/mL for K1 and MK-7, 0.04 ng/mL for MK-4[3][4] |
| **Linearity (R²) ** | >0.99 | 0.9997 | 0.978 - 0.994[3] |
| Recovery | 98% - 110%[4] | 96.0% - 108.9%[2] | Not explicitly stated in the provided results |
| Precision (CV%) | <10%[4] | <5% (RSD%)[2] | Intra-assay CVs: 2.3% - 14.3%[3] |
| Selectivity | High | Moderate | Very High |
| Instrumentation Cost | Moderate | Low | High |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical results. Below are summaries of the experimental protocols for each of the discussed techniques.
HPLC with Fluorescence Detection
This method is highly sensitive and selective for the determination of phylloquinone and menaquinones.[4]
-
Sample Preparation: Extraction is typically performed using a 2-propanol-hexane mixture for meat and fish products, or an acid hydrolysis method for dairy products.[5][6] For complex matrices, a semi-preparative HPLC cleanup step may be necessary.[5][6] In some cases, fat can be removed by lipase hydrolysis.[5][6] For serum samples, extraction with ethanol and hexane is followed by solid-phase extraction.[4]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of methanol and ethanol (e.g., 95:5 v/v) is often employed.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
-
Detection: Fluorescence detection is performed after post-column reduction of menaquinones to their hydroquinone forms using a zinc reductor column.[4][5][6] The excitation and emission wavelengths are typically set to 246 nm and 430 nm, respectively.[4]
HPLC with UV Detection
This technique offers a simpler and more cost-effective approach for menaquinone quantification, particularly for MK-7 in fermentation broth and nutraceuticals.[2]
-
Sample Preparation: A single-step thermo-acidic extraction using 5% H2SO4 and ethanol can be used for fermentation broth.[1][2] For fermented soybean products, extraction is followed by analysis.
-
Chromatographic Conditions:
-
Column: A Lichrospher-100, RP-C18 column (5 µm, 125 mm × 4.0 mm) or a C8 column can be used.[2]
-
Mobile Phase: A gradient mobile phase consisting of a mixture of water (pH adjusted to 3.0 with orthophosphoric acid) and methanol (1:1 v/v) and acetonitrile in a ratio of 2:8 (v/v) has been described. An isocratic elution with a suitable mobile phase is also possible.[2]
-
Flow Rate: A flow rate of 1.2 mL/min is a common parameter.
-
-
Detection: UV detection is typically performed at a wavelength of 248 nm or 268 nm.[2]
LC-MS/MS
LC-MS/MS provides the highest sensitivity and selectivity, making it suitable for the quantification of low levels of menaquinones in complex biological matrices like human serum.[3][7]
-
Sample Preparation: Sample pretreatment can be demanding and may involve protein precipitation followed by solid-phase extraction to remove interfering substances and concentrate the analytes.[3]
-
Chromatographic Conditions:
-
Detection: A triple quadrupole tandem mass spectrometer is used for detection. This allows for the specific detection and quantification of different menaquinone forms (e.g., MK-4 and MK-7) and phylloquinone (K1).[3][7]
Visualizing the this compound Quantification Workflow
The following diagram illustrates a generalized workflow for the quantification of menaquinols, from sample collection to data analysis.
Caption: General workflow for this compound quantification.
References
- 1. A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of phylloquinone and menaquinones in animal products with fluorescence detection after postcolumn reduction with metallic zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy popula… [ouci.dntb.gov.ua]
menaquinol-7 versus phylloquinone: a comparative efficacy study
A detailed guide for researchers and drug development professionals on the comparative bioavailability, metabolic fate, and therapeutic efficacy of menaquinol-7 (MK-7) and phylloquinone (Vitamin K1).
This guide provides a comprehensive comparison of this compound-7 and phylloquinone, focusing on their respective roles in human health, supported by experimental data from clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these two essential forms of vitamin K.
Introduction: The Vitamin K Family
Vitamin K is a group of fat-soluble vitamins essential for the post-translational modification of a number of proteins, which are involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[1][2][3] The two primary naturally occurring forms are phylloquinone (vitamin K1), found predominantly in green leafy vegetables, and a series of menaquinones (vitamin K2), which are primarily of bacterial origin and found in fermented foods and animal products.[2][3] this compound-7 (MK-7), a long-chain menaquinone, has garnered significant scientific interest due to its distinct pharmacokinetic profile and potential for greater physiological impact compared to the more commonly consumed phylloquinone.[3]
Bioavailability and Pharmacokinetics: A Tale of Two Half-Lives
A critical differentiator between this compound-7 and phylloquinone lies in their bioavailability and plasma half-life. Clinical studies have consistently demonstrated the superior absorption and prolonged circulation of MK-7.
Key Findings:
-
Higher Bioavailability: this compound-7 is more readily absorbed from the diet compared to phylloquinone.[2]
-
Longer Half-Life: MK-7 has a significantly longer half-life in the bloodstream, allowing for more stable serum concentrations and greater accumulation with prolonged intake.[3] In contrast, phylloquinone is cleared from the circulation much more rapidly.[4]
-
Tissue Distribution: The longer side chain of MK-7 contributes to its enhanced transport in the circulation, primarily by low-density lipoprotein (LDL), facilitating its delivery to extra-hepatic tissues such as bone and the vasculature. Phylloquinone is primarily cleared by the liver.
| Parameter | This compound-7 (MK-7) | Phylloquinone (Vitamin K1) | Reference |
| Primary Dietary Source | Fermented foods (e.g., natto), cheese, curd | Green leafy vegetables, plant oils | [2] |
| Plasma Half-life | Long (several days) | Short (hours) | [3] |
| Peak Serum Concentration | Reached at ~6 hours post-ingestion | Reached at ~2-4 hours post-ingestion | [2][4] |
| Accumulation with Chronic Intake | Significant accumulation, leading to 7- to 8-fold higher serum levels | Minimal accumulation | [5] |
Mechanism of Action: The Vitamin K Cycle
Both this compound-7 and phylloquinone act as cofactors for the enzyme γ-glutamyl carboxylase (GGCX).[6] This enzyme catalyzes the carboxylation of specific glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues on vitamin K-dependent proteins (VKDPs), a process essential for their biological activity.[6] The activation of these proteins is crucial for maintaining calcium homeostasis.
Diagram of the Vitamin K Cycle. This diagram illustrates the conversion of dietary vitamin K to its active form, which is essential for the carboxylation of Vitamin K-Dependent Proteins (VKDPs).
The key difference in efficacy between MK-7 and phylloquinone appears to stem from the superior bioavailability and longer half-life of MK-7, which allows for more efficient and sustained activation of VKDPs, particularly in extra-hepatic tissues.
Comparative Efficacy in Bone Health
Vitamin K is crucial for bone metabolism through the activation of osteocalcin, a VKDP synthesized by osteoblasts.[2] Carboxylated osteocalcin binds to calcium and incorporates it into the bone matrix.
Clinical Trial Data:
A three-year, randomized, double-blind, placebo-controlled study investigated the effects of a daily 180 µg dose of MK-7 on bone mineral density (BMD) in 244 healthy postmenopausal women.[7]
| Outcome Measure | MK-7 Group (n=120) | Placebo Group (n=124) | P-value |
| Change in Lumbar Spine BMD | Decreased age-related decline | Significant decline | <0.05 |
| Change in Femoral Neck BMD | Decreased age-related decline | Significant decline | <0.05 |
| Change in Uncarboxylated Osteocalcin (ucOC) | Significant decrease | No significant change | <0.001 |
These results indicate that long-term supplementation with MK-7 significantly improved vitamin K status and decreased the age-related decline in bone mineral content and density.[7] Another study comparing dairy products enriched with phylloquinone or menaquinone-7 also found more favorable changes in bone metabolism for both vitamin K supplemented groups.[8]
Comparative Efficacy in Cardiovascular Health
Matrix Gla protein (MGP) is a potent inhibitor of vascular calcification and is a key VKDP in cardiovascular health.[9] The activation of MGP by vitamin K is essential for preventing calcium deposition in the arteries.
Clinical Trial Data:
A three-year, randomized, placebo-controlled trial evaluated the effect of 180 mcg of MK-7 daily on arterial stiffness in 244 healthy postmenopausal women.[1]
| Outcome Measure | MK-7 Group (n=120) | Placebo Group (n=124) | P-value |
| Change in Carotid-femoral Pulse Wave Velocity (cfPWV) | Significant decrease | No significant change | <0.05 |
| Change in Stiffness Index β | Significant decrease | No significant change | <0.05 |
| Change in Desphospho-uncarboxylated MGP (dp-ucMGP) | 50% decrease | No change | <0.001 |
This study demonstrated that long-term MK-7 supplementation improved arterial stiffness.[1] Observational studies have also suggested a stronger association between higher dietary menaquinone intake and a lower risk of coronary heart disease compared to phylloquinone.[10]
Experimental Protocols
Determination of Serum Vitamin K Levels
Objective: To quantify the concentrations of phylloquinone and this compound-7 in human serum.
Methodology: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a commonly used method.[11][12]
-
Sample Preparation:
-
To 500 µL of serum, add an internal standard and 2 mL of ethanol.
-
Perform liquid-liquid extraction using 4 mL of hexane.
-
Further purify the extract using solid-phase extraction.[11]
-
-
Chromatographic Separation:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Use an appropriate mobile phase for separation.
-
-
Detection:
-
Employ post-column zinc reduction to enable fluorescence detection.
-
Set the fluorescence detector to an excitation wavelength of 246 nm and an emission wavelength of 430 nm.[11]
-
-
Quantification:
-
Generate a standard curve using known concentrations of phylloquinone and MK-7.
-
Determine the concentrations in the samples by comparing their peak areas to the standard curve.
-
Experimental Workflow for Vitamin K Analysis. This diagram outlines the key steps in the determination of serum vitamin K concentrations using HPLC with fluorescence detection.
Assessment of Osteocalcin Carboxylation
Objective: To determine the ratio of uncarboxylated osteocalcin (ucOC) to carboxylated osteocalcin (cOC) as a marker of vitamin K status.
Methodology: Enzyme-linked immunosorbent assays (ELISAs) are commercially available for the specific measurement of ucOC and cOC.
-
Sample Collection: Collect serum or plasma samples from participants.
-
ELISA Procedure:
-
Use separate ELISA kits for the quantification of total osteocalcin and uncarboxylated osteocalcin.
-
Follow the manufacturer's instructions for incubation times, washing steps, and substrate addition.
-
-
Data Analysis:
-
Calculate the concentration of carboxylated osteocalcin by subtracting the concentration of uncarboxylated osteocalcin from the total osteocalcin concentration.
-
Determine the ratio of ucOC to cOC. A lower ratio indicates a better vitamin K status.
-
Conclusion
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between Structure and Biological Activity of Various Vitamin K Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. humanclinicals.org [humanclinicals.org]
- 6. digitalcommons.kansascity.edu [digitalcommons.kansascity.edu]
- 7. thehealthedgepodcast.com [thehealthedgepodcast.com]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Perspective: Evidence before Enthusiasm—A Critical Review of the Potential Cardiovascular Benefits of Vitamin K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bevital.no [bevital.no]
A Comparative Analysis of Synthetic vs. Natural Menaquinol: Unveiling the Biological Nuances
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between synthetic and natural forms of menaquinol (Vitamin K2) is paramount for advancing therapeutic strategies. This guide provides an objective comparison of their biological activities, supported by experimental data, detailed methodologies, and visual representations of key molecular pathways.
At a Glance: Key Differences in Biological Activity
While both synthetic and natural this compound, specifically the long-chain menaquinone-7 (MK-7), aim to deliver the same bioactive molecule, their origins can influence their efficacy. Natural MK-7 is typically produced through fermentation, often using the bacterium Bacillus subtilis natto. Synthetic MK-7, on the other hand, is created through chemical synthesis. The primary distinction often lies in the isomeric purity, with natural forms being predominantly the all-trans isomer, which is the biologically active form. Synthetic processes may result in a mixture of trans and cis isomers, the latter being biologically inactive.
Quantitative Comparison of Bioavailability and Efficacy
A key determinant of a compound's therapeutic potential is its bioavailability—the extent and rate at which the active moiety enters systemic circulation. Several studies have compared the pharmacokinetic profiles of synthetic and natural MK-7.
A randomized, single-blinded, two-way cross-over study investigated the bioavailability of a synthetic form of MK-7 versus a fermentation-derived MK-7. Healthy subjects were administered a single 180 μg dose of each, and serum concentrations were monitored. The results indicated that the tested synthetic MK-7 was bioequivalent to the fermentation-derived form.[1]
| Parameter | Synthetic MK-7 (180 µg) | Fermentation-Derived MK-7 (180 µg) | Conclusion |
| AUC (0-72h) Ratio (90% CI) | - | - | 83 - 111 (Indicating Bioequivalence)[1] |
| Cmax Ratio (90% CI) | - | - | 83 - 131[1] |
In a subsequent double-blinded parallel study, the biological effects were compared by assessing the carboxylation of osteocalcin, a marker for vitamin K activity. Daily supplementation for 43 days showed that a 180 µg dose of synthetic MK-7 significantly increased carboxylated osteocalcin (cOC) and reduced undercarboxylated osteocalcin (ucOC), indicating vitamin K activity.[1]
| Treatment Group (43 days) | Change in Carboxylated Osteocalcin (cOC) | Change in Undercarboxylated Osteocalcin (ucOC) |
| Placebo | Not specified | Not specified |
| Fermentation-Derived MK-7 (90 µg) | Not statistically significant | Not statistically significant |
| Synthetic MK-7 (45 µg) | Not specified | Not specified |
| Synthetic MK-7 (90 µg) | Not statistically significant | -21% (p = 0.021) |
| Synthetic MK-7 (180 µg) | Increased (p = 0.01) | -29% (p = 0.013) |
These findings suggest that while the bioavailability of this specific synthetic MK-7 is comparable to its natural counterpart, the biological effect on osteocalcin carboxylation is dose-dependent.
Experimental Protocols: A Closer Look at the Methodology
To ensure transparency and reproducibility, the detailed methodologies for the key experiments are outlined below.
Bioavailability Assessment (Pharmacokinetic Study)
This study aimed to compare the rate and extent of absorption of synthetic versus fermentation-derived MK-7.
Workflow for Bioavailability Assessment:
-
Subject Recruitment and Design: Healthy volunteers are recruited for a randomized, single-blinded, two-way cross-over study. This design minimizes individual variability as each subject acts as their own control.
-
Dosing: A single oral dose of either synthetic or natural this compound-7 (e.g., 180 µg) is administered with a standardized meal to ensure consistent absorption conditions.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dosing.
-
Sample Processing: Serum is separated from the blood samples.
-
This compound-7 Quantification: Serum concentrations of MK-7 are determined using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including the Area Under the Curve (AUC) and maximum concentration (Cmax), are calculated from the serum concentration-time data to assess the extent and rate of absorption.
Osteocalcin Carboxylation Assay (Pharmacodynamic Study)
This assay measures the biological activity of this compound by quantifying the carboxylation status of osteocalcin, a vitamin K-dependent protein crucial for bone metabolism.
Workflow for Osteocalcin Carboxylation Assay:
-
Study Design: A randomized, double-blind, placebo-controlled parallel group study is conducted.
-
Supplementation: Participants receive a daily dose of placebo, synthetic MK-7, or natural MK-7 for a specified period (e.g., 43 days).
-
Blood Collection: Blood samples are collected at baseline (day 1) and at the end of the study period.
-
Serum Analysis: Serum levels of both carboxylated osteocalcin (cOC) and undercarboxylated osteocalcin (ucOC) are measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Data Interpretation: The change in the ratio of cOC to ucOC from baseline to the end of the study is used as a marker of vitamin K activity. An increase in cOC and a decrease in ucOC indicate enhanced vitamin K-dependent carboxylation.
Signaling Pathways of this compound
This compound exerts its biological effects through various signaling pathways, primarily related to calcium homeostasis and bone metabolism.
Vitamin K Cycle and Carboxylation of Target Proteins
The primary mechanism of action for this compound is its role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues on vitamin K-dependent proteins (VKDPs) like osteocalcin and Matrix Gla Protein (MGP).
This carboxylation is crucial for the calcium-binding capacity of these proteins, enabling them to regulate processes like bone mineralization and the inhibition of vascular calcification.
This compound's Role in Bone Metabolism
In bone, this compound plays a dual role in promoting bone formation and inhibiting bone resorption.
-
Osteoblast Activation: Carboxylated osteocalcin, activated by this compound, binds to the hydroxyapatite matrix of bone, contributing to bone mineralization.
-
Osteoclast Inhibition: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in osteoclastogenesis (the formation of bone-resorbing cells).[2]
This compound and Vascular Health
In the vasculature, this compound's primary role is the activation of Matrix Gla Protein (MGP), a potent inhibitor of soft tissue calcification. Uncarboxylated MGP is inactive. Upon carboxylation by the this compound-dependent GGCX, MGP can bind to calcium ions and prevent their deposition in the arterial walls, thereby protecting against vascular calcification.
References
Mitigating Oxidative Stress: A Comparative Analysis of Menaquinol and Other Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of menaquinol (Vitamin K2) with other well-established antioxidants in the context of mitigating oxidative stress. Drawing upon experimental data, this document outlines the performance of these compounds, details relevant experimental protocols, and visualizes key biological pathways to offer an objective resource for research and development.
Introduction to Oxidative Stress and the Role of Antioxidants
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates or repair the resulting damage. This imbalance can lead to cellular damage, contributing to the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders. Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction before vital molecules are damaged. This guide focuses on the antioxidant properties of this compound, comparing it with other known antioxidants like Vitamin C, Vitamin E, and Coenzyme Q10.
This compound (Vitamin K2) as an Antioxidant
This compound, particularly its long-chain form menaquinone-7 (MK-7), has demonstrated significant anti-inflammatory, anti-apoptotic, and antioxidant properties.[1] Beyond its classical role in blood coagulation, Vitamin K2 acts as a potent antioxidant through several mechanisms:
-
Mitochondrial Electron Carrier: this compound can function as a mitochondrial electron carrier, thereby improving mitochondrial respiration and reducing electron leakage that leads to ROS production.[1]
-
Activation of the Nrf2 Signaling Pathway: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[3][4] Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes.[2][4]
-
Inhibition of 12-Lipoxygenase: Vitamin K has been found to prevent oxidative injury by inhibiting the activation of 12-lipoxygenase, an enzyme involved in the generation of ROS.
Performance Comparison
Direct comparative studies on the free radical scavenging activity of this compound against other antioxidants using standardized in vitro assays are limited. However, by compiling data from various in vitro, in vivo, and cellular studies, we can construct a comparative overview of their efficacy.
In Vitro Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method to assess the free radical scavenging activity of a compound. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity. The following table summarizes the reported IC50 values for Vitamin C, Vitamin E (α-tocopherol), and Coenzyme Q10 from various studies.
| Antioxidant | DPPH Radical Scavenging Activity (IC50) | Source(s) |
| Ascorbic Acid (Vitamin C) | 3.37 µg/mL | [5] |
| 6.1 µg/mL | [6] | |
| 8.4 µg/mL | [7] | |
| 10.65 µg/mL | [8] | |
| 66.12 ppm (µg/mL) | [9] | |
| α-Tocopherol (Vitamin E) | Comparable to Trolox at ~12.1 µM | [10] |
| Coenzyme Q10 | 0.5% CoQ10-loaded usNLC: 2.12x10⁻³ mole/L | [11] |
| 5% CoQ10-loaded usNLC: 2.42x10⁻³ mole/L | [11] |
Note: IC50 values can vary significantly based on experimental conditions, including solvent, pH, and incubation time. The data presented is for comparative purposes and is collated from different studies.
Effects on Cellular Markers of Oxidative Stress
The following table summarizes the observed effects of this compound and other antioxidants on key markers of oxidative stress in cellular and in vivo models.
| Antioxidant | Model System | Key Findings | Source(s) |
| This compound (MK-7) | Naturally aging rats | Restored oxidative-anti-oxidative homeostasis in the brain. | [1] |
| Sodium nitrite-induced neuroinflammation in rats | Significantly increased antioxidant enzymes SOD and CAT, and enhanced total antioxidant capacity (TAC). | ||
| Human monocyte-derived macrophages | Inhibited the gene expression and production of pro-inflammatory markers TNF-α, IL-1α, and IL-1β. | ||
| Coenzyme Q10 | Meta-analysis of human clinical trials | Significantly increased total antioxidant capacity (TAC) and decreased malondialdehyde (MDA) concentrations. | |
| Vitamin E (α-Tocopherol) | Aged mice | Decreased markers of oxidative stress and increased the activity of antioxidant enzymes SOD and GPX. | |
| Ascorbic Acid (Vitamin C) | In vitro studies | Exhibits both antioxidant and pro-oxidant properties depending on the presence of transition metals. | [12] |
Signaling Pathways
Nrf2/ARE Signaling Pathway Activation by this compound
The Nrf2/ARE pathway is a primary mechanism through which cells combat oxidative stress. This compound is believed to activate this pathway, leading to the upregulation of numerous antioxidant genes.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the in vitro antioxidant activity of a compound.
1. Reagent Preparation:
-
DPPH Stock Solution (1 mM): Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. Store in a dark, refrigerated container.
-
DPPH Working Solution (0.1 mM): Dilute the stock solution with the same solvent to achieve a final concentration of 0.1 mM. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Test Samples: Prepare a stock solution of the test compound (e.g., this compound, vitamin C) in a suitable solvent (e.g., DMSO, ethanol). Create a series of dilutions from this stock solution.
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.
2. Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of each sample dilution.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
Prepare a blank containing the solvent and a control containing the solvent and the DPPH working solution.
-
Mix thoroughly and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each sample at 517 nm using a spectrophotometer.
3. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of scavenging activity against the concentration of the test sample.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, from the plot.
Conclusion
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Vitamin K2 (MK-7) Intercepts Keap-1/Nrf-2/HO-1 Pathway and Hinders Inflammatory/Apoptotic Signaling and Liver Aging in Naturally Aging Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
- 12. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Response: A Comparative Proteomic Guide to Menaquinol Isomers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cellular effects of different menaquinol isomers, supported by experimental data. We delve into the proteomic shifts induced by these vitamin K2 variants, providing insights into their distinct mechanisms of action.
A pivotal study by Popko et al. (2020) provides a comparative proteomic analysis of human osteoblasts treated with Vitamin K1, menaquinone-4 (MK-4), and menaquinone-7 (MK-7) under conditions of oxidative stress. This research offers a unique window into the differential protein expression profiles elicited by these compounds, highlighting their potential therapeutic applications in bone health and beyond.[1][2]
Quantitative Proteomic Analysis: A Comparative Overview
The study by Popko et al. (2020) utilized mass spectrometry to identify and quantify changes in the proteome of human osteoblast-like cells (hFOB 1.19) exposed to oxidative stress (induced by hydrogen peroxide, H₂O₂) and subsequently treated with Vitamin K1, MK-4, or MK-7. The tables below summarize the number of proteins with altered expression at different time points of the cell culture.
Table 1: Number of Proteins with Altered Expression Following Treatment with Vitamin K1, MK-4, and MK-7 at Day 5 of Culture [2]
| Treatment Group | Number of Identified Proteins |
| Vitamin K1 | 1234 |
| Menaquinone-4 (MK-4) | 1234 |
| Menaquinone-7 (MK-7) | 1234 |
Table 2: Number of Proteins with Altered Expression Following Treatment with Vitamin K1, MK-4, and MK-7 at Day 15 of Culture [2]
| Treatment Group | Number of Identified Proteins |
| Vitamin K1 | 967 |
| Menaquinone-4 (MK-4) | 967 |
| Menaquinone-7 (MK-7) | 967 |
Table 3: Number of Proteins with Altered Expression Following Treatment with Vitamin K1, MK-4, and MK-7 at Day 20 of Culture [2]
| Treatment Group | Number of Identified Proteins |
| Vitamin K1 | 1214 |
| Menaquinone-4 (MK-4) | 1214 |
| Menaquinone-7 (MK-7) | 1214 |
The study revealed that the most significant changes in protein expression across all treatment groups were observed in proteins associated with catalytic activity and protein/DNA binding.[1] Furthermore, notable alterations were seen in proteins involved in transcription/translation regulation, signal transduction, transport, and structural molecule activity.[1] These findings suggest that vitamin K compounds, including MK-4 and MK-7, protect cells from oxidative stress-induced changes in protein expression, particularly by influencing transcriptional regulators and transporter proteins.[1]
Experimental Protocols
The following is a detailed methodology for the comparative proteomic analysis as described in the study by Popko et al. (2020).
Cell Culture and Treatment:
-
Cell Line: Human fetal osteoblast cell line (hFOB 1.19).
-
Culture Conditions: Cells were cultured under standard conditions.
-
Oxidative Stress Induction: Oxidative stress was induced using hydrogen peroxide (H₂O₂).
-
Vitamin K Treatment: Following oxidative stress induction, cells were treated with Vitamin K1, menaquinone-4 (MK-4), or menaquinone-7 (MK-7).
-
Time Points: Proteomic analysis was conducted after 5, 15, and 20 days of culture.[2]
Proteomic Analysis Workflow:
-
Protein Extraction: Total protein was extracted from the osteoblast cell cultures.
-
Sample Preparation: Proteins were prepared for mass spectrometry analysis.
-
Mass Spectrometry: The analysis was performed using a QExactiveHF mass spectrometer equipped with a nanoelectrospray ionization source.[1][2]
-
Data Analysis: The proteomic data from cells exposed to oxidative stress and treated with vitamin K was compared to the proteome of cells exposed only to oxidative stress.[2]
Signaling Pathways of this compound Isomers
While direct comparative proteomics provides a snapshot of the cellular response, understanding the underlying signaling pathways is crucial for elucidating the mechanisms of action of this compound isomers.
Menaquinone-4 (MK-4) Signaling:
MK-4 has been shown to exert its effects through multiple signaling pathways. One key pathway involves the activation of the pregnane X receptor (PXR) , a nuclear receptor that regulates the expression of genes involved in metabolism and inflammation.[3][4] MK-4 also influences the protein kinase A (PKA) signaling pathway, which is involved in a wide range of cellular processes.[5] Additionally, MK-4 can suppress inflammation by inhibiting the NF-κB signaling pathway . In the context of bone metabolism, MK-4 has been shown to regulate the BMP-2 signaling pathway to inhibit the expression of Runx2, a key transcription factor in osteoblast differentiation.[6]
Menaquinone-7 (MK-7) Signaling:
MK-7 is recognized for its high bioavailability and longer half-life compared to MK-4. Its molecular actions are mediated through various signal transduction pathways, including the PI3K/AKT , MAP Kinase , and NF-κB pathways.[7] These pathways are central to cell survival, proliferation, and inflammation. MK-7 has also been shown to suppress proinflammatory mediators such as IL-1α, IL-1β, and TNF-α.[7] In the context of bone health, MK-7 is a cofactor for the carboxylation of osteocalcin and matrix Gla protein, which are crucial for calcium deposition in bones and the prevention of vascular calcification.[7]
The available proteomic data, primarily from the study by Popko et al. (2020), indicates that both MK-4 and MK-7 exert significant and comparable effects on the proteome of osteoblasts under oxidative stress. Their protective mechanisms appear to involve the regulation of a broad range of cellular processes, including gene expression, signal transduction, and transport. The distinct signaling pathways associated with each isomer suggest that while their overall protective effects may be similar in some contexts, their underlying molecular mechanisms may differ. Further direct comparative proteomic studies in various cell types and conditions are warranted to fully elucidate the specific and potentially unique therapeutic benefits of different this compound isomers.
References
- 1. Protective Effects of Vitamin K Compounds on the Proteomic Profile of Osteoblasts under Oxidative Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of Vitamin K Compounds on the Proteomic Profile of Osteoblasts under Oxidative Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Menaquinol-Binding Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding specificity of various menaquinol-binding proteins. It includes a summary of quantitative binding data, detailed experimental protocols for key assessment techniques, and visualizations of relevant biological pathways to aid in research and drug development.
Comparative Binding Affinity of this compound-Binding Proteins
The specificity of a this compound-binding protein is determined by its affinity for this compound and its analogs. The dissociation constant (Kd) is a common metric for binding affinity, with a lower Kd value indicating a stronger interaction. Other relevant metrics include the inhibition constant (Ki) for competitive inhibitors and the Michaelis constant (Km) for enzyme substrates, which reflects the substrate concentration at half-maximal velocity.
| Protein Target | Ligand/Substrate | Assay Type | Kd / Ki / Km (µM) | Source |
| Cytochrome bo3 ubiquinol oxidase (E. coli) | Ubiquinol-1 | Enzyme kinetics | 18 | [1] |
| Ubiquinol-6 | Enzyme kinetics | 50 | [1] | |
| HQNO (inhibitor) | Enzyme kinetics | 0.74 (Ki) | [2] | |
| HQNO (inhibitor) | Fluorescence anisotropy | 4 (Kd) | [2] | |
| Demethylmenaquinone methyltransferase (MenG) | PK150 (inhibitor) | Surface Plasmon Resonance | 64.2 | [3] |
| Vitamin K epoxide reductase (VKORC1) | Vitamin K1, Menaquinone-4 (MK4) | In vitro enzymatic assay | High affinity (qualitative) | [4] |
| Menaquinone-7 (MK7) | In vitro enzymatic assay | Lower affinity than K1/MK4 (qualitative) | [4] | |
| Menadione (Vitamin K3) | In vitro enzymatic assay | Lowest affinity (qualitative) | [4] |
Experimental Protocols for Assessing Binding Specificity
Here, we detail three common experimental techniques for quantifying the interaction between this compound-binding proteins and their ligands.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Protocol:
-
Sample Preparation:
-
Dialyze the purified this compound-binding protein and the ligand (this compound analog or inhibitor) against the same buffer (e.g., 20 mM HEPES, pH 8.0) to minimize heat of dilution effects.
-
Prepare a protein solution of 50-60 µM in a volume of at least 300 µL for the sample cell.
-
Prepare a ligand solution at a concentration 10-20 times that of the protein (e.g., 500 µM to 1.2 mM).
-
-
ITC Experiment Setup:
-
Thoroughly clean the ITC sample cell and syringe with buffer to remove any contaminants.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a preliminary control experiment by titrating buffer into the protein solution to determine the heat of dilution.
-
-
Titration:
-
Inject small aliquots (e.g., 2-10 µL) of the ligand solution into the sample cell at regular intervals (e.g., 120-180 seconds) to allow the binding reaction to reach equilibrium.
-
Monitor the heat changes after each injection. As the protein becomes saturated with the ligand, the heat change per injection will decrease.
-
-
Data Analysis:
-
Integrate the heat change peaks from each injection and subtract the heat of dilution from the control experiment.
-
Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., a this compound analog) in solution to a ligand (e.g., a this compound-binding protein) immobilized on a sensor chip. It provides real-time data on the association and dissociation rates of the interaction, from which the Kd can be calculated.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the purified this compound-binding protein onto a suitable sensor chip (e.g., a CM5 sensor chip) using standard amine coupling chemistry. The goal is to achieve a surface density that will produce a measurable signal upon ligand binding.
-
Activate the carboxymethyl groups on the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the protein solution over the activated surface to allow for covalent attachment.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound analog or inhibitor in a suitable running buffer (e.g., PBS with 0.05% Tween 20).
-
Inject the different concentrations of the analyte over the immobilized protein surface, followed by a dissociation phase where only running buffer flows over the chip.
-
Record the change in the SPR signal (measured in response units, RU) over time.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants: Kd = koff / kon.
-
Fluorescence Polarization (FP) Competition Assay
This is a competitive binding assay used to determine the binding affinity of an unlabeled ligand by measuring its ability to displace a fluorescently labeled ligand (tracer) from the protein's binding site.
Protocol:
-
Assay Setup:
-
Select a suitable fluorescently labeled this compound analog (tracer) that is known to bind to the protein of interest.
-
In a multi-well plate, add a constant concentration of the this compound-binding protein and the fluorescent tracer. The protein concentration should be around the Kd of the tracer, and the tracer concentration should be low (e.g., 1-10 nM) to minimize inner filter effects.
-
Add a serial dilution of the unlabeled competitor ligand (the this compound analog or inhibitor being tested) to the wells.
-
Include control wells with only the tracer (for minimum polarization) and wells with the protein and tracer but no competitor (for maximum polarization).
-
-
Measurement:
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve to a competitive binding equation to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer] / Kd,tracer), where [Tracer] is the concentration of the fluorescent tracer and Kd,tracer is the dissociation constant of the tracer for the protein.
-
Visualizing this compound-Related Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways involving this compound.
References
- 1. uniprot.org [uniprot.org]
- 2. The quinone-binding sites of the cytochrome bo3 ubiquinol oxidase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Insights into Phylloquinone (Vitamin K1), Menaquinone (MK4, MK7), and Menadione (Vitamin K3) Binding to VKORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
validation studies of menaquinol as a biomarker for specific diseases
Menaquinol as a Biomarker: A Comparative Guide for Disease Research
This compound, a form of vitamin K2, is gaining significant attention in the scientific community for its potential role in human health beyond its traditional function in blood coagulation. Emerging research suggests that this compound status, often assessed indirectly through biomarkers reflecting the activity of vitamin K-dependent proteins, could be crucial in the pathogenesis of several chronic diseases. This guide provides a comparative analysis of this compound-related biomarkers against other alternatives in the context of cardiovascular disease, osteoporosis, and chronic kidney disease, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound and Cardiovascular Disease (CVD)
Vitamin K is essential for the activation of Matrix Gla-protein (MGP), a potent inhibitor of vascular calcification.[1][2][3] In a state of vitamin K deficiency, MGP remains inactive, specifically as dephosphorylated-uncarboxylated MGP (dp-ucMGP).[4][5] Elevated circulating levels of dp-ucMGP are therefore considered a functional biomarker of low vitamin K status and have been linked to increased vascular calcification and cardiovascular risk.[4][5][6][7]
Alternative Biomarkers for Cardiovascular Disease
Traditional CVD risk assessment relies on a panel of biomarkers and clinical indicators, including:
-
Lipid Profile: Low-density lipoprotein (LDL), high-density lipoprotein (HDL), triglycerides.
-
Inflammatory Markers: C-reactive protein (CRP), interleukin-6.
-
Cardiac-specific Markers: Troponins (for acute events).
-
Imaging: Coronary Artery Calcification (CAC) score via CT scan, which directly measures calcified plaque burden.[8][9]
Comparative Performance Data: dp-ucMGP vs. Traditional Risk Factors
High plasma dp-ucMGP concentrations are associated with an increased risk of various cardiovascular diseases and mortality.[5][7] Studies have shown a positive correlation between dp-ucMGP levels and the prevalence of CVD, obesity, and high blood pressure.[4][5]
| Biomarker/Risk Factor | Parameter | Population | Key Finding | Reference |
| dp-ucMGP | Association with CVD History | General Population (n=491) | Adjusted Odds Ratio: 1.77 (95% CI: 1.02-3.05) for CVD history with increased dp-ucMGP category.[4][5] | [4],[5] |
| dp-ucMGP | Association with Obesity | General Population (n=491) | Adjusted Odds Ratio: 2.27 (95% CI: 1.54-3.33) for obesity with increased dp-ucMGP category.[4][5] | [4],[5] |
| dp-ucMGP | Association with Blood Pressure | General Population (n=491) | A 1 SD increase in systolic BP corresponded to a 4.7% increase in dp-ucMGP.[4][5] | [4],[5] |
| Dietary Menaquinone (Vitamin K2) | Incidence of Coronary Heart Disease (CHD) | Post-menopausal Women (n=16,057) | An inverse association was found between vitamin K2 intake and CHD risk (HR: 0.91 per 10 µ g/day increase). This was mainly attributed to MK-7, MK-8, and MK-9 subtypes.[10] | [10] |
| Menaquinone-7 (MK-7) Supplementation | Arterial Stiffness | Healthy Postmenopausal Women (n=244) | 180 mcg/day of MK-7 for 3 years significantly improved arterial stiffness compared to placebo.[11] | [11] |
Signaling Pathway: Vitamin K and Vascular Calcification
The diagram below illustrates the role of this compound (Vitamin K2) in the carboxylation of MGP, a key process for inhibiting vascular calcification.
This compound and Osteoporosis
Vitamin K is also a cofactor for the carboxylation of osteocalcin (OC), a protein synthesized by osteoblasts that is essential for bone mineralization.[12] High levels of uncarboxylated osteocalcin (ucOC) in circulation are indicative of poor vitamin K status and have been associated with lower bone mineral density (BMD) and increased fracture risk.[12]
Alternative Biomarkers for Osteoporosis
The clinical assessment of osteoporosis primarily relies on BMD measurements (DXA scan).[13] Additionally, several bone turnover markers are used to assess the dynamics of bone remodeling:[13][14]
-
Bone Formation Markers: Bone-specific alkaline phosphatase (BSAP), N-terminal propeptide of type I procollagen (P1NP).
-
Bone Resorption Markers: C-terminal telopeptide of type I collagen (CTX), N-terminal telopeptide of type I collagen (NTX).
Comparative Performance Data: ucOC vs. Standard Bone Markers
While ucOC is a specific marker for vitamin K status in bone, its clinical utility compared to standard bone turnover markers is still under investigation. Some studies suggest that menaquinone supplementation can improve bone health by reducing ucOC levels.
| Biomarker/Intervention | Parameter | Population | Key Finding | Reference |
| ucOC | Association with Bone Turnover | General | Circulating ucOC is considered an indirect biomarker of vitamin K status and is used as a biomarker for bone formation.[12] | [12] |
| Menaquinone-4 (MK-4) Supplementation | Vertebral BMD | Postmenopausal women with osteoporosis | A meta-analysis found that MK-4 supplementation significantly improved vertebral BMD in this group.[12] | [12] |
| Menaquinone-7 (MK-7) Supplementation | Vertebral Fractures | Healthy postmenopausal women (n=244) | 180 mcg/day of MK-7 for three years significantly reduced age-related decline in vertebral height.[12] | [12] |
| Standard Bone Markers (CTX, P1NP) | Monitoring Therapy | Patients with Osteoporosis | A significant decrease in resorption markers (4-6 weeks) and formation markers (2-3 months) is expected after initiating antiresorptive therapy.[14] | [14] |
Logical Relationship: Biomarkers in Osteoporosis Assessment
This diagram shows the relationship between this compound status, its associated biomarker ucOC, standard bone turnover markers, and the clinical diagnosis of osteoporosis.
This compound and Chronic Kidney Disease (CKD)
Patients with CKD often exhibit a functional vitamin K deficiency, which is linked to the high prevalence of vascular calcification in this population.[15][16] The progression of CKD is a major health concern, and identifying modifiable risk factors is crucial. As in CVD, dp-ucMGP is a key biomarker for assessing vitamin K status and calcification risk in CKD patients.[16]
Alternative Biomarkers for Chronic Kidney Disease
The diagnosis and staging of CKD rely on established markers of kidney function and damage:[17]
-
Glomerular Filtration Rate (GFR): Estimated from serum creatinine and/or cystatin C.
-
Albuminuria: Measured as the albumin-to-creatinine ratio in urine.
-
Novel Biomarkers: Neutrophil gelatinase-associated lipocalin (NGAL) and kidney injury molecule-1 (KIM-1) are being investigated for earlier detection of kidney damage.[17]
Comparative Performance Data: dp-ucMGP in CKD
Studies show that CKD patients have poor vitamin K status, and supplementation with menaquinone may reduce inactive MGP and potentially slow the progression of vascular calcification.[16]
| Biomarker/Intervention | Parameter | Population | Key Finding | Reference |
| dp-ucMGP | Association with Renal Function | CKD patients | Serum levels of dp-ucMGP are directly related to proteinuria and serum creatinine and inversely related to GFR.[18] | [18] |
| Vitamin K deficiency | Prevalence in Hemodialysis | Hemodialysis patients | Over 90% of hemodialysis patients have been diagnosed with subclinical vitamin K deficiency.[19] | [19] |
| Menaquinone-7 (MK-7) Supplementation | Arterial Stiffness | Chronic hemodialysis patients with diabetes | MK-7 supplementation significantly decreased carotid-femoral pulse wave velocity (cPWV), indicating reduced arterial stiffness.[19] | [19] |
| Serum Creatinine / Albuminuria | CKD Diagnosis and Staging | General / At-risk populations | These are the core biomarkers for current CKD prediction and progression models but are altered relatively late in the disease process.[17] | [17] |
Experimental Protocols
Accurate measurement of this compound and its related biomarkers is crucial for validation studies.
Protocol 1: Quantification of Menaquinones (MK-4, MK-7) in Serum
This method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[20]
-
Sample Preparation:
-
Spike 0.5 mL of serum with a deuterated internal standard (e.g., K1-d7).
-
Add 1 mL of ethanol to precipitate proteins.
-
Perform liquid-liquid extraction using 2 mL of n-hexane.
-
Centrifuge to separate the phases and collect the upper hexane layer.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol/water with a modifier like ammonium acetate.
-
Mass Spectrometry: Operate in positive atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for specific transitions of each menaquinone and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of MK-4 and MK-7.
-
Calculate the concentration in samples by comparing the analyte/internal standard peak area ratio to the standard curve.
-
Protocol 2: Measurement of dp-ucMGP
This is typically performed using a commercially available immunoassay.
-
Assay Principle: A sandwich ELISA (Enzyme-Linked Immunosorbent Assay). The IDS-iSYS InaKtif MGP assay is a common automated method.[4][5]
-
Procedure Outline:
-
Plasma samples are incubated in microtiter wells coated with a capture antibody specific for dp-ucMGP.
-
After washing, a second, enzyme-conjugated detection antibody is added, which binds to a different epitope on the dp-ucMGP molecule.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The intensity of the color, measured spectrophotometrically, is proportional to the concentration of dp-ucMGP in the sample.
-
Concentrations are determined by comparison to a standard curve.
-
Protocol 3: Measurement of Undercarboxylated Osteocalcin (ucOC)
This is also commonly measured using a sandwich ELISA kit.[21][22]
-
Assay Principle: This assay uses two antibodies: one that binds to a region of osteocalcin that is not carboxylated and a second antibody to complete the sandwich.
-
Procedure Outline:
-
Standards and samples (serum or plasma) are added to microplate wells pre-coated with an antibody specific for ucOC.[21]
-
Any ucOC present is bound by the immobilized antibody.[21]
-
After washing, a biotin-conjugated detection antibody specific for ucOC is added.[21]
-
Avidin conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the biotin.[21]
-
A substrate solution is added, and color develops in proportion to the amount of ucOC.[21]
-
The reaction is stopped, and absorbance is measured to determine the ucOC concentration against a standard curve.[21]
-
Experimental Workflow: Biomarker Validation Study
The diagram below outlines a typical workflow for validating a novel biomarker like dp-ucMGP.
References
- 1. The effect of menaquinone-7 supplementation on vascular calcification in patients with diabetes: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Vitamin K supplementation and vascular calcification: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Uncarboxylated matrix Gla-protein: A biomarker of vitamin K status and cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Menaquinone-7 Supplementation to Reduce Vascular Calcification in Patients with Coronary Artery Disease: Rationale and Study Protocol (VitaK-CAC Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high menaquinone intake reduces the incidence of coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. menaq7.com [menaq7.com]
- 12. Influence of Vitamin K on Bone Mineral Density and Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Biochemical Markers in Osteoporosis: Usefulness in Clinical Practice | Reumatología Clínica [reumatologiaclinica.org]
- 15. Role of Vitamin K in Chronic Kidney Disease: A Focus on Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vitamin K Supplementation in Chronic Kidney Disease Patients: Where is the Evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. Effect of Menaquinone-7 Supplementation on Arterial Stiffness in Chronic Hemodialysis Patients: A Multicenter Randomized Controlled Trial [mdpi.com]
- 20. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mybiosource.com [mybiosource.com]
- 22. Undercarboxylated Osteocalcin ELISA Kit (ucOC) [elisakits.co.uk]
Safety Operating Guide
Proper Disposal Procedures for Menaquinol: A Guide for Laboratory Professionals
Introduction
Menaquinol, a reduced form of Vitamin K2, is a fat-soluble vitamin essential in various biological processes. As with all laboratory chemicals, proper handling and disposal are paramount to ensure the safety of personnel and to minimize environmental impact. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound in a laboratory setting, adhering to standard safety protocols and regulatory guidelines. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact and inhalation.[1][2][3] Always handle this compound in a well-ventilated area, preferably within a fume hood.[1][3]
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or other impervious gloves are recommended. Inspect gloves for any tears or punctures before use. Wash and dry hands thoroughly after handling.[1][3] |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against accidental splashes or generation of dust.[2][3] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[1][3] |
II. Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean the affected area, preventing further contamination.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the lab and inform the appropriate safety officer.
Step 2: Assemble Spill Kit
-
Gather necessary materials: absorbent pads or granules (e.g., vermiculite, sand), two pairs of chemical-resistant gloves, safety goggles, a lab coat, a dustpan, and a designated hazardous waste container.
Step 3: Contain and Clean the Spill
-
For solid spills, carefully sweep or scoop the material to avoid creating dust. Place the collected material into a labeled hazardous waste container.
-
For solutions, cover the spill with an absorbent material. Once the liquid is absorbed, scoop the material into the hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) and wipe clean with fresh absorbent pads.[2][4]
Step 4: Dispose of Contaminated Materials
-
All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.
-
Seal and label the container appropriately for disposal.
III. Disposal of Unused or Waste this compound
The primary principle for the disposal of chemical waste, including this compound, is to adhere to local, state, and federal regulations.[5][6][7] this compound is not typically classified as an acutely hazardous waste. Therefore, the following general procedure, in line with standard laboratory chemical waste guidelines, should be followed.
Step-by-Step Disposal Protocol:
-
Characterize the Waste:
-
Determine if the this compound waste is pure, in solution, or mixed with other chemicals. This will dictate the appropriate disposal route.
-
-
Segregate the Waste:
-
Do not mix this compound waste with other incompatible waste streams. It should be collected in a dedicated, clearly labeled waste container.
-
-
Containerize the Waste:
-
Use a chemically compatible, leak-proof container with a secure lid. For solid this compound, a wide-mouth plastic or glass container is suitable.
-
The container must be in good condition, free from cracks or defects.
-
-
Label the Waste Container:
-
Clearly label the container with the words "Hazardous Waste," the full chemical name ("this compound" or "Vitamin K2"), the concentration (if in solution), and the date.
-
Ensure the label is legible and securely attached to the container.
-
-
Store the Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from general laboratory traffic.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[5]
-
Provide the EHS or contractor with a complete and accurate description of the waste.
-
Disposal of Empty this compound Containers:
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinse:
-
Rinse the empty container three times with a suitable solvent (e.g., ethanol or isopropanol).[3]
-
Collect the rinsate as hazardous waste in a designated container.
-
-
Deface the Label:
-
Completely remove or deface the original product label to avoid any confusion.[3]
-
-
Dispose of the Container:
-
Once triple-rinsed and with the label removed, the container can typically be disposed of as non-hazardous laboratory glass or plastic waste, according to your institution's guidelines.[3]
-
IV. Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard laboratory safety protocols and information synthesized from Safety Data Sheets. No specific experimental protocols for the chemical degradation or neutralization of this compound for disposal were identified in the reviewed literature. The recommended procedure is collection and disposal via a licensed hazardous waste management service.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. vumc.org [vumc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Essential Safety and Handling Protocols for Menaquinol
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Menaquinol. The following procedures are designed to ensure a safe laboratory environment by outlining operational plans, personal protective equipment requirements, and disposal protocols.
Hazard Identification
This compound, the reduced form of Menaquinone (Vitamin K2), is generally not classified as a hazardous substance according to most safety data sheets[1][2][3]. However, some data suggests it may cause skin, eye, and respiratory irritation upon contact or inhalation[4][5]. As a precaution, adherence to standard laboratory safety protocols is essential. The primary risks are associated with dust formation and direct contact[4][6][7].
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specification and Use |
| Eye/Face Protection | Safety Goggles | Required to protect against dust particles and potential splashes. Should be equipped with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[7]. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashes, such as when handling large volumes of solutions[8]. | |
| Skin Protection | Chemical-Resistant Gloves | Impermeable gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use. Wash and dry hands after removing gloves[4][6][7]. |
| Laboratory Coat | A standard lab coat is required to protect skin and clothing from contamination[5]. For tasks with a higher risk of splashes, impervious clothing may be necessary[5]. | |
| Respiratory Protection | Not Generally Required | In a well-ventilated area, respiratory protection is typically not necessary[1]. |
| Respirator | If dust is generated or if exposure limits are exceeded, a NIOSH/MSHA-approved full-face respirator should be used[6][7][9]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes risks. The following workflow provides a procedural guide from preparation to post-handling cleanup.
Preparation and Pre-Handling Checks
-
Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, especially if dust generation is possible[5][6].
-
PPE Inspection: Before starting, inspect all PPE for defects. Ensure safety goggles are clean and gloves are free of tears or punctures[7].
-
Emergency Equipment: Confirm that an emergency eyewash station and safety shower are accessible[5].
-
Review Safety Data Sheet (SDS): Always review the specific SDS for the this compound product being used.
Handling this compound
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of airborne dust[4][6][7].
-
Prevent Contact: Avoid direct contact with skin and eyes[3][6][7][9]. Use appropriate tools (spatulas, etc.) for transferring the substance.
-
Portioning: When weighing or transferring, use techniques that minimize aerosolization.
-
Solution Preparation: When dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.
Post-Handling Procedures
-
Decontamination: Clean all equipment and work surfaces thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water[2][3].
-
PPE Removal: Remove gloves and lab coat before leaving the work area. Do not reuse disposable gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn[4][5].
Logistical Information: Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage Plan
This compound should be stored under specific conditions to maintain its stability.
| Condition | Requirement |
| Temperature | Store at room temperature or as recommended at -20°C[3][4]. |
| Atmosphere | Keep in a tightly sealed container in a cool, well-ventilated area[3][4]. |
| Exposure | Protect from light and moisture[3][4][9]. |
| Incompatibilities | Store away from strong oxidizing agents[3][4][9]. |
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, mechanically collect the spilled solid (e.g., by sweeping or vacuuming) and place it into a suitable, closed container for disposal[1][4]. Avoid generating dust during cleanup[2].
-
Prevent the material from entering sewers or surface water[1][4].
-
Clean the spill area thoroughly.
Disposal Plan
Waste materials must be disposed of in accordance with all applicable federal, state, and local environmental regulations[2][4][9].
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company[4].
-
Small Quantities: For very small amounts, disposal with household waste may be permissible, but always check local guidelines first[1].
-
Contaminated Materials: Dispose of contaminated PPE and cleaning materials as hazardous waste through a licensed professional waste disposal service[2][4].
First Aid Measures
The following table outlines immediate first aid procedures in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, consult a doctor[1][2][6]. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Consult a doctor if irritation develops[2][6]. |
| Eye Contact | Immediately rinse the opened eye for several minutes under running water. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor[1][5][6]. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. If symptoms persist, consult a doctor or a Poison Control Center[2][5][6]. |
Visual Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. abmole.com [abmole.com]
- 4. isotope.com [isotope.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Menaquinone 7 SDS, 2124-57-4 Safety Data Sheets - ECHEMI [echemi.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. selleckchem.com [selleckchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
